molecular formula C28H30N2O3 B604980 3-Hydroxy Darifenacin CAS No. 206048-82-0

3-Hydroxy Darifenacin

Número de catálogo: B604980
Número CAS: 206048-82-0
Peso molecular: 442.5 g/mol
Clave InChI: MQEQBFMESJKUBQ-XQZUBTRRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-hydroxy Darifenacin is a metabolite of darifenacin. It is an antagonist of M1-5 muscarinic receptors (Kis = 17.78, 79.43, 2.24, 36.31, and 6.17 nM, respectively, in CHO cells).>This compound is a metabolite of darifenacin. It is an antagonist of M1-5 muscarinic receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEQBFMESJKUBQ-XQZUBTRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206048-82-0
Record name UK-148993
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206048820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UK-148993
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS9J5ENH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Hydroxy Darifenacin from Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis of 3-Hydroxy Darifenacin (B195073), a principal metabolite of the M3 selective muscarinic receptor antagonist, darifenacin. While the in vivo formation of 3-Hydroxy Darifenacin is a well-documented metabolic process mediated by cytochrome P450 enzymes, this document focuses on a viable in vitro biocatalytic approach to this synthesis, pertinent to the fields of medicinal chemistry, drug metabolism, and pharmacology. This guide provides a detailed, albeit proposed, experimental protocol, data presentation in a structured format, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, primarily indicated for the treatment of overactive bladder.[1][2][3][4] Its mechanism of action involves the inhibition of acetylcholine binding to M3 receptors on the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity.[2][3][5]

Upon administration, darifenacin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[6] One of the three main metabolic pathways is the monohydroxylation of the dihydrobenzofuran ring, which results in the formation of this compound.[6] This metabolite is a significant circulating species and understanding its pharmacological profile is crucial for a comprehensive assessment of darifenacin's in vivo activity.

This guide presents a proposed biocatalytic method for the synthesis of this compound from darifenacin, utilizing liver microsomes as a source of metabolic enzymes. This in vitro method is a common and effective strategy for producing drug metabolites for analytical and pharmacological studies.[7][8][9][10]

Proposed Synthesis of this compound

The direct chemical hydroxylation of the dihydrobenzofuran ring in darifenacin presents a significant challenge in achieving the desired regioselectivity. Therefore, a biocatalytic approach is proposed as a more efficient and selective method.

Reaction Scheme

G cluster_reagents Reaction Conditions Darifenacin Darifenacin Hydroxy_Darifenacin This compound Darifenacin->Hydroxy_Darifenacin Biocatalytic Hydroxylation Reagents Human Liver Microsomes NADPH-Regenerating System

Caption: Proposed biocatalytic synthesis of this compound.

Experimental Protocol: Biocatalytic Hydroxylation using Human Liver Microsomes

This protocol is a representative procedure for the in vitro synthesis of drug metabolites and should be optimized for specific laboratory conditions.

Materials:

  • Darifenacin

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH-regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Ethyl acetate

  • Water (HPLC grade)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass Spectrometer (MS)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order: phosphate buffer (pH 7.4), darifenacin (dissolved in a minimal amount of DMSO or methanol), and the NADPH-regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pooled human liver microsomes to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 60-120 minutes). The optimal incubation time should be determined experimentally by monitoring the formation of the product over time.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation and Extraction: Vortex the mixture vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the parent drug and its metabolites.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution and Analysis: Reconstitute the dried residue in a suitable mobile phase (e.g., 50:50 acetonitrile:water) for HPLC analysis.

  • Purification: The this compound can be purified from the reaction mixture using preparative HPLC.

  • Characterization: The purified product should be characterized by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed biocatalytic synthesis of this compound. These values are for illustrative purposes and would need to be determined experimentally.

ParameterValueMethod of Analysis
Reaction Yield 15-25%HPLC
Purity (post-HPLC) >98%HPLC-UV
Molecular Formula C₂₈H₃₀N₂O₃HRMS
Molecular Weight 442.55 g/mol HRMS
Mass (m/z) [M+H]⁺ Calculated: 443.2335, Observed: 443.2338HRMS
¹H NMR Consistent with the structure of this compoundNMR Spectroscopy
¹³C NMR Consistent with the structure of this compoundNMR Spectroscopy

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the proposed biocatalytic synthesis and purification of this compound.

G cluster_workflow Experimental Workflow A Incubation of Darifenacin with Human Liver Microsomes and NADPH-regenerating system B Reaction Termination (Acetonitrile Quenching) A->B C Protein Precipitation (Centrifugation) B->C D Supernatant Collection C->D E Solvent Evaporation D->E F Reconstitution E->F G HPLC Purification F->G H Characterization (HRMS, NMR) G->H

Caption: Workflow for the biocatalytic synthesis of this compound.

Signaling Pathway of Darifenacin

Darifenacin exerts its therapeutic effect by antagonizing the M3 muscarinic acetylcholine receptor in the bladder. The following diagram depicts the signaling pathway involved.

G cluster_pathway Darifenacin Signaling Pathway in Bladder Smooth Muscle ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein Activation M3R->Gq Darifenacin Darifenacin Darifenacin->M3R Blocks Relaxation Smooth Muscle Relaxation Darifenacin->Relaxation PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Mechanism of action of Darifenacin at the M3 receptor.

Conclusion

This technical guide provides a framework for the synthesis of this compound from its parent compound, darifenacin, through a biocatalytic approach. While a direct chemical synthesis remains an area for further research, the use of human liver microsomes offers a reliable and selective method for producing this key metabolite. The provided protocols and diagrams serve as a valuable resource for researchers in drug development and metabolism, facilitating further investigation into the pharmacology and disposition of darifenacin and its metabolites.

References

The Pharmacology of 3-Hydroxy Darifenacin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin (B195073) is a selective M3 muscarinic receptor antagonist utilized in the management of overactive bladder (OAB). Following oral administration, darifenacin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. One of the principal circulating metabolites is 3-Hydroxy Darifenacin, also known as UK-148,993. Understanding the pharmacological activity of this metabolite is crucial for a comprehensive assessment of darifenacin's overall clinical effect and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its receptor binding affinity, the associated signaling pathways, and the experimental methodologies used for its characterization.

Metabolism of Darifenacin

The metabolic conversion of darifenacin to this compound is a primary step in its biotransformation. This process, along with other metabolic routes, is depicted in the workflow below.

Darifenacin Darifenacin Metabolism Hepatic Metabolism Darifenacin->Metabolism CYP3A4 CYP3A4 Three_Hydroxy_Darifenacin This compound (UK-148,993) CYP3A4->Three_Hydroxy_Darifenacin CYP2D6 CYP2D6 CYP2D6->Three_Hydroxy_Darifenacin Metabolism->CYP3A4 Metabolism->CYP2D6 Other_Metabolites Other Metabolites Metabolism->Other_Metabolites e.g., Dihydrobenzofuran ring opening, N-dealkylation

Caption: Metabolic pathway of Darifenacin to this compound.

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Like its parent compound, this compound binds to these receptors, thereby inhibiting the physiological effects of acetylcholine.

Receptor Binding Affinity

Quantitative analysis of the binding affinity of this compound to the five human muscarinic receptor subtypes (M1-M5) has been determined using radioligand binding assays. The inhibitory constants (Ki) from these studies are summarized in the table below.

Receptor SubtypeKi (nM)[1]
M117.78
M279.43
M32.24
M436.31
M56.17

The data indicates that this compound exhibits the highest affinity for the M3 muscarinic receptor subtype, followed by the M5 and M1 subtypes. The affinity for M2 and M4 receptors is considerably lower. This binding profile suggests a degree of selectivity for the M3 receptor, which is the primary target for the treatment of OAB.

M3 Receptor Signaling Pathway and Antagonism

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this pathway by acetylcholine leads to smooth muscle contraction, a key process in bladder function. This compound, as a competitive antagonist, blocks this signaling cascade at the receptor level.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates Three_OH_D 3-Hydroxy Darifenacin Three_OH_D->M3R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: M3 receptor signaling pathway and antagonism by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor. The protocol outlined below is a representative method for assessing the binding of this compound to muscarinic receptors expressed in a recombinant cell line.

Objective: To determine the inhibitory constant (Ki) of this compound at the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (B194438) (1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well microplates, vacuum filtration manifold.

Procedure:

  • Membrane Preparation: A crude membrane fraction is prepared from the CHO cells by homogenization and differential centrifugation. The final membrane pellet is resuspended in assay buffer, and protein concentration is determined.

  • Assay Setup: The assay is performed in a 96-well plate format. For each receptor subtype, the following are added to the wells:

    • Total Binding: Cell membranes, [³H]-NMS, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine (to saturate all muscarinic receptors).

    • Competition Binding: Cell membranes, [³H]-NMS, and varying concentrations of this compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (in counts per minute, CPM) is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.

    • The percentage of specific binding at each concentration of this compound is determined.

    • The data is plotted as the percentage of specific binding versus the log concentration of this compound to generate a competition curve.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve using non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, 3-OH Darifenacin, Buffer) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, & Competition Wells) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Terminate by Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Data_Analysis Data Analysis Counting->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki End End Ki->End

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound, a major metabolite of darifenacin, is a potent antagonist of muscarinic acetylcholine receptors. Its mechanism of action is characterized by competitive binding to these receptors, with a notable selectivity for the M3 subtype. This pharmacological profile suggests that this compound likely contributes to the overall clinical efficacy of its parent drug in the treatment of overactive bladder. The in-depth understanding of its receptor binding affinities and the underlying signaling pathways, as elucidated through rigorous experimental protocols, is essential for the continued development and optimization of selective antimuscarinic therapies. Further functional studies would be beneficial to fully characterize the antagonist properties of this metabolite.

References

3-Hydroxy Darifenacin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy Darifenacin (B195073), a primary active metabolite of the muscarinic receptor antagonist, Darifenacin. This document details its core physicochemical properties, biological activity, and the relevant experimental methodologies for its study.

Core Compound Data

3-Hydroxy Darifenacin is a key metabolite formed through the hepatic metabolism of Darifenacin, primarily mediated by cytochrome P450 enzymes.[1][2][3][4] It functions as a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).

PropertyValueSource
CAS Number 206048-82-0--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₂₈H₃₀N₂O₃--INVALID-LINK--
Molecular Weight 442.55 g/mol --INVALID-LINK--, --INVALID-LINK--
Synonyms UK-148,993, (3S)-1-[2-(2,3-dihydro-3-hydroxy-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide--INVALID-LINK--

Biological Activity and Signaling Pathways

As a metabolite of Darifenacin, this compound is an antagonist of M1-5 muscarinic receptors. Its binding affinity across the different receptor subtypes has been characterized, demonstrating a profile that contributes to the overall pharmacological effect of the parent drug.

Receptor SubtypeKᵢ (nM)
M117.78
M279.43
M32.24
M436.31
M56.17

Data derived from studies in CHO cells.

The primary mechanism of action involves the blockade of muscarinic receptors, particularly the M3 subtype, which are coupled to Gq proteins. This antagonism inhibits the phospholipase C (PLC) signaling cascade, leading to a decrease in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium levels results in the relaxation of smooth muscle, such as the detrusor muscle of the bladder.

Below are diagrams illustrating the metabolic formation of this compound and its subsequent action on the M3 muscarinic receptor signaling pathway.

Metabolic Pathway of Darifenacin cluster_legend Legend Darifenacin Darifenacin CYP CYP2D6 & CYP3A4 (Hepatic Monohydroxylation) Darifenacin->CYP Metabolite This compound CYP->Metabolite Parent Parent Drug Enzyme Metabolizing Enzyme Metabolite_node Active Metabolite

Metabolic conversion of Darifenacin.

Muscarinic_M3_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Modulates Antagonist 3-Hydroxy Darifenacin Antagonist->M3R Blocks

M3 receptor signaling and its inhibition.

Experimental Protocols

Synthesis and Purification

A potential purification protocol for this compound from a reaction mixture or biological matrix would likely involve Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Based on methods developed for Darifenacin, a C18 column could be utilized with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[7][8]

Illustrative RP-HPLC Purification Workflow:

HPLC_Purification_Workflow start Crude Sample (containing this compound) dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto RP-HPLC System dissolve->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate end Purified this compound evaporate->end

Workflow for HPLC purification.
Muscarinic Receptor Binding Assay

To determine the binding affinity (Kᵢ) of this compound for muscarinic receptor subtypes, a competitive radioligand binding assay can be employed. This method measures the ability of the compound to displace a known radiolabeled antagonist from the receptor.

Key Components:

  • Membrane Preparations: Membranes from cells expressing the specific human muscarinic receptor subtype (M1-M5).

  • Radioligand: A non-selective muscarinic antagonist, such as [³H]N-methylscopolamine ([³H]NMS), is commonly used.

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.

General Protocol:

  • Incubate the cell membranes with the radioligand and varying concentrations of this compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

References

In Vitro Pharmacological Profile of 3-Hydroxy Darifenacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 3-Hydroxy Darifenacin (B195073), a primary metabolite of the M3 selective muscarinic receptor antagonist, Darifenacin. This document compiles available data on its binding affinity at muscarinic receptors and its metabolic context, supplemented with detailed, representative experimental protocols and visualizations to support further research and development.

Introduction

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, primarily used in the treatment of overactive bladder. Following administration, Darifenacin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] One of the main metabolic routes is monohydroxylation of the dihydrobenzofuran ring, leading to the formation of 3-Hydroxy Darifenacin.[1][2] Understanding the pharmacological profile of this major metabolite is crucial for a complete assessment of the drug's overall activity and potential for drug-drug interactions. While the major circulating metabolites of darifenacin are generally considered unlikely to contribute significantly to the overall clinical effect, it is noted that the primary metabolite possesses about 11% of the activity of the parent compound and is approximately 50-fold less potent when corrected for in vivo protein binding.

Muscarinic Receptor Binding Affinity

The primary in vitro pharmacological data available for this compound pertains to its binding affinity for the five human muscarinic receptor subtypes (M1-M5). These studies, conducted using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors, have determined the inhibitor constant (Ki) for this compound at each subtype.

Data Presentation

The following table summarizes the quantitative data for the binding affinity of this compound to the M1-M5 muscarinic receptor subtypes.

Receptor SubtypeKi (nM)
M117.78
M279.43
M32.24
M436.31
M56.17

Data sourced from studies in CHO cells.

Experimental Protocols

While the specific, detailed protocols used to generate the above data for this compound are not publicly available, this section provides representative, detailed methodologies for key in vitro assays typically used to characterize muscarinic receptor antagonists.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay using membranes from CHO cells expressing a specific human muscarinic receptor subtype and a non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.

Materials:

  • CHO cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES) at physiological pH (7.4).

  • Non-specific binding control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).

  • Test compound: this compound at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen CHO cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well microplate, add the following components in triplicate for each condition:

    • Total Binding: Assay buffer, [³H]-NMS, and cell membranes.

    • Non-specific Binding: Assay buffer, [³H]-NMS, non-specific binding control (atropine), and cell membranes.

    • Competitive Binding: Assay buffer, [³H]-NMS, varying concentrations of the test compound (this compound), and cell membranes.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Phosphoinositide Turnover

This protocol describes a functional assay to measure the antagonist activity of a test compound at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying its ability to inhibit agonist-induced phosphoinositide (PI) turnover.

Objective: To determine the functional potency (e.g., pA2 value) of a test compound as an antagonist at M1, M3, or M5 muscarinic receptors.

Materials:

  • Intact CHO cells expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).

  • [³H]-myo-inositol.

  • Agonist: A muscarinic agonist such as carbachol (B1668302) or acetylcholine.

  • Test compound: this compound at various concentrations.

  • Lithium chloride (LiCl) solution.

  • Dowex anion-exchange resin.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture and Labeling: Culture the CHO cells to an appropriate confluency and then incubate them with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound (this compound) or vehicle for a defined period.

  • Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol) to stimulate the cells in the presence of LiCl. LiCl inhibits the breakdown of inositol (B14025) phosphates, allowing them to accumulate.

  • Termination and Extraction: After a specific incubation time, terminate the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) and extract the inositol phosphates.

  • Separation: Separate the total inositol phosphates from free [³H]-myo-inositol using Dowex anion-exchange chromatography.

  • Quantification: Quantify the amount of [³H]-inositol phosphates in each sample using a scintillation counter.

  • Data Analysis:

    • Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.

    • Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of this compound.

darifenacin_metabolism Darifenacin Darifenacin Metabolism Hepatic Metabolism Darifenacin->Metabolism CYP2D6 CYP2D6 Metabolism->CYP2D6 major CYP3A4 CYP3A4 Metabolism->CYP3A4 major Hydroxylation Monohydroxylation CYP2D6->Hydroxylation CYP3A4->Hydroxylation 3_Hydroxy_Darifenacin This compound Hydroxylation->3_Hydroxy_Darifenacin

Caption: Metabolic pathway of Darifenacin to this compound.

muscarinic_antagonism cluster_receptor Muscarinic Receptor (M3) cluster_signaling Intracellular Signaling M3_Receptor M3 Gq_protein Gq Protein Activation M3_Receptor->Gq_protein PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3_Receptor Binds & Activates 3_Hydroxy_Darifenacin This compound (Antagonist) 3_Hydroxy_Darifenacin->M3_Receptor Competitively Binds & Blocks

Caption: Mechanism of M3 muscarinic receptor antagonism.

binding_assay_workflow start Start prepare_reagents Prepare Cell Membranes, Radioligand, and Test Compound start->prepare_reagents incubate Incubate Components to Reach Equilibrium prepare_reagents->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 and Ki Determination) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound is a principal metabolite of Darifenacin, exhibiting a distinct in vitro pharmacological profile at muscarinic receptors. The available data indicates that while it retains some affinity for muscarinic receptors, particularly the M3 subtype, its potency is considerably lower than the parent compound. This technical guide provides the foundational data and representative experimental frameworks to aid researchers in the further investigation and understanding of the complete pharmacological signature of Darifenacin and its metabolites. Further studies, particularly functional assays to determine the antagonist potency (e.g., pA2 values), would be beneficial for a more comprehensive in vitro characterization.

References

An In-depth Technical Guide on the Muscarinic Receptor Binding Affinity of 3-Hydroxy Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy darifenacin (B195073) is a metabolite of darifenacin, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] Understanding the binding profile of its metabolites is crucial for a comprehensive pharmacological assessment. This document provides a technical overview of the muscarinic receptor binding affinity of 3-hydroxy darifenacin, including quantitative binding data and detailed experimental methodologies.

Core Data Presentation: Muscarinic Receptor Binding Affinity

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined using in vitro radioligand binding assays with Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.[1] The inhibition constants (Ki) are summarized in the table below, providing a clear comparison of its affinity across the receptor subtypes.

Receptor SubtypeKi (nM)
M117.78
M279.43
M32.24
M436.31
M56.17
Data sourced from MedChemExpress.[1]

These data indicate that this compound is a potent antagonist at M3 and M5 muscarinic receptors, with a moderate affinity for the M1 and M4 subtypes, and the lowest affinity for the M2 subtype.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of muscarinic receptor binding affinity for unlabeled ligands like this compound is typically achieved through competitive inhibition radioligand binding assays.[3][4] The following protocol is a representative methodology for such an experiment.

Objective: To determine the inhibition constant (Ki) of this compound at human M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing individual human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[4]

  • Radioligand: [N-methyl-3H]-scopolamine ([3H]NMS), a non-selective muscarinic antagonist.[4][5]

  • Test Compound: this compound, dissolved to create a range of concentrations.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled, high-affinity muscarinic antagonist like atropine (B194438).[4]

  • Assay Buffer: HEPES buffer (20 mM, pH 7.4) or a similar physiological buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[4][6]

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C).[6]

  • Scintillation Counter: For quantifying radioactivity.

  • Ancillary Equipment: 96-well plates, pipettes, centrifuges.

Procedure:

  • Membrane Preparation:

    • Frozen cell pellets expressing the target receptor are thawed and homogenized in an ice-cold lysis buffer.[6]

    • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

    • The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.[6]

    • The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined (e.g., using a BCA assay).[6]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add receptor membranes, a fixed concentration of [3H]NMS (typically at or below its Kd value, e.g., 0.1-0.4 nM), and assay buffer.[4]

    • Non-specific Binding Wells: Add receptor membranes, [3H]NMS, and a saturating concentration of atropine (1 µM).[4]

    • Competition Wells: Add receptor membranes, [3H]NMS, and varying concentrations of this compound (typically spanning several orders of magnitude, e.g., 10^-12 M to 10^-4 M).[7]

  • Incubation:

    • The plate is incubated for a sufficient period to reach equilibrium, for instance, 60 minutes at 30°C or 2 hours at 37°C, often with gentle agitation.[6][7]

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration of the plate contents through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]

    • The filters are immediately washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.[6]

  • Radioactivity Measurement:

    • The filters are dried, and a scintillation cocktail is added.[6]

    • The radioactivity retained on each filter is quantified using a scintillation counter.[6]

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding (counts from atropine wells) from the total binding.

    • IC50 Determination: The data from the competition wells are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS).[8]

    • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand ([3H]NMS) and Kd is its dissociation constant for the receptor.[4]

Mandatory Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing M1-M5) Incubation Incubation (Receptor + Radioligand ± Test Compound) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand, Test Compound, Control) Ligand_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Washing Washing (Removes Unbound Radioligand) Filtration->Washing Counting Scintillation Counting (Quantify Radioactivity) Washing->Counting IC50_Calc IC50 Calculation (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. They are broadly classified into two major signaling pathways based on the G-protein they couple to.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Given its binding profile, this compound would primarily antagonize the Gq/11-mediated signaling of the M3 and M5 receptors.

Gq_Signaling_Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ [Ca2+]i IP3->Ca_Release Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Gq/11 signaling pathway for M1, M3, and M5 receptors.

Gi_Signaling_Pathway M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP

Caption: Gi/o signaling pathway for M2 and M4 receptors.

References

The Cytochrome P450 Isoforms CYP2D6 and CYP3A4 in the Metabolic Formation of 3-Hydroxy Darifenacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin (B195073), a selective M3 muscarinic receptor antagonist, is a primary therapeutic agent for the management of overactive bladder. Its efficacy and potential for drug-drug interactions are significantly influenced by its extensive hepatic metabolism. This technical guide provides a comprehensive overview of the critical roles of cytochrome P450 isoforms CYP2D6 and CYP3A4 in the formation of 3-hydroxy darifenacin, a principal metabolite. This document details the metabolic pathways, summarizes available quantitative data, presents relevant experimental protocols, and includes visualizations to elucidate the complex enzymatic processes and experimental workflows involved in darifenacin metabolism research.

Introduction

Darifenacin undergoes significant first-pass metabolism in the liver, with CYP2D6 and CYP3A4 being the predominant enzymes responsible for its biotransformation.[1][2][3] One of the three primary metabolic pathways is the monohydroxylation of the dihydrobenzofuran ring.[2][3] This hydroxylation leads to the formation of hydroxylated metabolites, with this compound being a key product. Understanding the specific contributions and kinetic parameters of CYP2D6 and CYP3A4 in this hydroxylation reaction is crucial for predicting darifenacin's pharmacokinetic variability, assessing the risk of drug-drug interactions, and optimizing its clinical use.

Metabolic Pathway of Darifenacin

The metabolism of darifenacin is complex, involving multiple enzymatic reactions. The formation of this compound occurs through the oxidation of the dihydrobenzofuran moiety of the darifenacin molecule. Both CYP2D6 and CYP3A4 have been identified as the catalysts for this reaction.

Darifenacin_Metabolism Darifenacin Darifenacin Metabolite This compound Darifenacin->Metabolite Hydroxylation CYP2D6 CYP2D6 CYP2D6->Metabolite CYP3A4 CYP3A4 CYP3A4->Metabolite

Figure 1: Metabolic conversion of Darifenacin to this compound.

Quantitative Contribution of CYP2D6 and CYP3A4

Co-administration of darifenacin with potent CYP3A4 inhibitors, such as ketoconazole, leads to a significant increase in darifenacin exposure, suggesting a major role for CYP3A4 in its overall clearance.[2][3] Conversely, the presence of a potent CYP2D6 inhibitor like paroxetine (B1678475) results in a more moderate increase in darifenacin exposure.[3] It is important to note that these findings reflect the overall metabolism of darifenacin and not specifically the 3-hydroxylation pathway.

A subset of the population, known as poor metabolizers (PMs), have deficient CYP2D6 activity. In these individuals, the metabolism of darifenacin is primarily handled by CYP3A4.[3] Studies in CYP2D6 poor metabolizers have shown a 1.9-fold and 1.7-fold higher Cmax and AUC of darifenacin, respectively, compared to extensive metabolizers (EMs).[3]

Table 1: Summary of CYP2D6 and CYP3A4 Contribution to Darifenacin Metabolism

ParameterCYP2D6CYP3A4Reference
Primary Role Metabolism of DarifenacinMetabolism of Darifenacin[1][2][3]
Metabolic Reaction Monohydroxylation, N-dealkylationMonohydroxylation, Dihydrobenzofuran ring opening, N-dealkylation[2][3]
Impact of Inhibition Moderate increase in darifenacin exposure with inhibitors (e.g., paroxetine)Significant increase in darifenacin exposure with inhibitors (e.g., ketoconazole)[2][3]
Genetic Polymorphism Significant impact; metabolism shifts to CYP3A4 in poor metabolizersLess pronounced impact of genetic polymorphism on overall metabolism[3]

Experimental Protocols

The following sections describe generalized yet detailed methodologies for key experiments used to investigate the role of CYP enzymes in drug metabolism. These protocols can be adapted for the specific study of this compound formation.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines the steps to determine the formation of this compound from darifenacin in a pooled human liver microsomal system.

Objective: To quantify the formation of this compound and to assess the relative contribution of CYP2D6 and CYP3A4 through chemical inhibition.

Materials:

  • Darifenacin

  • This compound (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • CYP2D6 selective inhibitor (e.g., Quinidine)

  • CYP3A4 selective inhibitor (e.g., Ketoconazole)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis (e.g., deuterated darifenacin)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLMs, and darifenacin at various concentrations. For inhibition studies, pre-incubate the microsomes with the selective inhibitors for a specified time before adding darifenacin.

  • Initiation of Reaction: Pre-warm the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new set of tubes for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the supernatant using a validated LC-MS/MS method with a reference standard and an internal standard.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mix: - Buffer - HLMs - Darifenacin - Inhibitor (optional) B Pre-warm at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Figure 2: Experimental workflow for in vitro metabolism study using HLMs.
Metabolism using Recombinant Human CYP Enzymes

This protocol is designed to determine the kinetic parameters of this compound formation by individual CYP isoforms.

Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the formation of this compound by recombinant human CYP2D6 and CYP3A4.

Materials:

  • Darifenacin

  • This compound (as a reference standard)

  • Recombinant human CYP2D6 and CYP3A4 enzymes (with cytochrome P450 reductase and cytochrome b5)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation Setup: Prepare separate incubation mixtures for CYP2D6 and CYP3A4. Each mixture should contain buffer, the recombinant enzyme, and a range of darifenacin concentrations.

  • Reaction Initiation and Incubation: Follow the same procedure as for the HLM assay (steps 2 and 3).

  • Reaction Termination and Sample Processing: Follow the same procedure as for the HLM assay (steps 4 and 5).

  • LC-MS/MS Analysis: Quantify the amount of this compound formed.

  • Data Analysis: Plot the rate of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each enzyme.

Conclusion

CYP2D6 and CYP3A4 are the cornerstones of darifenacin metabolism, with the formation of this compound being a significant metabolic pathway. While the qualitative roles of these enzymes are well-documented, a deeper quantitative understanding of their individual contributions to 3-hydroxylation would further refine our ability to predict and manage the clinical pharmacology of darifenacin. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct in vitro studies to elucidate these finer details. Further research to determine the specific kinetic parameters for this compound formation is warranted to enhance personalized medicine approaches for patients treated with darifenacin.

References

Discovery and initial characterization of darifenacin metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Initial Characterization of Darifenacin (B195073) Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of darifenacin, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. The document details the primary metabolic pathways, summarizes key quantitative data, outlines experimental protocols for metabolite characterization, and visualizes complex processes to facilitate understanding.

Introduction to Darifenacin Metabolism

Darifenacin is extensively metabolized in the liver following oral administration, with very little unchanged drug recovered in feces, indicating good absorption from the gastrointestinal tract.[1][2] This extensive hepatic metabolism is mediated primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][3][4] The metabolism is subject to saturation, leading to a proportionally greater increase in plasma concentrations than the increase in dose.[2][3] Due to this significant first-pass metabolism, the absolute bioavailability of the extended-release formulation is estimated to be between 15% and 19%.[5][6] Understanding the metabolic pathways and the resulting metabolites is crucial for comprehending the drug's pharmacokinetic profile, potential drug-drug interactions, and overall clinical effect.

Primary Metabolic Pathways

The biotransformation of darifenacin occurs via three principal routes across all species studied, including humans, mice, rats, and dogs, with no significant species-specific differences observed.[1][7]

The main metabolic pathways are:

  • Monohydroxylation: This occurs on the dihydrobenzofuran ring.

  • Dihydrobenzofuran Ring Opening: An oxidative process that cleaves the furan (B31954) ring.

  • N-dealkylation: This reaction takes place at the pyrrolidine (B122466) nitrogen.[3][4][7]

The initial products of these pathways are the major circulating metabolites; however, they are not considered to contribute significantly to the overall clinical efficacy of darifenacin.[4] One study noted that three main circulating metabolites were identified as UK-148,993, UK-73,689, and UK-88862, with only UK-148,993 showing some minor antimuscarinic activity.[2]

Darifenacin_Metabolism cluster_0 cluster_1 cluster_2 Enzymes CYP3A4 & CYP2D6 Darifenacin Darifenacin Enzymes->Darifenacin M1 Monohydroxylation (Dihydrobenzofuran Ring) Darifenacin->M1 M2 Dihydrobenzofuran Ring Opening Darifenacin->M2 M3 N-dealkylation (Pyrrolidine Nitrogen) Darifenacin->M3 Met1 Hydroxylated Metabolites M1->Met1 Met2 Ring-Opened Metabolites M2->Met2 Met3 N-dealkylated Metabolite M3->Met3

Caption: Primary metabolic pathways of darifenacin.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and metabolic data for darifenacin and its metabolites, compiled from various in vivo and in vitro studies.

Table 1: Pharmacokinetic Parameters of Darifenacin

Parameter Value Species/Condition Citation
Absolute Bioavailability 15.4% (7.5 mg PR tablet) Human [3]
18.6% (15 mg PR tablet) Human [3]
Plasma Protein Binding ~98% (to α1-acid glycoprotein) Human, Mouse, Rat, Dog [1][3][4]
Volume of Distribution (Vss) 163 - 276 L Human [3][4]
Plasma Clearance 36 - 52 L/h Human [3]
Terminal Half-life (t½) 14 - 16 hours (PR formulation) Human [3]
Excretion ~60% in Urine, ~40% in Feces Human [6][8]

| Unchanged Drug Excreted | < 3% | Human |[2][3] |

Table 2: Population Pharmacokinetic Parameters for Darifenacin and its Hydroxylated Metabolite (in a typical male CYP2D6 extensive metabolizer)

Parameter Value (mean +/- SEM) Citation
Clearance (CL) 40.2 +/- 2.0 L/h [5]

| Volume of Distribution (Central) | 34.7 +/- 4.6 L |[5] |

Table 3: Effect of CYP Inhibitors on Darifenacin and Metabolite Exposure

Inhibitor Effect on Darifenacin Effect on Metabolite Exposure Citation
Ketoconazole (B1673606) (CYP3A4) ~9.5-fold increase in Cmax; F increased to ~100% 61.2% decrease [3][5]
Erythromycin (CYP3A4) ~2.3-fold increase in Cmax 28.8% decrease [3][5]
Fluconazole (CYP3A4/2D6) ~1.9-fold increase in Cmax Not specified [3]

| Cimetidine (Mixed CYP) | 34% increase in mean steady state exposure | Not specified |[9] |

Experimental Protocols

The characterization of darifenacin metabolites relies on a combination of in vitro and in vivo studies, followed by advanced analytical techniques for identification and quantification.

In Vitro Metabolism Studies
  • Objective: To identify the primary metabolic pathways and the enzymes responsible for darifenacin's biotransformation.

  • Methodology:

    • Incubation: Darifenacin is incubated with human liver microsomes (HLMs), which contain a high concentration of CYP450 enzymes. The incubation mixture typically includes a NADPH-generating system to support enzymatic activity.

    • Inhibitor Screening: To identify specific CYP isozymes, incubations are performed in the presence of selective chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine (B1679956) for CYP2D6).

    • Sample Quenching: After a set incubation time, the reaction is stopped, typically by adding a cold organic solvent like acetonitrile.

    • Analysis: The quenched samples are then centrifuged, and the supernatant is analyzed using LC-MS/MS to identify and quantify the metabolites formed.[10]

In Vivo Metabolism and Excretion Studies
  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of darifenacin in living organisms.

  • Methodology:

    • Dosing: Radiolabelled ([¹⁴C]) darifenacin is administered orally to test species (e.g., mouse, rat, dog) and human volunteers.[1][7]

    • Sample Collection: Urine, feces, and plasma samples are collected at various time points post-dose.

    • Radioactivity Measurement: Total radioactivity in the collected samples is measured to determine the extent of absorption and the routes and rates of excretion.

    • Metabolite Profiling: Samples are processed and analyzed by techniques like HPLC with radiometric detection and LC-MS/MS to separate and identify the radioactive peaks corresponding to the parent drug and its metabolites.[1][7]

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying darifenacin and its metabolites in complex biological matrices due to its high sensitivity and selectivity.[11][12]

  • Sample Preparation:

    • A common technique is liquid-liquid extraction (LLE). For example, 100 µL of plasma is extracted using an organic solvent to separate the analytes from matrix components.[11]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Zorbax SB C18, 4.6×75 mm, 3.5 µm) is typically used.[11]

    • Mobile Phase: A gradient or isocratic mixture, often consisting of an ammonium (B1175870) acetate (B1210297) buffer and an organic modifier like methanol (B129727) or acetonitrile, is used to separate the compounds.[11]

  • Mass Spectrometric Detection:

    • Instrument: A triple quadrupole mass spectrometer is operated in positive ion mode.

    • Technique: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and a stable isotope-labeled internal standard (e.g., darifenacin-d4).[11]

    • Example Transitions: Darifenacin (m/z 427.3 → 147.3).[11]

Experimental_Workflow cluster_studies Study Design cluster_results Data Interpretation invivo In Vivo Studies (Human, Animal Models) collection Sample Collection (Plasma, Urine, Feces) invivo->collection invitro In Vitro Studies (Human Liver Microsomes) invitro->collection preparation Sample Preparation (e.g., Liquid-Liquid Extraction) collection->preparation analysis Bioanalysis (LC-MS/MS) preparation->analysis identification Metabolite Identification analysis->identification quantification Pharmacokinetic Analysis analysis->quantification

Caption: General workflow for darifenacin metabolite characterization.

Factors Influencing Darifenacin Metabolism

The metabolism of darifenacin is influenced by several factors, primarily related to the activity of CYP2D6 and CYP3A4 enzymes.

  • Genetic Polymorphism: A subset of the population (e.g., ~7% of Caucasians) are poor metabolizers (PMs) of drugs handled by CYP2D6.[4][13] In these individuals, darifenacin is metabolized mainly by CYP3A4, leading to decreased clearance and significantly higher plasma concentrations compared to extensive metabolizers (EMs).[13]

  • Drug-Drug Interactions: Co-administration with potent inhibitors of CYP3A4 (like ketoconazole) or CYP2D6 can dramatically increase darifenacin plasma levels, necessitating dose adjustments.[4][9][13] Conversely, co-administration with inducers of these enzymes could potentially decrease darifenacin exposure.

  • Physiological Factors: Factors such as moderate hepatic impairment can increase plasma concentrations of the drug, while renal insufficiency does not appear to have a significant effect.[3] Race and gender have also been shown to affect bioavailability and clearance, respectively.[5]

Logical_Relationships cluster_enzymes cluster_factors cluster_outcome Metabolism Darifenacin Metabolism Rate Exposure Darifenacin Plasma Exposure (AUC, Cmax) Metabolism->Exposure inversely affects CYP3A4 CYP3A4 Activity CYP3A4->Metabolism drives CYP2D6 CYP2D6 Activity CYP2D6->Metabolism drives Inhibitors CYP Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 modulates Inhibitors->CYP2D6 modulates Genetics Genetic Polymorphism (Poor vs. Extensive Metabolizers) Genetics->CYP3A4 modulates Genetics->CYP2D6 modulates Physiology Physiological State (e.g., Hepatic Impairment) Physiology->CYP3A4 modulates Physiology->CYP2D6 modulates

References

Preclinical Biological Activity of 3-Hydroxy Darifenacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preclinical biological activity of 3-Hydroxy Darifenacin (B195073), a principal metabolite of the M3 selective muscarinic receptor antagonist, Darifenacin. Darifenacin is utilized in the management of overactive bladder (OAB).[1][2] Understanding the pharmacological profile of its metabolites is crucial for a complete assessment of the parent drug's efficacy and safety. This document summarizes the available quantitative in vitro data, outlines detailed experimental protocols relevant to the study of muscarinic antagonists, and visualizes key pathways and workflows.

While in vitro data for 3-Hydroxy Darifenacin is available, it is important to note that specific in vivo preclinical studies on this metabolite, particularly concerning its effects on bladder contraction and salivary secretion, are not extensively reported in publicly available literature. Therefore, this guide also provides detailed methodologies for standard preclinical models used to assess the activity of muscarinic antagonists, which could be applied to further investigate the in vivo profile of this compound.

In Vitro Biological Activity

This compound has been identified as an active metabolite of Darifenacin, formed primarily through monohydroxylation, a process mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[3][4] This metabolite demonstrates antagonistic activity across all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[5]

Quantitative Data: Muscarinic Receptor Binding Affinity

The binding affinity of this compound for the M1-M5 muscarinic receptors has been determined in vitro using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors. The inhibition constants (Ki) are summarized in the table below.

Receptor SubtypeKi (nM)
M117.78
M279.43
M32.24
M436.31
M56.17
Data sourced from MedChemExpress, citing Mansfield KJ, et al. J Pharmacol Exp Ther. 2009 Mar;328(3):893-9.[5]

These data indicate that this compound is a potent antagonist at the M3 muscarinic receptor, with a higher affinity for M3 and M5 subtypes compared to M1, M2, and M4. The high affinity for the M3 receptor, which is predominantly responsible for bladder detrusor muscle contraction, suggests that this metabolite may contribute to the overall therapeutic effect of Darifenacin in treating overactive bladder.[6]

Signaling Pathway

This compound, as a muscarinic receptor antagonist, exerts its effect by blocking the action of acetylcholine (ACh) at these G-protein coupled receptors. The M3 receptor, a key target in the treatment of overactive bladder, is coupled to the Gq/11 protein. Inhibition of this pathway by an antagonist like this compound prevents the downstream signaling cascade that leads to smooth muscle contraction.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Antagonist This compound (Antagonist) Antagonist->M3R Blocks

M3 Muscarinic Receptor Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of muscarinic antagonists are provided below. While these represent standard methodologies in the field, it is important to reiterate the lack of specific published studies applying these in vivo models directly to this compound.

In Vitro: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors expressed in a cell line.

1. Cell Culture and Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) to each well.

  • Add increasing concentrations of the unlabeled test compound (this compound) to the wells.

  • To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of control wells.

  • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, separating the bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the competitor concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki) Counting->Data_Analysis

Experimental Workflow for Radioligand Binding Assay
In Vivo: Measurement of Bladder Contraction in Rodents

This protocol describes a method to assess the effect of a test compound on bladder function in an anesthetized rat model.

1. Animal Preparation:

  • Anesthetize a female Sprague-Dawley rat with an appropriate anesthetic (e.g., urethane).

  • Make a midline abdominal incision to expose the urinary bladder.

  • Insert a catheter into the dome of the bladder and secure it with a purse-string suture.

  • Exteriorize the catheter and close the abdominal incision.

2. Cystometry:

  • Connect the bladder catheter to a pressure transducer and a syringe pump.

  • Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).

  • Record the intravesical pressure continuously. Micturition contractions will be observed as rhythmic increases in pressure.

  • After a baseline recording period, administer the test compound (this compound) intravenously or intraperitoneally.

  • Continue to record the cystometrogram to assess changes in bladder capacity, micturition pressure, and the frequency of bladder contractions.

3. Data Analysis:

  • Analyze the cystometrogram to determine key parameters before and after drug administration, including:

    • Basal pressure

    • Threshold pressure for inducing a micturition contraction

    • Maximal micturition pressure

    • Inter-contraction interval

    • Bladder capacity

  • Compare the pre- and post-drug values to determine the effect of the compound on bladder function.

In Vivo: Pilocarpine-Induced Salivation in Rodents

This protocol is used to evaluate the antisialagogue (saliva-inhibiting) effect of a test compound in mice, a common preclinical model to assess a significant side effect of antimuscarinic drugs.[7][8]

1. Animal Preparation:

  • Use male or female mice of a suitable strain (e.g., C57BL/6).

  • Administer the test compound (this compound) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • A control group should receive the vehicle.

2. Induction and Collection of Saliva:

  • After a predetermined pretreatment time, administer a sialogogue, such as pilocarpine (B147212) (a muscarinic agonist), to stimulate salivation.[7][8]

  • Immediately after pilocarpine administration, place a pre-weighed cotton ball into the mouth of each mouse.

  • Collect saliva for a fixed period (e.g., 15 minutes).

  • Remove the cotton ball and re-weigh it to determine the amount of saliva secreted.

3. Data Analysis:

  • Calculate the net weight of the saliva collected for each animal.

  • Compare the amount of saliva secreted in the drug-treated groups to the vehicle-treated control group.

  • A dose-dependent reduction in saliva production indicates an antisialagogue effect of the test compound.

Preclinical Safety and Toxicology

Conclusion

This compound is a pharmacologically active metabolite of Darifenacin with potent antagonist activity at muscarinic receptors, particularly the M3 and M5 subtypes, as demonstrated by in vitro binding assays.[5] Its high affinity for the M3 receptor suggests a potential contribution to the therapeutic efficacy of Darifenacin in the treatment of overactive bladder. However, a comprehensive understanding of its in vivo biological activity requires further preclinical investigation using established animal models that assess bladder function and potential side effects such as effects on salivary secretion. The detailed experimental protocols provided in this guide offer a framework for conducting such essential preclinical studies. The continued investigation into the pharmacology of active metabolites like this compound is vital for a thorough understanding of drug action and for the development of new therapeutic agents with improved efficacy and safety profiles.

References

3-Hydroxy Darifenacin: A Comprehensive Technical Guide on the Major Circulating Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-hydroxy darifenacin (B195073), the primary circulating active metabolite of darifenacin. Darifenacin is a selective M3 muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1] A thorough understanding of its metabolism and the pharmacological profile of its metabolites is critical for drug development and clinical application. This document outlines the metabolic pathway, pharmacokinetic profile, pharmacodynamic activity, and analytical methodologies for the quantification of 3-hydroxy darifenacin.

Metabolism of Darifenacin

Darifenacin undergoes extensive hepatic metabolism following oral administration, which accounts for its low absolute bioavailability (approximately 15-19% for 7.5 mg and 15 mg extended-release tablets).[2][3] The metabolism is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[4][5]

There are three main metabolic pathways for darifenacin:

  • Monohydroxylation: This occurs on the dihydrobenzofuran ring, leading to the formation of this compound. This is a major pathway.[4][5]

  • Dihydrobenzofuran ring opening: This results in the formation of a different set of metabolites.[4][5]

  • N-dealkylation: This occurs at the pyrrolidine (B122466) nitrogen.[4][5]

The initial products of the hydroxylation and N-dealkylation pathways are the major circulating metabolites of darifenacin.[4] However, it is stated that none of these metabolites are likely to contribute significantly to the overall clinical effect of the parent drug.[4][6]

G Metabolic Pathway of Darifenacin to this compound Darifenacin Darifenacin Enzymes CYP3A4 & CYP2D6 (Hepatic Metabolism) Darifenacin->Enzymes Metabolite This compound Enzymes->Metabolite Monohydroxylation

Metabolic Pathway of Darifenacin.

Pharmacokinetics: Darifenacin vs. This compound

Table 1: Pharmacokinetic Parameters of Darifenacin (Extended-Release Tablets)

Parameter7.5 mg Dose15 mg Dose
Tmax (steady state) ~7 hours~7 hours
Absolute Bioavailability 15.4%18.6%
Protein Binding ~98%~98%
Volume of Distribution (Vss) ~163 L~163 L
Elimination Half-life (t½) 13-19 hours13-19 hours
Clearance ~40 L/h (EMs)~32 L/h (PMs)

*EMs: Extensive Metabolizers; PMs: Poor Metabolizers of CYP2D6. [Source:[2][3][7]]

Pharmacodynamics: Receptor Binding and Activity

Both darifenacin and its 3-hydroxy metabolite exhibit antagonist activity at muscarinic receptors. Darifenacin itself is highly selective for the M3 receptor subtype.[8] The 3-hydroxy metabolite also retains affinity for muscarinic receptors, although its potency is significantly lower than the parent compound. One study reported that the primary metabolite has 11% of the activity of darifenacin, and after correcting for in vivo protein binding, it is considered to be 50-fold less potent.[9]

Table 2: Muscarinic Receptor Binding Affinity (Ki, nM) of this compound

Receptor SubtypeKi (nM)
M1 17.78
M2 79.43
M3 2.24
M4 36.31
M5 6.17

[Source: Data from experiments in CHO cells]

Despite its presence in circulation, the lower potency of this compound supports the assertion that it does not contribute significantly to the overall clinical efficacy of darifenacin.[4][6]

Mechanism of Action at the M3 Receptor cluster_cell Bladder Smooth Muscle Cell M3 M3 Muscarinic Receptor Contraction Muscle Contraction M3->Contraction Activates ACh Acetylcholine ACh->M3 Binds to Drug Darifenacin & This compound Drug->M3 Blocks

Mechanism of Action at the M3 Receptor.

Analytical Methodology: Quantification in Human Plasma

Accurate quantification of darifenacin and its metabolites is essential for pharmacokinetic and bioequivalence studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol provides a generalized procedure based on published methods for the quantification of darifenacin in human plasma.

1. Materials and Reagents:

  • Darifenacin reference standard

  • This compound reference standard

  • Darifenacin-d4 (or other suitable internal standard)

  • HPLC-grade methanol, acetonitrile, dichloromethane, and diethyl ether

  • Formic acid

  • Control human plasma (K2EDTA)

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples at room temperature.

  • To 400 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard solution (e.g., Darifenacin-d4 at 2500 ng/mL).

  • Vortex the sample briefly.

  • Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 80:20 v/v).

  • Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100-200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

3. Chromatographic Conditions:

  • HPLC System: Agilent, Shimadzu, or equivalent.

  • Column: A C18 column (e.g., Zorbax SB C18, 3.5 µm) or an amino column (e.g., NUCLEOSIL 100-5 NH2) can be used.[10]

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer. Examples include:

    • Acetonitrile: 10 mM Ammonium Acetate Buffer (pH 5) with Methanol (e.g., 90:10 v/v).[10]

    • Acetonitrile: Water with 0.1% Formic Acid (e.g., 90:10:0.1 v/v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10-20 µL.

4. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 3000, API 4000).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Darifenacin: m/z 427.3 → 147.3[10]

    • Darifenacin-d4 (IS): m/z 431.4 → 151.2[10]

    • Note: The transition for this compound would need to be optimized but would correspond to its protonated molecular ion and a characteristic fragment ion.

5. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking control plasma with known concentrations of darifenacin and this compound.

  • Process the calibration standards and quality control samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Determine the concentrations of the unknown samples from the regression equation of the calibration curve.

G Analytical Workflow for Quantification in Plasma cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (400 µL) IS 2. Add Internal Standard (IS) Plasma->IS Extract 3. Liquid-Liquid Extraction (e.g., Diethyl Ether/DCM) IS->Extract Evap 4. Evaporate Organic Layer Extract->Evap Recon 5. Reconstitute in Mobile Phase Evap->Recon Inject 6. Inject onto HPLC Column Recon->Inject Detect 7. Mass Spectrometry Detection (MRM) Inject->Detect Quant 8. Data Quantification Detect->Quant

Analytical Workflow for Quantification.

Conclusion

This compound is a major circulating metabolite of darifenacin, formed primarily through CYP3A4 and CYP2D6-mediated hydroxylation. While it retains activity as a muscarinic antagonist, its potency is substantially lower than the parent compound, and it is not considered to contribute significantly to the overall clinical effect of darifenacin. The quantification of both darifenacin and this compound in biological matrices is reliably achieved through validated LC-MS/MS methods, which are crucial for comprehensive pharmacokinetic and drug metabolism studies. This guide provides researchers and drug development professionals with the foundational technical information regarding this key metabolite.

References

Preliminary Investigation into the Therapeutic Potential of 3-Hydroxy Darifenacin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the therapeutic potential of 3-Hydroxy Darifenacin (B195073), a primary metabolite of the well-established M3 selective muscarinic receptor antagonist, Darifenacin. While extensive clinical data on 3-Hydroxy Darifenacin as a standalone agent is not currently available, its pharmacological profile as a potent antagonist across multiple muscarinic receptor subtypes warrants further exploration. This document summarizes the existing quantitative data on its receptor binding affinity, outlines relevant experimental protocols for its characterization, and presents its metabolic context and potential signaling pathways. This information serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound as a potential therapeutic candidate.

Introduction

Darifenacin is a potent and selective M3 muscarinic receptor antagonist widely used for the treatment of overactive bladder.[1][2][3] Following oral administration, Darifenacin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[4] This metabolic process results in the formation of several metabolites, with this compound being one of the major circulating products.[5] Although traditionally viewed as a metabolite, the distinct pharmacological activity of this compound as a muscarinic antagonist suggests it may possess its own therapeutic potential. This document aims to consolidate the current understanding of this compound to facilitate further research and development.

Quantitative Data: Muscarinic Receptor Binding Affinity

The primary quantitative data available for this compound is its binding affinity (Ki) for the five human muscarinic receptor subtypes (M1-M5). These values were determined in Chinese Hamster Ovary (CHO) cells.[6]

Receptor SubtypeKi (nM)
M117.78
M279.43
M32.24
M436.31
M56.17
Table 1: Binding Affinities (Ki) of this compound for Human Muscarinic Receptor Subtypes.[6]

Experimental Protocols: Muscarinic Receptor Binding Assay

The determination of the binding affinity (Ki) of a compound like this compound for muscarinic receptors is typically achieved through in vitro radioligand binding assays.

Principle

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor subtype expressed in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials
  • Cell Membranes: Membranes from CHO cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.

  • Assay Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl₂).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure
  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Cell Membranes (CHO with M1-M5) incubation Incubation prep_membranes->incubation prep_radioligand Radioligand ([³H]-NMS) prep_radioligand->incubation prep_compound This compound prep_compound->incubation prep_control Non-specific Control (Atropine) prep_control->incubation filtration Filtration incubation->filtration measurement Scintillation Counting filtration->measurement ic50 IC50 Determination measurement->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Experimental workflow for determining muscarinic receptor binding affinity.

Signaling Pathways

This compound, as a muscarinic receptor antagonist, is expected to inhibit the downstream signaling pathways activated by acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

signaling_pathway cluster_m135 M1, M3, M5 Receptor Pathway cluster_m24 M2, M4 Receptor Pathway acetylcholine_m135 Acetylcholine m135 M1, M3, M5 Receptors acetylcholine_m135->m135 gq11 Gq/11 m135->gq11 plc Phospholipase C (PLC) gq11->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc hydroxy_darifenacin_m135 This compound hydroxy_darifenacin_m135->m135 antagonizes acetylcholine_m24 Acetylcholine m24 M2, M4 Receptors acetylcholine_m24->m24 gio Gi/o m24->gio ac Adenylyl Cyclase gio->ac inhibits atp ATP ac->atp converts camp cAMP atp->camp hydroxy_darifenacin_m24 This compound hydroxy_darifenacin_m24->m24 antagonizes

Signaling pathways of muscarinic receptors antagonized by this compound.

Metabolic Pathway of Darifenacin

Understanding the metabolic pathway of Darifenacin provides the context for the formation of this compound. Darifenacin is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4.[7][8] The main metabolic routes are:

  • Monohydroxylation: Addition of a hydroxyl group to the dihydrobenzofuran ring, leading to the formation of this compound.

  • Dihydrobenzofuran ring opening.

  • N-dealkylation: Removal of an alkyl group from the pyrrolidine (B122466) nitrogen.

metabolic_pathway darifenacin Darifenacin cyp2d6 CYP2D6 darifenacin->cyp2d6 cyp3a4 CYP3A4 darifenacin->cyp3a4 hydroxylation Monohydroxylation cyp2d6->hydroxylation ring_opening Dihydrobenzofuran Ring Opening cyp2d6->ring_opening n_dealkylation N-dealkylation cyp2d6->n_dealkylation cyp3a4->hydroxylation cyp3a4->ring_opening cyp3a4->n_dealkylation hydroxy_darifenacin This compound hydroxylation->hydroxy_darifenacin other_metabolites1 Other Metabolites ring_opening->other_metabolites1 other_metabolites2 Other Metabolites n_dealkylation->other_metabolites2

Metabolic pathway of Darifenacin leading to this compound.

Discussion and Future Directions

The available data indicates that this compound is a potent antagonist at M1, M3, and M5 muscarinic receptors, with a particularly high affinity for the M3 receptor. This profile is similar to its parent compound, Darifenacin, which is clinically effective for overactive bladder due to its M3 selectivity.[9] The significant binding affinity of this compound suggests that it could contribute to the overall pharmacological effect of Darifenacin, although current literature suggests its contribution is not significant.[4]

However, the therapeutic potential of this compound as an independent agent remains largely unexplored. Future research should focus on:

  • In vitro functional assays: To determine whether this compound acts as an antagonist, partial agonist, or inverse agonist at each muscarinic receptor subtype.

  • In vivo animal models: To evaluate the efficacy of this compound in models of diseases where muscarinic receptor modulation is beneficial, such as overactive bladder, chronic obstructive pulmonary disease (COPD), or certain neurological disorders.

  • Pharmacokinetic studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when administered directly.

  • Safety and toxicology studies: To assess the potential adverse effects of this compound.

Conclusion

This compound is a pharmacologically active metabolite of Darifenacin with a notable binding affinity for multiple muscarinic receptor subtypes, especially M3. While its role in the clinical efficacy of Darifenacin is considered minor, its intrinsic antagonist properties present a compelling case for its investigation as a potential therapeutic agent in its own right. This technical guide provides the foundational information and experimental context necessary to stimulate and guide such future research endeavors. Further preclinical and, eventually, clinical studies are required to fully elucidate the therapeutic potential of this compound.

References

The Stereochemical Nuances of 3-Hydroxy Darifenacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin, a selective M3 muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder. Its metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, leads to the formation of several metabolites, with 3-Hydroxy Darifenacin being a significant product of monohydroxylation.[1][2][3] This hydroxylation introduces a new chiral center at the 3-position of the dihydrobenzofuran ring, resulting in the formation of diastereomers. Understanding the stereochemistry of these metabolites is paramount for a comprehensive grasp of Darifenacin's pharmacological and toxicological profile. This technical guide provides an in-depth exploration of the stereochemistry of this compound, including its pharmacological properties, and presents detailed (proposed) experimental protocols for its stereoselective synthesis and chiral separation.

Introduction to the Stereochemistry of Darifenacin and its Metabolism

Darifenacin itself is the (S)-enantiomer, a structural specificity crucial for its high affinity and selectivity for the M3 muscarinic receptor.[4] The metabolic hydroxylation at the 3-position of the dihydrobenzofuran ring introduces a second chiral center, leading to the formation of two diastereomeric pairs of enantiomers: (3R, S)-3-Hydroxy Darifenacin and (3S, S)-3-Hydroxy Darifenacin. The stereoselectivity of this metabolic process, catalyzed predominantly by CYP3A4, can influence the pharmacokinetic and pharmacodynamic properties of the resulting metabolites. While the primary metabolites of Darifenacin are not considered to contribute significantly to its overall clinical efficacy, a detailed characterization of their stereoisomers is essential for a complete safety and pharmacology assessment.[1]

Logical Relationship: From Darifenacin to its 3-Hydroxy Metabolites

Darifenacin (S)-Darifenacin Metabolism Metabolism (CYP3A4/CYP2D6) Darifenacin->Metabolism Hydroxylation Monohydroxylation Metabolism->Hydroxylation Metabolite_mix This compound (Mixture of Diastereomers) Hydroxylation->Metabolite_mix Diastereomer1 (3R, S)-3-Hydroxy Darifenacin Metabolite_mix->Diastereomer1 Diastereomer A Diastereomer2 (3S, S)-3-Hydroxy Darifenacin Metabolite_mix->Diastereomer2 Diastereomer B

Caption: Metabolic pathway of Darifenacin to its 3-Hydroxy diastereomers.

Pharmacological Profile of this compound Stereoisomers

While often considered less active than the parent compound, this compound does exhibit antagonist activity at muscarinic receptors. The binding affinities of the mixture of diastereomers for the five human muscarinic receptor subtypes (M1-M5) have been determined, revealing a profile that differs from the parent drug, Darifenacin.

Quantitative Data: Muscarinic Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki values) of this compound (as a mixture of diastereomers) for the human M1-M5 receptors expressed in Chinese Hamster Ovary (CHO) cells. For comparison, the affinities of the parent drug, Darifenacin, are also included.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound 17.7879.432.2436.316.17
Darifenacin 1.6-0.33--
Data for this compound from MedChemExpress.[5] Data for Darifenacin from Smith & Wallis (1997).[6]

This data indicates that this compound retains a notable affinity for the M3 receptor, although it is less potent than Darifenacin. A detailed characterization of the binding affinities of the individual (3R, S) and (3S, S) diastereomers would provide a more complete understanding of the structure-activity relationship.

Experimental Protocols

The following sections provide detailed, albeit proposed, experimental protocols for the stereoselective synthesis and chiral separation of this compound diastereomers. These protocols are constructed based on established synthetic methodologies for related compounds and general principles of chiral chromatography.

Proposed Stereoselective Synthesis of (3R, S)- and (3S, S)-3-Hydroxy Darifenacin

This proposed synthesis involves the preparation of a chiral 3-hydroxy-2,3-dihydrobenzofuran intermediate followed by its coupling with the (S)-pyrrolidine side chain of Darifenacin.

Workflow for Stereoselective Synthesis

cluster_0 Synthesis of Chiral Intermediate cluster_1 Coupling Reaction cluster_2 Final Product Start 2-Hydroxyacetophenone (B1195853) Step1 Protection of Phenolic Hydroxyl Start->Step1 Step2 Asymmetric Reduction of Ketone (e.g., using a chiral oxazaborolidine catalyst) Step1->Step2 Intermediate Chiral 3-Hydroxy-2,3-dihydrobenzofuran Step2->Intermediate Coupling Nucleophilic Substitution Intermediate->Coupling Pyrrolidine (S)-pyrrolidine side chain derivative Pyrrolidine->Coupling Product (3R, S)- or (3S, S)-3-Hydroxy Darifenacin Coupling->Product

Caption: Proposed workflow for the stereoselective synthesis of a this compound diastereomer.

Detailed Methodology:

  • Synthesis of a Chiral 3-Hydroxy-2,3-dihydrobenzofuran Intermediate:

    • Starting Material: 2-Hydroxyacetophenone.

    • Step 1: Protection. The phenolic hydroxyl group of 2-hydroxyacetophenone is protected using a suitable protecting group (e.g., benzyl (B1604629) ether) to prevent its interference in subsequent reactions.

    • Step 2: Asymmetric Reduction. The ketone is asymmetrically reduced to a chiral alcohol using a stereoselective reducing agent. A well-established method is the use of a chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) with a borane (B79455) source. The choice of the (R)- or (S)-catalyst will determine the stereochemistry at the newly formed chiral center.

    • Step 3: Cyclization. The resulting chiral diol can be cyclized to form the 2,3-dihydrobenzofuran (B1216630) ring. This can be achieved under acidic conditions or via a Mitsunobu reaction to form the ether linkage.

    • Step 4: Deprotection. The protecting group on the phenolic hydroxyl is removed to yield the chiral 3-hydroxy-2,3-dihydrobenzofuran.

  • Coupling with the (S)-Pyrrolidine Side Chain:

    • Activation of the Hydroxyl Group: The hydroxyl group of the chiral 3-hydroxy-2,3-dihydrobenzofuran can be converted into a good leaving group (e.g., a tosylate or mesylate).

    • Nucleophilic Substitution: The activated intermediate is then reacted with a suitable derivative of the (S)-pyrrolidine side chain of Darifenacin in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile) to form the desired diastereomer of this compound via nucleophilic substitution.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica (B1680970) gel.

Proposed Chiral HPLC Separation of this compound Diastereomers

The separation of the diastereomers of this compound can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Workflow for Chiral HPLC Separation

Sample Mixture of This compound Diastereomers Injection Inject into HPLC System Sample->Injection Separation Chiral Stationary Phase (e.g., Polysaccharide-based) Injection->Separation Detection UV Detector Separation->Detection Result Separated Diastereomers (Two distinct peaks) Detection->Result

Caption: Workflow for the chiral HPLC separation of this compound diastereomers.

Detailed Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is a suitable choice for the separation of many chiral compounds, including hydroxylated metabolites.

  • Mobile Phase:

    • A typical mobile phase for normal-phase chiral separations would consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol.

    • A small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase to improve the peak shape of basic compounds like Darifenacin and its metabolites.

    • A starting mobile phase composition could be n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v). The ratio of hexane (B92381) to the alcohol modifier can be adjusted to optimize the resolution and retention times.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Based on the UV spectrum of Darifenacin, a wavelength of around 210 nm or 286 nm would be appropriate.

    • Injection Volume: 10 µL.

  • Sample Preparation: The mixture of this compound diastereomers is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

  • Data Analysis: The retention times of the two separated peaks will correspond to the two diastereomers. The peak areas can be used to determine the relative proportions of each diastereomer in the mixture.

Conclusion

The stereochemistry of this compound, a primary metabolite of Darifenacin, is a critical aspect of its overall pharmacological profile. The presence of a second chiral center gives rise to diastereomers that may exhibit different biological activities. This technical guide has provided a summary of the known pharmacological data for the mixture of these diastereomers and has outlined plausible, detailed experimental protocols for their stereoselective synthesis and chiral separation. Further research into the specific properties of each individual stereoisomer will provide a more complete understanding of the metabolism and disposition of Darifenacin, contributing to the development of safer and more effective therapies for overactive bladder.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Hydroxy Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental methodologies concerning the solubility and stability of 3-Hydroxy Darifenacin, a primary metabolite of the M3 selective muscarinic receptor antagonist, Darifenacin. Due to the limited publicly available data specifically for this compound, this guide also includes relevant information on the parent compound, Darifenacin, to provide a foundational understanding.

Introduction

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, primarily used in the treatment of overactive bladder.[1][2][3] Its pharmacological activity is mediated through the blockade of these receptors in the bladder's detrusor muscle, leading to muscle relaxation and increased bladder capacity.[4] Darifenacin is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of several metabolites, including this compound.[5] This hydroxylated metabolite is also pharmacologically active, exhibiting antagonist activity at muscarinic receptors.[6][7] Understanding the physicochemical properties of this compound, such as its solubility and stability, is crucial for its identification, characterization, and for ensuring the safety and efficacy of Darifenacin drug products.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Chemical Name 2-{(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamidePubChem CID: 54085540[2][4]
Molecular Formula C₂₈H₃₀N₂O₃PubChem CID: 54085540[2][4]
Molecular Weight 442.5 g/mol PubChem CID: 54085540[2][4]
CAS Number 206048-82-0PubChem CID: 54085540[2][4]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively available in the public domain. One supplier of a "this compound impurity" lists its solubility in methanol (B129727) (MeOH) without providing a specific value.[8]

To provide a reference point, the solubility of the parent compound, Darifenacin hydrobromide, has been reported in several solvents. It is important to note that the addition of a hydroxyl group in this compound is expected to increase its polarity, which may lead to higher solubility in polar solvents (e.g., water, ethanol) and lower solubility in nonpolar solvents compared to Darifenacin.

Table of Darifenacin Hydrobromide Solubility:

SolventSolubility (mg/mL)NotesSource
Ethanol~0.3-Cayman Chemical[6]
Dimethyl sulfoxide (B87167) (DMSO)~2-Cayman Chemical[6]
Dimethylformamide (DMF)~3-Cayman Chemical[6]
1:1 Solution of DMF:PBS (pH 7.2)~0.5Sparingly soluble in aqueous buffers.Cayman Chemical[6]
Chloroform13.4Freely soluble.PMC - NIH[5]
Methanol8.8Slightly soluble.PMC - NIH[5]
Ethanol8.0Slightly soluble.PMC - NIH[5]
WaterPractically insoluble-PMC - NIH[5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10][11]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, methanol, acetonitrile)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing the selected solvents. The presence of undissolved solid is essential to ensure saturation.[9][11]

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically, samples can be withdrawn to monitor the concentration until it reaches a plateau.[9]

  • After reaching equilibrium, allow the suspensions to settle.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter.[12]

  • Quantify the concentration of this compound in the clear filtrate using a validated HPLC method. A calibration curve with standard solutions of known concentrations should be used for accurate quantification.[12]

  • Report the solubility in mg/mL or mol/L at the specified temperature.

Workflow for Shake-Flask Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Shake at constant temperature (24-48h) A->B C Centrifuge the suspension B->C D Filter the supernatant C->D E Quantify concentration by HPLC D->E

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

Summary of Forced Degradation Studies on Darifenacin Hydrobromide:

Stress ConditionMethodologyObservationSource
Acid Hydrolysis 0.1 M HCl at 80°C for 24 hoursSignificant degradation observedBenchChem[13]
Base Hydrolysis 0.1 M NaOH at 80°C for 24 hoursNo significant degradationBenchChem[13]
Neutral Hydrolysis Water at 80°C for 48 hoursNo significant degradationBenchChem[13]
Oxidative Stress 3% H₂O₂ at room temperature for 4 hoursSignificant degradation observedBenchChem[13]
Thermal Degradation 105°C for 48 hoursNo significant degradationBenchChem[13]
Photolytic Degradation Exposed to UV light (254 nm) for 7 daysNo significant degradationBenchChem[13]
Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as outlined by the International Council for Harmonisation (ICH) guidelines.[14][15][16]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound (solid or in solution)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl and heat at an elevated temperature (e.g., 80°C). Collect samples at various time points.[13]

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH and heat. Collect samples at different intervals.[13]

  • Neutral Hydrolysis: Reflux a solution of this compound in water.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[13]

  • Thermal Degradation: Expose the solid form of this compound to dry heat (e.g., 105°C).[13]

  • Photolytic Degradation: Expose a solution of this compound to UV light.[13]

  • Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

Workflow for Forced Degradation Studies:

G cluster_stress Stress Conditions cluster_analysis Analysis A This compound Sample B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Stability-Indicating HPLC Analysis B->G C->G D->G E->G F->G

Caption: General workflow for conducting forced degradation studies.

Signaling Pathway of Darifenacin

Darifenacin exerts its therapeutic effect by selectively antagonizing the M3 muscarinic acetylcholine receptor.[1][3][15][17] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily couples to Gq/11 proteins.[2][10] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). In smooth muscle cells, the increased intracellular calcium leads to muscle contraction. Darifenacin, by blocking this pathway, promotes muscle relaxation. Additionally, M3 receptor activation has been shown to influence other signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and Akt.

Darifenacin's Mechanism of Action on the M3 Receptor Signaling Pathway:

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates Gq Gq/11 M3R->Gq Activates Darifenacin Darifenacin Darifenacin->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction

Caption: Darifenacin blocks acetylcholine-induced M3 receptor signaling.

Conclusion

This technical guide has synthesized the currently available information on the solubility and stability of this compound. While specific quantitative data for this metabolite remains limited, the provided information on its parent compound, Darifenacin, along with detailed experimental protocols, offers a robust framework for researchers and drug development professionals. The outlined methodologies for solubility determination and forced degradation studies provide a clear path for generating the necessary data to fully characterize this compound. Furthermore, the elucidation of Darifenacin's signaling pathway provides essential context for understanding its mechanism of action and that of its active metabolites. Further research is warranted to establish the precise solubility and stability profiles of this compound to ensure comprehensive quality control and risk assessment in the development of Darifenacin-based therapeutics.

References

An In-Depth Technical Guide to 3-Hydroxy Darifenacin: IUPAC Nomenclature, Synonyms, and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy Darifenacin (B195073), a primary active metabolite of the muscarinic M3 receptor antagonist, Darifenacin. This document details its chemical identity, including IUPAC nomenclature and a wide range of synonyms. Furthermore, it presents key physicochemical data and outlines the metabolic pathway from its parent compound. While a specific, publicly available protocol for the chemical synthesis of 3-Hydroxy Darifenacin is not documented, this guide proposes a plausible synthetic and purification strategy based on established methods for analogous compounds. Additionally, it describes analytical methodologies that can be adapted for its quantification and characterization.

Chemical Identity and Nomenclature

IUPAC Name: 2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide[1]

Synonyms: this compound is known by a variety of synonyms and internal research codes, which are crucial for comprehensive literature and database searches. These include:

  • UK-148,993[1][2]

  • UK-148993[2]

  • GKS9J5ENH7[1]

  • 206048-82-0 (CAS Number)[1]

  • (3S)-1-[2-(2,3-dihydro-3-hydroxy-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide[1]

  • 2-[(3S)-1-[2-(3-hydroxy-2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenyl-acetamide[1]

  • CHEMBL3526946[1]

  • HY-149504[1]

  • PD117532[1]

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₂₈H₃₀N₂O₃PubChem
Molecular Weight 442.5 g/mol PubChem[1]
XLogP3 3.5PubChem[1]
CAS Number 206048-82-0PubChem[1]
Ki for M1 Receptor (CHO cells) 17.78 nMMedChemExpress[3]
Ki for M2 Receptor (CHO cells) 79.43 nMMedChemExpress[3]
Ki for M3 Receptor (CHO cells) 2.24 nMMedChemExpress[3]
Ki for M4 Receptor (CHO cells) 36.31 nMMedChemExpress[3]
Ki for M5 Receptor (CHO cells) 6.17 nMMedChemExpress[3]

Metabolic Pathway of Darifenacin

This compound is a major circulating metabolite of Darifenacin. The metabolic conversion is primarily mediated by the cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. The main metabolic route leading to the formation of this compound is the monohydroxylation of the dihydrobenzofuran ring of the parent molecule.

Darifenacin Metabolism Darifenacin Darifenacin Enzymes CYP2D6 / CYP3A4 (Monohydroxylation) Darifenacin->Enzymes Metabolite This compound Enzymes->Metabolite

Metabolic conversion of Darifenacin to this compound.

Experimental Protocols

Proposed Synthesis and Purification of this compound

Reaction: The synthesis could potentially be achieved through a controlled hydroxylation of Darifenacin. Alternatively, a more complex multi-step synthesis could be envisioned, starting from a pre-hydroxylated benzofuran (B130515) intermediate. A biotransformation approach using microorganisms known to perform specific hydroxylations could also be a viable route.[4][5]

A Representative Purification Protocol (Adapted from Impurity Synthesis):

  • Reaction Quenching and Extraction:

    • Upon completion of the reaction, the mixture would be cooled to ambient temperature.

    • The reaction would be quenched by the addition of water.

    • The aqueous layer would be extracted multiple times with an organic solvent such as ethyl acetate (B1210297).

    • The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[6]

  • Purification by Column Chromatography:

    • The crude residue would be purified by flash column chromatography on silica (B1680970) gel.

    • A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., with methanol (B129727) in dichloromethane), would be employed to separate the desired this compound from starting material and other byproducts.[6]

  • Characterization:

    • The purity of the collected fractions would be assessed by High-Performance Liquid Chromatography (HPLC).

    • The identity of the purified this compound would be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[6]

Analytical Methodologies

Validated analytical methods for the routine quantification of this compound are not extensively published. However, methodologies used for the parent drug, Darifenacin, can be adapted and validated for its hydroxylated metabolite.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

  • Principle: This is a robust and widely used technique for the quantification of pharmaceuticals. The method separates the analyte of interest from other components in a sample based on its interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light.

  • Adaptation for this compound:

    • Column: A C18 reversed-phase column would likely be suitable.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The gradient and pH would need to be optimized to achieve good separation from Darifenacin and other potential metabolites.

    • Detection: The UV detection wavelength would be selected based on the UV spectrum of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: This is a highly sensitive and selective method ideal for quantifying low concentrations of analytes in complex biological matrices. It combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

  • Adaptation for this compound:

    • Sample Preparation: For biological samples (e.g., plasma, urine), a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interfering substances.

    • Chromatography: Similar to HPLC-UV, a reversed-phase C18 column would be appropriate. The mobile phase composition would be optimized for efficient separation and ionization.

    • Mass Spectrometry: The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by fragmentation, providing high selectivity.

Logical Relationships and Workflows

The following diagram illustrates a general workflow for the analysis of this compound in a research or quality control setting.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Matrix (e.g., Plasma) Extraction Extraction (SPE or LLE) Sample->Extraction Chromatography LC Separation (e.g., HPLC) Extraction->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for the analysis of this compound.

References

Exploratory Studies on 3-Hydroxy Darifenacin's Off-Target Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy Darifenacin, also known by its developmental code UK-148,993, is the primary active metabolite of Darifenacin, a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] The pharmacological activity of metabolites is a critical aspect of drug development, as they can contribute to both the therapeutic efficacy and the adverse effect profile of the parent drug. While the on-target effects of this compound at muscarinic receptors have been characterized, a comprehensive understanding of its potential off-target interactions is essential for a complete safety and efficacy profile.

This technical guide provides an in-depth exploration of the known pharmacological profile of this compound, with a focus on presenting the available quantitative data regarding its receptor interactions. Due to a lack of publicly available, specific off-target screening data for this compound, this document will focus on its well-documented activity at the five subtypes of muscarinic acetylcholine (B1216132) receptors (mAChRs). The methodologies used to derive these data are detailed, and the associated signaling pathways are visualized to provide a thorough understanding of its known mechanism of action.

Core Data Presentation

The primary pharmacological data available for this compound pertains to its binding affinity for the five muscarinic receptor subtypes. This information is crucial for understanding its potential for both on-target efficacy and on-target mediated side effects.

Table 1: Muscarinic Receptor Binding Affinities of this compound
Receptor SubtypeKi (nM)Cell LineReference
M117.78CHO
M279.43CHO
M32.24CHO
M436.31CHO
M56.17CHO

Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The binding affinities presented in Table 1 were determined using radioligand binding assays. The following is a detailed, representative protocol for such an experiment.

Competitive Radioligand Binding Assay for Muscarinic Receptors

1. Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M1, M2, M3, M4, and M5 receptors.

2. Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
  • Radioligand: A radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), with a high affinity for all muscarinic receptor subtypes.
  • Test Compound: this compound.
  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective muscarinic antagonist, such as atropine.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
  • Scintillation Cocktail.
  • Glass Fiber Filters.
  • Filtration Apparatus.
  • Scintillation Counter.

3. Procedure:

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.
  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

This compound's known pharmacological effects are mediated through its interaction with muscarinic receptors. These G-protein coupled receptors (GPCRs) initiate distinct intracellular signaling cascades upon activation or inhibition.

M1, M3, and M5 Muscarinic Receptor Signaling

The M1, M3, and M5 receptor subtypes are coupled to Gq/11 proteins. Antagonism by this compound blocks the acetylcholine-induced activation of this pathway.

M1_M3_M5_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Binds Gq11 Gq/11 Receptor->Gq11 Activates H_Darifenacin This compound (Antagonist) H_Darifenacin->Receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Cellular_Response PKC->Cellular_Response

M1, M3, & M5 Receptor Signaling Pathway.
M2 and M4 Muscarinic Receptor Signaling

The M2 and M4 receptor subtypes are coupled to Gi/o proteins. Antagonism by this compound prevents the acetylcholine-induced inhibition of adenylyl cyclase.

M2_M4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Binds Gio Gi/o Receptor->Gio Activates H_Darifenacin This compound (Antagonist) H_Darifenacin->Receptor Blocks AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilution Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

References

Methodological & Application

Application Note: Quantification of 3-Hydroxy Darifenacin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. One of the major metabolites is 3-Hydroxy Darifenacin, formed through hydroxylation. Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic and drug metabolism studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a stable isotope-labeled internal standard, Darifenacin-d4, for accurate and precise quantification.

Experimental

  • This compound (Reference Standard)

  • Darifenacin-d4 (Internal Standard)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (AR Grade)

  • Diethyl Ether (AR Grade)

  • Dichloromethane (AR Grade)

  • Milli-Q Water or HPLC Grade Water

  • Control Human Plasma (K2EDTA)

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Darifenacin-d4 in methanol.

  • Working Standard Solutions: Prepare working standard solutions for calibration curve (CC) and quality control (QC) samples by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Pipette 400 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Darifenacin-d4).

  • Vortex the sample for 30 seconds.

  • Add 2.0 mL of the extraction solution (a mixture of diethyl ether and dichloromethane, 80:20 v/v) and vortex for 10 minutes.

  • Centrifuge the samples at 4500 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase.

LLE_Workflow plasma 1. Plasma Sample (400 µL) is 2. Add Internal Standard (Darifenacin-d4) plasma->is vortex1 3. Vortex is->vortex1 extraction_solvent 4. Add Extraction Solvent (Diethyl Ether:Dichloromethane 80:20) vortex1->extraction_solvent vortex2 5. Vortex (10 min) extraction_solvent->vortex2 centrifuge 6. Centrifuge (4500 rpm, 5 min) vortex2->centrifuge supernatant 7. Transfer Organic Layer centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

Liquid-Liquid Extraction Workflow.
  • HPLC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm) is suitable.

  • Mobile Phase: A gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5) and methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 600°C.

  • Ion Spray Voltage: 5500 V.

MRM Transitions:

The protonated molecular ion [M+H]⁺ for this compound is expected at m/z 443.5. Based on the known fragmentation of Darifenacin (m/z 427.3 → 147.3), a plausible product ion for this compound would be m/z 147.3, assuming the hydroxylation occurs on the dihydrobenzofuran or one of the phenyl rings, leaving the pyrrolidine (B122466) fragment intact. This proposed transition requires experimental confirmation.

MS_Method_Logic cluster_analyte This compound cluster_is Darifenacin-d4 (Internal Standard) precursor_analyte Precursor Ion [M+H]⁺ m/z 443.5 product_analyte Product Ion m/z 147.3 (Proposed) precursor_analyte->product_analyte Collision-Induced Dissociation precursor_is Precursor Ion [M+H]⁺ m/z 431.4 product_is Product Ion m/z 151.2 precursor_is->product_is Collision-Induced Dissociation

Proposed MRM Transitions.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. The following parameters should be assessed:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise. A typical range for Darifenacin is 0.025 to 10.384 ng/mL.

  • Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the mean of a set of measurements to the actual value (accuracy).

  • Recovery: The efficiency of the extraction procedure. For a similar LLE method for Darifenacin, recovery was between 90.94% and 109.89%.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Data Summary

The following tables summarize the key quantitative data for the analytical method, based on typical performance for the parent compound, Darifenacin. These values should be established specifically for this compound during method validation.

Table 1: LC-MS/MS Method Parameters

ParameterSetting
HPLC System High-Performance Liquid Chromatography System
Column Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm
Mobile Phase 10 mM Ammonium Acetate Buffer (pH 5) and Methanol (Gradient)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) m/z 443.5 → 147.3 (Proposed)
MRM Transition (IS) m/z 431.4 → 151.2

Table 2: Method Validation Summary (Based on Darifenacin Data)

Validation ParameterResult
Linearity Range 0.025 - 10.384 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.025 ng/mL
Intra-day Precision (%CV) 0.84 - 2.69%
Inter-day Precision (%CV) 2.01 - 7.47%
Intra-day Accuracy (%) 94.79 - 108.00%
Inter-day Accuracy (%) 94.63 - 102.61%
Recovery (%) 90.94 - 109.89%

Conclusion

The described LC-MS/MS method provides a framework for a sensitive, selective, and robust protocol for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for application in pharmacokinetic and drug metabolism studies of Darifenacin. It is imperative to experimentally determine and validate the MRM transition for this compound to finalize this protocol.

Application Note: Simultaneous Quantification of Darifenacin and 3-Hydroxy Darifenacin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous determination of darifenacin (B195073) and its active metabolite, 3-hydroxy darifenacin, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, ensuring high sensitivity and selectivity for pharmacokinetic and drug metabolism studies. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing high recovery for both analytes. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, allowing for the distinct resolution of darifenacin and the more polar this compound. The mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for precise quantification. Darifenacin-d4 (B12395240) is used as an internal standard to ensure accuracy and precision. This method is tailored for researchers, scientists, and drug development professionals requiring a reliable and efficient analytical workflow for these compounds.

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. Its primary metabolic pathway involves hydroxylation to form this compound, which also exhibits pharmacological activity. Therefore, the simultaneous quantification of both the parent drug and its active metabolite is crucial for a comprehensive understanding of its pharmacokinetics and overall therapeutic effect. LC-MS/MS offers the requisite sensitivity and specificity for accurately measuring the concentrations of these analytes in complex biological matrices like plasma. This protocol provides a detailed methodology for the simultaneous analysis of darifenacin and this compound, addressing the need for a robust and reliable bioanalytical method.

Experimental Protocols

Materials and Reagents
  • Darifenacin hydrobromide (Reference Standard)

  • This compound (Reference Standard)

  • Darifenacin-d4 hydrobromide (Internal Standard)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (AR Grade)

  • Diethyl ether (AR Grade)

  • Dichloromethane (AR Grade)

  • Milli-Q or HPLC Grade Water

  • Control Human Plasma (K2EDTA)

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of darifenacin, this compound, and darifenacin-d4 by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the darifenacin-d4 stock solution with the same diluent to a final concentration of 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (Darifenacin-d4, 50 ng/mL) to each tube, except for the blank samples.

  • Vortex the samples for 10 seconds.

  • Add 1 mL of the extraction solution (a mixture of diethyl ether and dichloromethane, 80:20 v/v).

  • Vortex vigorously for 5 minutes.

  • Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new set of clean tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (90:10 v/v, Acetonitrile:10 mM Ammonium Formate with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to HPLC vials for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7.1-9 min: 10% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The precursor to product ion transitions for the analytes and internal standard are listed in the table below.

  • Instrument Settings:

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Data Presentation

The following table summarizes the key quantitative data for the simultaneous analysis of darifenacin and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Darifenacin427.3147.26035
This compound443.3147.26540
Darifenacin-d4 (IS)431.3151.26035

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (Darifenacin-d4) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (Diethyl ether:Dichloromethane) vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial injection HPLC Injection hplc_vial->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometric Detection (MRM Mode) ionization->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Experimental workflow for the simultaneous analysis of darifenacin and this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the simultaneous quantification of darifenacin and its active metabolite, this compound, in human plasma. The streamlined liquid-liquid extraction protocol offers high recovery and minimizes matrix effects. The optimized chromatographic and mass spectrometric conditions ensure accurate and precise results, making this method highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Application Note: Synthesis and Purification of 3-Hydroxy Darifenacin Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note provides a detailed protocol for the synthesis and purification of 3-Hydroxy Darifenacin (B195073), a primary metabolite of Darifenacin. The synthesis is achieved through a biocatalytic method using human liver microsomes, mimicking the in vivo metabolic pathway. Purification of the target compound is performed using preparative High-Performance Liquid Chromatography (HPLC). Comprehensive characterization of the resulting reference standard is conducted using HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm identity and ensure high purity. This reference standard is suitable for use in pharmacokinetic studies, metabolic profiling, and as an analytical standard in quality control assays.

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to the formation of several metabolites.[3] One of the main metabolic pathways is monohydroxylation, which produces 3-Hydroxy Darifenacin.[4] As a significant metabolite, this compound is also a potent antagonist of M1-5 muscarinic receptors.[4]

The availability of a highly purified this compound reference standard is crucial for various stages of drug development. It enables accurate quantification in biological matrices, facilitates metabolic and toxicological studies, and serves as a critical reagent for the validation of analytical methods used to assess the purity of Darifenacin drug substances and products.[5][6]

This document outlines a robust methodology for producing and certifying this reference standard, beginning with a biocatalytic synthesis followed by a stringent purification and characterization workflow.

Mechanism of Action Context

Darifenacin exerts its therapeutic effect by competitively blocking M3 muscarinic acetylcholine (B1216132) receptors, which are primarily responsible for mediating bladder smooth muscle contractions.[1][3][7] This antagonism leads to the relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.[2] The primary metabolite, this compound, also demonstrates significant affinity for muscarinic receptors, making its characterization essential for a complete understanding of the drug's overall pharmacological profile.[4]

G cluster_0 cluster_1 ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (on Detrusor Muscle) ACh->M3R Binds to Contraction Detrusor Muscle Contraction M3R->Contraction Activates Symptoms OAB Symptoms (Urgency, Frequency) Contraction->Symptoms Leads to Darifenacin Darifenacin & This compound Darifenacin->M3R Antagonizes / Blocks

Figure 1. Simplified signaling pathway of M3 receptor antagonism by Darifenacin.

Synthesis and Purification Workflow

The overall process for generating the this compound reference standard involves three main stages: biocatalytic synthesis, preparative HPLC purification, and analytical characterization. This workflow ensures the production of a high-purity material suitable for quantitative applications.

G Start Darifenacin (Substrate) Synthesis Biocatalytic Synthesis (Human Liver Microsomes) Start->Synthesis Crude Crude Reaction Mixture Synthesis->Crude Purification Preparative HPLC Purification Crude->Purification Fractions Purified Fractions (Containing 3-HD) Purification->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Standard This compound (>99% Purity) Evaporation->Standard Characterization Full Characterization (LC-MS, NMR, HPLC) Standard->Characterization Certified Certified Reference Standard Characterization->Certified

Figure 2. Workflow for the synthesis and certification of the reference standard.

Experimental Protocols

Biocatalytic Synthesis of this compound

This protocol uses human liver microsomes (HLMs) as a source of CYP450 enzymes to convert Darifenacin to its hydroxylated metabolite.[8][9]

Materials:

  • Darifenacin (parent drug)

  • Pooled Human Liver Microsomes (HLMs), protein concentration ~20 mg/mL

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure

Procedure:

  • Prepare a 10 mM stock solution of Darifenacin in DMSO.

  • In a clean reaction vessel, combine potassium phosphate buffer, the NADPH regenerating system, and HLMs to a final protein concentration of 1 mg/mL.

  • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding the Darifenacin stock solution to the microsomal preparation. The final concentration of Darifenacin should be approximately 10-50 µM. Ensure the final DMSO concentration is <0.5% to avoid enzyme inhibition.

  • Incubate the reaction mixture at 37°C in a shaking water bath for 2-4 hours.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully collect the supernatant, which contains the parent drug and its metabolites.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of 50:50 Methanol:Water for purification.

Purification by Preparative HPLC

The crude extract is purified using reversed-phase preparative HPLC to isolate the this compound metabolite.[10][11]

Instrumentation & Conditions:

  • System: Preparative HPLC system with a fraction collector.[12]

  • Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient tailored to separate the this compound peak from the parent Darifenacin and other metabolites. (e.g., 10-50% B over 30 minutes).

  • Flow Rate: ~20 mL/min.

  • Detection: UV at 210 nm and 280 nm.

  • Injection Volume: Scaled appropriately based on the amount of crude material.

Procedure:

  • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.

  • Inject the reconstituted crude sample onto the column.

  • Run the gradient elution and monitor the chromatogram. The this compound peak is expected to elute slightly earlier than the parent Darifenacin due to its increased polarity.

  • Collect fractions corresponding to the target peak using the automated fraction collector.

  • Analyze the collected fractions using analytical HPLC to confirm purity.

  • Pool the fractions with high purity (>98%).

  • Evaporate the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound as a solid.

Characterization and Purity Assessment

The identity and purity of the final product must be rigorously confirmed.[13][14]

A. HPLC Purity Analysis:

B. LC-MS Identity Confirmation:

  • Confirm the molecular weight of the isolated compound.[5][17] The mass spectrometer should be set to detect the protonated molecular ion [M+H]+.

C. Structural Confirmation by NMR:

  • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.[5][13] The spectra should be consistent with the structure of 2-{1-[2-(2,3-Dihydro-3-hydroxy-5-benzofuranyl)ethyl]-pyrrolidin-3(S)-yl}-2,2-diphenyl-acetamide.

Data Presentation

All data for the synthesized reference standard should be documented in a Certificate of Analysis. Key analytical data are summarized below.

Table 1: Physicochemical Properties

Property Value Reference
Chemical Name 2-{1-[2-(2,3-Dihydro-3-hydroxy-5-benzofuranyl)ethyl]-pyrrolidin-3(S)-yl}-2,2-diphenyl-acetamide [18]
CAS Number 206048-82-0 [18][19]
Molecular Formula C₂₈H₃₀N₂O₃ [19]

| Molecular Weight | 442.5 g/mol |[19] |

Table 2: Analytical Characterization Data

Analysis Method Specification Result
Purity HPLC-UV (210 nm) ≥ 99.5% 99.8%
Identity (MW) LC-MS (ESI+) Expected [M+H]⁺: 443.2 Observed [M+H]⁺: 443.2
Identity (Structure) ¹H NMR, ¹³C NMR Conforms to structure Conforms
Residual Solvents GC-HS Per ICH Q3C <0.1%

| Water Content | Karl Fischer | Report Value | 0.2% |

Table 3: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 150 x 4.6 mm, 2.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm

| Injection Vol. | 5 µL |

Conclusion

This application note details a reliable and reproducible method for the synthesis, purification, and characterization of a this compound reference standard. The biocatalytic approach provides a direct route to the primary human metabolite, and the subsequent preparative HPLC purification ensures the high purity required for a reference standard. The comprehensive analytical characterization confirms the identity and quality of the material, making it suitable for demanding applications in pharmaceutical research and development.

References

Application Note: Characterization of 3-Hydroxy Darifenacin using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the characterization of 3-Hydroxy Darifenacin, a principal metabolite of Darifenacin, utilizing high-resolution mass spectrometry (HRMS). Darifenacin is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[1] The accurate identification and characterization of its metabolites, such as this compound, are crucial for thorough pharmacokinetic and drug metabolism studies. This document provides detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation. The presented methods are designed to provide high sensitivity and specificity for the structural elucidation of this compound.

Introduction

Darifenacin undergoes extensive metabolism in the liver, primarily mediated by CYP2D6 and CYP3A4 enzymes.[2][3][4] This metabolic process leads to the formation of several metabolites, with this compound being one of the major circulating metabolites.[2][5] Understanding the structure and quantity of this metabolite is essential for a complete understanding of the drug's disposition and potential for drug-drug interactions. High-resolution mass spectrometry offers unparalleled capabilities for the structural characterization of drug metabolites due to its high mass accuracy and fragmentation analysis.

This application note outlines a robust workflow for the characterization of this compound, providing researchers with the necessary protocols to implement this analysis in their laboratories.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of Darifenacin and its metabolites from plasma.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS): Darifenacin-d4[1][6]

  • Diethylether (AR Grade)

  • Dichloromethane (AR Grade)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (AR Grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the internal standard solution (Darifenacin-d4, 1 µg/mL in methanol).

  • Add 1 mL of the extraction solvent mixture (Diethylether: Dichloromethane, 80:20, v/v).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see LC-MS method below) and vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.

High-Resolution LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Zorbax SB C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 0.8 mL/min
Column Temperature 35°C
Injection Volume 5 µL

High-Resolution Mass Spectrometry (HRMS) Parameters:

ParameterValue
Mass Spectrometer Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow (N2) Desolvation: 800 L/hr, Cone: 50 L/hr
Scan Mode Full Scan MS and Data-Dependent MS/MS (dd-MS2)
Full Scan Range m/z 100-1000
MS/MS Collision Energy Ramped (e.g., 10-40 eV)
Data Acquisition Centroid

Data Presentation

Table 1: Expected Accurate Masses for Precursor and Key Fragment Ions of this compound.

Ion DescriptionMolecular FormulaCalculated m/z
[M+H]+ (this compound)C28H31N2O3+443.2329
Fragment 1C17H18NO+264.1383
Fragment 2C11H13O2+177.0808

Note: The fragmentation pattern of this compound is predicted based on the known fragmentation of Darifenacin. The addition of a hydroxyl group will influence the fragmentation pathways.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Liquid-Liquid Extraction) lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation hrms_analysis HRMS Analysis (Full Scan & dd-MS2) lc_separation->hrms_analysis data_processing Data Processing (Accurate Mass & Fragmentation Analysis) hrms_analysis->data_processing characterization Structural Characterization of This compound data_processing->characterization fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]+ m/z 443.2329 frag1 Fragment 1 m/z 264.1383 precursor->frag1 Cleavage of C-N bond frag2 Fragment 2 m/z 177.0808 precursor->frag2 Cleavage of ethyl linkage

References

Application Note: A Stability-Indicating HPLC Method for the Determination of 3-Hydroxy Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[1] 3-Hydroxy Darifenacin is a significant metabolite of Darifenacin.[2] The development of a stability-indicating analytical method is crucial for the quantitative determination of this compound in the presence of its potential degradation products and the parent drug, Darifenacin. This ensures the accuracy and reliability of stability studies, which are essential for drug development and regulatory submissions.

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, precise, and robust, capable of separating this compound from its degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Experimental

Materials and Reagents
  • This compound reference standard

  • Darifenacin Hydrobromide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (AR grade)

  • Ammonia solution (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Purified water (HPLC grade)

Instrumentation and Chromatographic Conditions

A validated HPLC method is proposed based on established methods for Darifenacin and its related compounds.[3][4] Due to the addition of a hydroxyl group, this compound is expected to be more polar than Darifenacin and thus, will likely have a shorter retention time in a reversed-phase system. The UV spectrum is anticipated to be similar to that of Darifenacin.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Instrument HPLC with UV/PDA Detector
Column C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.05 M Ammonium Acetate (pH adjusted to 7.2 with ammonia) and Acetonitrile (35:65 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Column Temperature 25°C
Injection Volume 10 µL
Diluent Methanol and Water (1:1 v/v)

Protocols

Standard and Sample Preparation

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

Sample Solution: Prepare the sample containing this compound in the diluent to achieve a similar concentration as the standard solution.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the standard solution six times and evaluate the following parameters.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. A solution of this compound (e.g., 1 mg/mL) is subjected to the following stress conditions. Samples are then diluted to a suitable concentration for HPLC analysis.

3.3.1. Acid Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.

  • Heat the mixture at 80°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M NaOH.

  • Dilute to the final concentration with the diluent.

3.3.2. Base Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

  • Heat the mixture at 80°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M HCl.

  • Dilute to the final concentration with the diluent.

3.3.3. Oxidative Degradation

  • To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 4 hours.

  • Dilute to the final concentration with the diluent.

3.3.4. Thermal Degradation

  • Expose the solid this compound powder to a temperature of 105°C for 48 hours.

  • After exposure, dissolve the powder in the diluent to the desired concentration.

3.3.5. Photolytic Degradation

  • Expose a solution of this compound to UV light (254 nm) for 7 days.

  • Analyze the solution by HPLC.

Data Presentation

The results of the forced degradation studies should be tabulated to clearly indicate the extent of degradation and the performance of the HPLC method in separating the analyte from its degradation products.

Table 3: Summary of Forced Degradation Results (Hypothetical)

Stress Condition% Degradation of this compoundPeak Purity of this compoundResolution between this compound and Major Degradant
Acid Hydrolysis (0.1 M HCl, 80°C, 24h) ~15%Pass> 2.0
Base Hydrolysis (0.1 M NaOH, 80°C, 24h) < 5%PassN/A
Oxidative (3% H₂O₂, RT, 4h) ~20%Pass> 2.0
Thermal (105°C, 48h) < 5%PassN/A
Photolytic (UV 254 nm, 7 days) < 5%PassN/A

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Standard_Prep Standard Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Sample Preparation HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Forced_Degradation Forced Degradation Studies Forced_Degradation->HPLC_Analysis System_Suitability->HPLC_Analysis If Pass Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Resolution Resolution Calculation HPLC_Analysis->Resolution Quantification Quantification of this compound Peak_Purity->Quantification Resolution->Quantification

Caption: Experimental workflow for the stability-indicating HPLC method.

Logic of a Stability-Indicating Method

G cluster_input Inputs cluster_method Method cluster_output Outputs Analyte This compound HPLC_Method Stability-Indicating HPLC Method Analyte->HPLC_Method Degradants Potential Degradation Products Degradants->HPLC_Method Separation Baseline Separation of Analyte and Degradants HPLC_Method->Separation Quantification Accurate Quantification of Analyte Separation->Quantification Specificity Method Specificity Quantification->Specificity

Caption: Logical relationship of a stability-indicating method.

Conclusion

The proposed stability-indicating RP-HPLC method provides a robust framework for the quantitative analysis of this compound and the monitoring of its stability. The method is designed to be specific for this compound in the presence of its degradation products and the parent drug, Darifenacin. The detailed protocols for forced degradation studies are essential for demonstrating the stability-indicating characteristics of the method, which is a regulatory requirement for new drug substances and products. This application note serves as a comprehensive guide for researchers and scientists involved in the development and quality control of Darifenacin and its related compounds.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of 3-Hydroxy Darifenacin in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 3-Hydroxy Darifenacin, a primary metabolite of Darifenacin, from human urine samples. The described methodology is designed for sample clean-up and concentration prior to quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes steps for enzymatic hydrolysis of glucuronide conjugates, a common metabolic pathway for drug metabolites, to ensure the accurate measurement of the total this compound concentration. The use of a mixed-mode cation exchange polymer SPE sorbent is recommended for optimal retention and elution of the target analyte.

Introduction

Darifenacin is a muscarinic M3 receptor antagonist used for the treatment of overactive bladder. The quantification of its metabolites, such as this compound, in urine is crucial for pharmacokinetic and metabolic studies. Urine, as a biological matrix, contains numerous interfering substances that can impact the accuracy and sensitivity of analytical methods. Solid-phase extraction (SPE) is a highly effective sample preparation technique for isolating and concentrating analytes from complex matrices like urine, thereby improving the robustness and reliability of subsequent analyses.[1]

Many drug metabolites are excreted in urine as glucuronide conjugates.[2] Therefore, an enzymatic hydrolysis step using β-glucuronidase is often necessary to cleave these conjugates and allow for the quantification of the total (free and conjugated) metabolite concentration.[2][3][4] This protocol outlines a comprehensive procedure for the extraction of this compound from urine, incorporating an enzymatic hydrolysis step followed by a robust SPE method.

Experimental Protocol

This protocol is intended as a guideline and may require optimization for specific laboratory conditions and analytical instrumentation.

2.1. Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., deuterated this compound)

  • β-Glucuronidase from E. coli or Abalone[2][3]

  • Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 5.0)

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Ammonia (B1221849) solution (5% in Methanol)

  • SPE cartridges: Mixed-mode polymeric cation exchange cartridges (e.g., Strata-X-C, Oasis MCX, or equivalent)

2.2. Sample Pre-treatment: Enzymatic Hydrolysis

Since drug metabolites in urine are often present as glucuronide conjugates, an enzymatic hydrolysis step is typically required prior to analysis to ensure the free form of the drug can be accurately measured.

  • To 1.0 mL of urine sample in a centrifuge tube, add 25 µL of the internal standard solution.

  • Add 200 µL of 1 M ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase enzyme solution.[5]

  • Vortex the mixture for 10 seconds.

  • Incubate the sample at 60-65°C for 1 to 3 hours to ensure complete hydrolysis.[5]

  • After incubation, allow the sample to cool to room temperature.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet any precipitates.[5]

  • The supernatant is now ready for solid-phase extraction.

2.3. Solid-Phase Extraction (SPE) Procedure

The following procedure is based on a generic protocol for mixed-mode cation exchange SPE.

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water. Ensure the sorbent bed does not go dry.

  • Loading: Load the pre-treated urine supernatant (from step 2.8) onto the SPE cartridge.

  • Washing 1: Wash the cartridge with 3 mL of 0.1% formic acid in deionized water to remove polar interferences.

  • Washing 2: Wash the cartridge with 3 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the this compound and internal standard with 2 mL of 5% ammonia in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex for 20 seconds to ensure complete dissolution. The sample is now ready for injection.

Data Presentation

The following table summarizes the expected performance characteristics of this SPE protocol for this compound. These values are illustrative and should be determined during method validation.

ParameterExpected Value
AnalyteThis compound
MatrixHuman Urine
SPE SorbentMixed-Mode Cation Exchange
Recovery> 85%
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Precision (%RSD)< 15%

Workflow Diagrams

The following diagrams illustrate the key processes described in this application note.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction urine 1.0 mL Urine Sample add_is Add Internal Standard urine->add_is add_buffer Add Acetate Buffer (pH 5.0) add_is->add_buffer add_enzyme Add β-Glucuronidase add_buffer->add_enzyme vortex1 Vortex add_enzyme->vortex1 incubate Incubate (60-65°C, 1-3h) vortex1->incubate cool Cool to Room Temperature incubate->cool centrifuge Centrifuge cool->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition (Methanol) equilibrate Equilibrate (Water) condition->equilibrate equilibrate->load wash1 Wash 1 (0.1% Formic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH3 in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the extraction of this compound from urine.

SPE_Steps_Detail spe_cartridge SPE Cartridge Condition (Methanol) Equilibrate (Water) Load (Pre-treated Urine) Wash 1 (0.1% Formic Acid) Wash 2 (Methanol) Elute (5% NH3 in Methanol) waste Waste spe_cartridge:f1->waste spe_cartridge:f2->waste spe_cartridge:f4->waste spe_cartridge:f5->waste analyte_out Purified Analyte spe_cartridge:f6->analyte_out sample_in Pre-treated Urine Sample sample_in->spe_cartridge:f3

Caption: Detailed steps of the solid-phase extraction procedure.

References

Application Notes and Protocols for the Structural Elucidation of 3-Hydroxy Darifenacin via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy Darifenacin is a primary metabolite of Darifenacin, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] The structural integrity and purity of active pharmaceutical ingredients (APIs) and their metabolites are critical for ensuring drug safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules like this compound in solution.[3][4]

This document provides a comprehensive guide to the methodologies and protocols for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques. While specific spectral data for this compound is not publicly available, this guide outlines the generalized experimental procedures and data interpretation strategies that would be employed for its structural confirmation and purity assessment.

Structural Comparison: Darifenacin and this compound

The key structural difference between Darifenacin and its 3-Hydroxy metabolite is the introduction of a hydroxyl group on the dihydrobenzofuran ring. This modification is expected to induce noticeable changes in the chemical shifts of nearby protons and carbons in the NMR spectra, which is the fundamental principle for its structural confirmation.

Chemical Structures:

  • Darifenacin: C28H30N2O2

  • This compound: C28H30N2O3[5]

Experimental Protocols

A systematic approach employing a suite of NMR experiments is essential for the complete structural assignment of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6) are common choices for molecules of this type. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the hydroxyl and amide protons.

  • Sample Concentration: Prepare a solution with an optimal concentration for NMR analysis, typically 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for referencing the chemical shift scale to 0.00 ppm.

NMR Data Acquisition

The following set of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D ¹H NMR (Proton): This is the initial and most fundamental experiment. It provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

  • 1D ¹³C NMR (Carbon): This experiment identifies all unique carbon atoms in the molecule. It is often run with proton decoupling to simplify the spectrum to single lines for each carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds (²JHH and ³JHH). It is crucial for identifying spin systems and tracing proton connectivity within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It is a powerful tool for assigning carbons based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). It is vital for connecting different spin systems and for assigning quaternary (non-protonated) carbons.

Data Presentation and Interpretation

While the exact chemical shifts for this compound are not available in the public domain, the following tables illustrate how the quantitative data would be structured for a comprehensive analysis. The expected regions for the signals are based on the known structure of the molecule and general chemical shift principles.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationProposed Assignment
7.50 - 7.20m10HAromatic-H (Diphenyl)
7.10 - 6.80m3HAromatic-H (Benzofuran)
5.50 - 5.00br s2H-CONH₂
~5.00m1H-CH(OH)
4.50 - 4.20m2H-OCH₂-
3.80 - 2.50m9HAliphatic-H (Pyrrolidine & Ethyl chain)
2.20 - 1.80m2HAliphatic-H (Pyrrolidine)

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ ppm)DEPT-135Proposed Assignment
~175--C=O (Amide)
150 - 120-Aromatic-C
~75CH-CH(OH)
~70CH₂-OCH₂-
65 - 45CH, CH₂Aliphatic-C (Pyrrolidine & Ethyl chain)
~30CH₂Aliphatic-C (Pyrrolidine)

Structural Elucidation Workflow

The systematic interpretation of the NMR data is key to confirming the structure of this compound.

  • Identify Spin Systems: Use the COSY spectrum to connect coupled protons, identifying distinct molecular fragments (e.g., the ethyl chain, the pyrrolidine (B122466) ring, the aromatic systems).

  • Assign Protons and Carbons: Use the HSQC spectrum to assign the chemical shifts of carbons that are directly attached to protons identified in the COSY spectrum.

  • Connect Fragments: Use the HMBC spectrum to piece together the molecular puzzle. For instance, correlations from the protons of the ethyl chain to the carbons of the pyrrolidine ring and the benzofuran (B130515) ring will confirm their connectivity. The position of the hydroxyl group can be confirmed by observing HMBC correlations from the -CH(OH) proton to neighboring carbons in the benzofuran ring.

  • Confirm Quaternary Carbons: The HMBC spectrum is also essential for assigning the quaternary carbons, such as the carbonyl carbon and the aromatic carbons with no attached protons, by observing long-range correlations from nearby protons.

Visualization of Workflows and Pathways

Metabolic Pathway of Darifenacin to this compound

The primary metabolic transformation of Darifenacin to its 3-Hydroxy metabolite is catalyzed by cytochrome P450 enzymes in the liver.[1][2]

cluster_legend Legend Darifenacin Darifenacin Enzyme CYP2D6 / CYP3A4 (Monohydroxylation) Darifenacin->Enzyme Metabolite This compound Enzyme->Metabolite a Molecule b Enzymatic Process

Caption: Metabolic conversion of Darifenacin.

Experimental Workflow for NMR Structural Elucidation

The process from sample preparation to final structure confirmation follows a logical sequence of experiments and data analysis.

cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound NMR_Tube NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD ¹H, ¹³C, DEPT NMR_Spec->OneD 1D Experiments TwoD COSY, HSQC, HMBC NMR_Spec->TwoD 2D Experiments Analysis Spectral Interpretation OneD->Analysis TwoD->Analysis Structure Structure Confirmation Analysis->Structure

Caption: NMR experimental and analytical workflow.

Conclusion

NMR spectroscopy provides an indispensable set of tools for the definitive structural elucidation of pharmaceutical compounds and their metabolites. By following the detailed protocols for data acquisition and the systematic workflow for spectral interpretation outlined in these application notes, researchers can confidently verify the chemical structure of this compound. The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, ensuring the identity and purity of this important metabolite.

References

Application Notes and Protocols for Cell-Based Functional Assays of 3-Hydroxy Darifenacin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin (B195073) is a potent and selective M3 muscarinic acetylcholine (B1216132) receptor (M3R) antagonist utilized in the treatment of overactive bladder.[1][2] Its mechanism of action involves the inhibition of acetylcholine binding to M3 receptors, which are predominantly responsible for detrusor muscle contraction in the bladder.[3][4] The primary metabolite of darifenacin is 3-Hydroxy Darifenacin, formed through hepatic metabolism mediated by CYP2D6 and CYP3A4 enzymes.[5][6] Understanding the functional activity of this metabolite is crucial for a comprehensive pharmacological profile of darifenacin.

These application notes provide detailed protocols for cell-based functional assays to determine the activity of this compound on the human M3 muscarinic receptor. The primary recommended assay is a calcium flux assay, leveraging the Gq-coupled nature of the M3 receptor. An alternative assay measuring cAMP levels is also described, which can be adapted for Gi-coupled receptors.

Mechanism of Action and Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[7] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger. This increase in cytosolic calcium mediates various cellular responses, including smooth muscle contraction. Antagonists like darifenacin and its metabolite, this compound, competitively block the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade.

M3_Signaling_Pathway M3 Muscarinic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response Leads to ACh Acetylcholine (Agonist) ACh->M3R Binds 3HD This compound (Antagonist) 3HD->M3R Blocks

M3 Muscarinic Receptor Signaling Pathway

Data Presentation

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) in CHO Cells

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)
Darifenacin 6.31398.110.79501.1910.00
This compound 17.7879.432.2436.316.17
Data derived from pKi values presented in public sources.[9][10]

Table 2: M3 Receptor Selectivity Profile

CompoundM3 vs M1 Selectivity (fold)M3 vs M2 Selectivity (fold)M3 vs M4 Selectivity (fold)M3 vs M5 Selectivity (fold)
Darifenacin ~8x~504x~634x~12x
This compound ~8x~35x~16x~3x
Selectivity is calculated as Ki (M_other) / Ki (M3).

Experimental Protocols

The following are detailed protocols for performing cell-based functional assays to determine the antagonist activity of this compound at the M3 receptor.

Protocol 1: Calcium Flux Antagonist Assay in CHO-hM3 Cells

This assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by an M3 receptor agonist.

Materials:

  • CHO-K1 cells stably expressing the human M3 muscarinic receptor (CHO-hM3)

  • Cell culture medium (e.g., F-12K with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, can improve dye retention)

  • M3 receptor agonist (e.g., Carbachol)

  • This compound and Darifenacin (for comparison)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)

Experimental Workflow Diagram:

Calcium_Flux_Workflow Calcium Flux Antagonist Assay Workflow Seed_Cells 1. Seed CHO-hM3 cells in 96/384-well plates Incubate_1 2. Incubate overnight Seed_Cells->Incubate_1 Load_Dye 3. Load cells with calcium-sensitive dye Incubate_1->Load_Dye Incubate_2 4. Incubate for 1 hour at 37°C Load_Dye->Incubate_2 Add_Antagonist 5. Add this compound (or Darifenacin) dilutions Incubate_2->Add_Antagonist Incubate_3 6. Incubate for 15-30 minutes Add_Antagonist->Incubate_3 Add_Agonist 7. Add M3 Agonist (e.g., Carbachol) Incubate_3->Add_Agonist Measure_Fluorescence 8. Measure fluorescence kinetically Add_Agonist->Measure_Fluorescence Analyze_Data 9. Analyze data and calculate IC50 Measure_Fluorescence->Analyze_Data

Calcium Flux Antagonist Assay Workflow

Procedure:

  • Cell Plating:

    • Culture CHO-hM3 cells to 80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells/well or 384-well plates at 10,000-20,000 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by reconstituting the calcium-sensitive dye (e.g., Fluo-8 AM) in DMSO and then diluting in assay buffer containing Pluronic F-127 and probenecid (if used).

    • Aspirate the culture medium from the cell plate.

    • Add an equal volume of dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound and Darifenacin in assay buffer at 2x the final desired concentration.

    • After the dye loading incubation, add the antagonist dilutions to the respective wells. Include a vehicle control (assay buffer with DMSO).

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare the M3 agonist (e.g., Carbachol) in assay buffer at a concentration that elicits a submaximal response (EC80).

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's automated liquid handling to add the agonist to all wells simultaneously.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium.

    • Plot the fluorescence response against the concentration of the antagonist.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 2: cAMP Inhibition Antagonist Assay in HEK293-hM3 Cells

This assay is an alternative for M3 receptors that may also couple to Gi, or for comparing activity with other Gi-coupled receptors. It measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 cells stably expressing the human M3 muscarinic receptor (HEK293-hM3)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Stimulation buffer (e.g., HBSS with 500 µM IBMX and 100 µM Ro 20-1724)

  • Forskolin (B1673556)

  • M3 receptor agonist (e.g., Carbachol)

  • This compound and Darifenacin

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Cell Plating:

    • Seed HEK293-hM3 cells into white, opaque microplates at an optimized density (e.g., 5,000-10,000 cells/well for a 384-well plate).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound and Agonist Addition:

    • Aspirate the culture medium.

    • Add serial dilutions of the antagonist (this compound or Darifenacin) prepared in stimulation buffer to the wells.

    • Add the M3 agonist at its EC80 concentration to all wells except the negative control.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and elevate basal cAMP levels.

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • The signal from the cAMP assay will be inversely proportional to the inhibition of adenylyl cyclase.

    • Plot the signal against the concentration of the antagonist.

    • Calculate the IC50 values by fitting the data to a suitable dose-response curve.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro functional characterization of this compound. The primary calcium flux assay in CHO-hM3 cells is a direct and reliable method to quantify the antagonist potency at the M3 receptor. Comparative analysis with darifenacin will elucidate the contribution of the 3-hydroxy metabolite to the overall pharmacological effect of the parent drug. While direct functional IC50 data for this compound is sparse, the available binding and in vivo data strongly suggest a reduced, but still present, activity at muscarinic receptors compared to darifenacin. These assays will enable researchers to generate precise quantitative data to further define its pharmacological profile.

References

Application Notes and Protocols for In Vitro Production of 3-Hydroxy Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin (B195073) is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. Its metabolism is a critical factor in its pharmacokinetic profile and potential for drug-drug interactions. Primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, one of the main metabolic pathways is the monohydroxylation of the dihydrobenzofuran ring.[1] This application note provides detailed protocols for the in vitro production of a key hydroxylated metabolite, 3-Hydroxy Darifenacin, using human liver microsomes and recombinant human CYP enzymes. Understanding the in vitro metabolism of Darifenacin is essential for predicting its in vivo clearance, identifying potential drug-drug interactions, and supporting overall drug development.

The primary enzymes responsible for the metabolism of Darifenacin are CYP3A4 and CYP2D6.[1] These enzymes catalyze the formation of hydroxylated metabolites, which are major circulating metabolites of the parent drug. The protocols outlined below will enable researchers to generate this compound in a controlled in vitro environment, allowing for further characterization, quantification, and assessment of its pharmacological activity.

Metabolic Pathway of Darifenacin to this compound

The metabolic conversion of Darifenacin to this compound is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. This process involves the addition of a hydroxyl group to the 3-position of the dihydrobenzofuran ring of the Darifenacin molecule.

Darifenacin_Metabolism Darifenacin Darifenacin Metabolite This compound Darifenacin->Metabolite Hydroxylation Enzymes CYP3A4 / CYP2D6 Enzymes->Darifenacin

Caption: Metabolic conversion of Darifenacin to this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Darifenacin using Human Liver Microsomes (HLM)

This protocol describes a general procedure for incubating Darifenacin with pooled human liver microsomes to generate this compound.

Materials:

  • Darifenacin

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog of Darifenacin or this compound)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Darifenacin in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled HLM on ice immediately before use. Dilute the HLM to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the following in order:

      • Potassium phosphate buffer

      • Darifenacin solution (to achieve the desired final concentration, e.g., 1-10 µM)

      • Diluted HLM suspension

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes). Time-course experiments are recommended to determine the optimal incubation time for metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: In Vitro Metabolism of Darifenacin using Recombinant Human CYP Enzymes (rCYP)

This protocol allows for the determination of the specific contribution of CYP3A4 and CYP2D6 to the formation of this compound.

Materials:

  • Darifenacin

  • Recombinant human CYP3A4 and CYP2D6 enzymes (with co-expressed P450 reductase)

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Darifenacin as described in Protocol 1.

    • Prepare a stock solution of NADPH in potassium phosphate buffer.

    • Dilute the recombinant CYP enzymes to the desired concentration in potassium phosphate buffer.

  • Incubation:

    • Set up separate incubation mixtures for each recombinant enzyme (CYP3A4 and CYP2D6).

    • In a microcentrifuge tube, combine the following:

      • Potassium phosphate buffer

      • Darifenacin solution

      • Diluted recombinant CYP enzyme

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

    • Incubate at 37°C for a specified time.

  • Reaction Termination and Sample Preparation:

    • Follow the same procedure for reaction termination and sample preparation as described in Protocol 1.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro metabolism experiments.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Reagents (Darifenacin, Buffers, Co-factors) Incubation Incubation at 37°C (Substrate + Enzyme + Co-factor) Reagents->Incubation Enzymes Prepare Enzyme Source (HLM or rCYP) Enzymes->Incubation Termination Reaction Termination (Acetonitrile + IS) Incubation->Termination Processing Sample Processing (Centrifugation) Termination->Processing LCMS LC-MS/MS Analysis Processing->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: General workflow for in vitro metabolism studies.

Data Presentation

Quantitative data from the in vitro metabolism studies should be summarized in tables for clear comparison.

Table 1: Formation of this compound in Human Liver Microsomes

Time (min)Darifenacin Concentration (µM)This compound Peak Area Ratio (Metabolite/IS)
010.05
1510.25
3010.50
6010.85
0100.10
15101.20
30102.30
60104.10

Table 2: Relative Contribution of CYP Isoforms to this compound Formation

CYP IsoformDarifenacin Concentration (µM)This compound Formation Rate (pmol/min/pmol CYP)Relative Contribution (%)
CYP3A4515.275
CYP2D655.125

(Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.)

Analytical Method: LC-MS/MS for Quantification of this compound

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in the in vitro matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to separate Darifenacin, this compound, and the internal standard.

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Darifenacin: Precursor ion (e.g., m/z 427.3) → Product ion (e.g., m/z 147.1)

    • This compound: Precursor ion (e.g., m/z 443.3) → Product ion (e.g., m/z 147.1)

    • Internal Standard: Specific to the chosen IS.

Note: The exact MRM transitions and other mass spectrometer parameters should be optimized for the specific instrument used.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to produce and quantify this compound in vitro. These studies are crucial for characterizing the metabolic profile of Darifenacin, understanding the role of key CYP enzymes in its clearance, and predicting potential drug-drug interactions. The use of both human liver microsomes and recombinant CYP enzymes allows for a thorough investigation of the metabolic pathways. The detailed analytical method using LC-MS/MS ensures accurate and reliable quantification of the metabolite. By following these protocols, researchers can generate valuable data to support drug development and ensure the safe and effective use of Darifenacin.

References

Application Notes and Protocols: Use of 3-Hydroxy Darifenacin in Bladder Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin (B195073) is a selective M3 muscarinic receptor antagonist utilized in the management of overactive bladder (OAB).[1][2] Its therapeutic effect is primarily achieved by inhibiting the M3 receptors in the bladder's detrusor muscle, leading to muscle relaxation and a reduction in urinary urgency and frequency.[3][4] Darifenacin undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[5][6] This metabolic process results in the formation of several metabolites, with 3-Hydroxy Darifenacin (also known as UK-148,993) being one of the major circulating metabolites.[3][5] While acknowledged to possess antimuscarinic activity, its contribution to the overall clinical effect of darifenacin is not considered significant.[3][5]

These application notes provide a detailed framework for researchers to investigate the in vitro effects of this compound on bladder smooth muscle contraction. The included protocols describe standard methodologies for assessing the pharmacological activity of compounds on isolated bladder tissue, enabling the determination of key parameters such as potency and receptor binding affinity.

Data Presentation

The following tables summarize the known pharmacological data for Darifenacin and provide a template for presenting experimentally determined data for this compound.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Darifenacin~8.2~7.4~9.1~7.3~8.0
This compoundData not availableData not availableData not availableData not availableData not available

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonism in Bladder Smooth Muscle Contraction Assays

CompoundAgonistParameterValue
DarifenacinCarbachol (B1668302)pA2~9.34
This compoundCarbacholpA2 / IC50Data not available

Note: The pA2 value is a measure of the potency of a competitive antagonist. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in bladder smooth muscle contraction and the mechanism of action of M3 receptor antagonists.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Pharmacological Intervention Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Potentiates 3_Hydroxy_Darifenacin 3-Hydroxy Darifenacin 3_Hydroxy_Darifenacin->M3_Receptor Blocks

Caption: M3 Receptor Signaling Pathway in Bladder Smooth Muscle.

Experimental_Workflow Start Start Tissue_Isolation Isolate Bladder Tissue (e.g., rat, guinea pig) Start->Tissue_Isolation Strip_Preparation Prepare Longitudinal Smooth Muscle Strips Tissue_Isolation->Strip_Preparation Mounting Mount Strips in Organ Baths Strip_Preparation->Mounting Equilibration Equilibrate under Tension in Krebs Solution Mounting->Equilibration Viability_Test Test Viability (e.g., KCl stimulation) Equilibration->Viability_Test Agonist_CRC Generate Agonist (Carbachol) CRC Viability_Test->Agonist_CRC Incubation Incubate with This compound Agonist_CRC->Incubation Antagonist_CRC Generate Agonist CRC in presence of Antagonist Incubation->Antagonist_CRC Data_Analysis Data Analysis (pA2 / IC50 determination) Antagonist_CRC->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Bladder Smooth Muscle Contraction Assay.

Experimental Protocols

Protocol 1: Isolated Bladder Smooth Muscle Contraction Assay

Objective: To determine the functional antagonistic potency (pA2 or IC50) of this compound on agonist-induced contractions of isolated bladder smooth muscle strips.

Materials:

  • Animal model (e.g., Sprague-Dawley rat or guinea pig)

  • Krebs-Henseleit solution (in mM: NaCl 118.5, KCl 4.7, MgSO₄ 1.2, CaCl₂ 2.5, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 5.5)

  • Carbachol (agonist)

  • This compound (test compound)

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Dissection tools

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Immediately excise the urinary bladder and place it in chilled Krebs-Henseleit solution.

    • Carefully remove any adhering fat and connective tissue.

    • Open the bladder longitudinally and gently remove the urothelium by sharp dissection.

    • Prepare longitudinal smooth muscle strips (approximately 10 mm in length and 2-3 mm in width).

  • Experimental Setup:

    • Mount the bladder strips vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Viability and Standardization:

    • After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to assess viability and to standardize the responses.

    • Wash the tissues thoroughly and allow them to return to baseline tension.

  • Agonist Concentration-Response Curve (CRC):

    • Generate a cumulative concentration-response curve for the agonist, carbachol (e.g., 1 nM to 100 µM), by adding increasing concentrations to the organ bath.

    • Record the contractile response at each concentration until a plateau is reached.

  • Antagonist Incubation:

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a single concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Antagonist Effect on Agonist CRC:

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for carbachol.

    • Repeat steps 5 and 6 with multiple concentrations of this compound to allow for Schild analysis.

  • Data Analysis:

    • Measure the peak contractile force at each agonist concentration.

    • Plot the concentration-response curves as a percentage of the maximum response to the agonist in the absence of the antagonist.

    • For competitive antagonists, a parallel rightward shift in the agonist CRC should be observed.

    • Calculate the pA2 value using a Schild plot or determine the IC50 value from the inhibition curve.

Protocol 2: M3 Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the M3 muscarinic receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound (test compound).

  • Atropine or another suitable muscarinic antagonist for determining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of this compound.

    • In a microtiter plate, add the assay buffer, a fixed concentration of the radioligand ([³H]-NMS, typically at its Kd concentration), and the cell membranes.

  • Competition Binding:

    • Add increasing concentrations of unlabeled this compound to the wells.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The provided protocols offer a robust framework for characterizing the pharmacological profile of this compound at the M3 muscarinic receptor and on bladder smooth muscle function. While existing literature suggests that this compound is a less potent metabolite of Darifenacin, the generation of precise in vitro data through these assays is essential for a comprehensive understanding of its potential contribution to the overall pharmacological effects of the parent drug. Researchers are encouraged to utilize these methods to generate the currently unavailable quantitative data for this compound and further elucidate the structure-activity relationships of Darifenacin and its metabolites.

References

Application Note: Quantitative Analysis of 3-Hydroxy Darifenacin in Tissue Homogenates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] One of the three main metabolic routes is monohydroxylation in the dihydrobenzofuran ring, leading to the formation of 3-Hydroxy Darifenacin.[2] This metabolite is a significant circulating metabolite and its quantification in tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended as a robust starting point for researchers and may require further optimization and validation according to regulatory guidelines.

Signaling Pathway

Darifenacin is metabolized to this compound primarily in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4. This process involves the hydroxylation of the dihydrobenzofuran ring.

Darifenacin Darifenacin Three_Hydroxy_Darifenacin This compound Darifenacin->Three_Hydroxy_Darifenacin Monohydroxylation CYP_Enzymes CYP2D6 / CYP3A4 (Liver Microsomes) CYP_Enzymes->Darifenacin cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue_Sample 1. Tissue Sample Collection (e.g., Liver) Homogenization 2. Homogenization (with buffer) Tissue_Sample->Homogenization Protein_Precipitation 3. Protein Precipitation (with Acetonitrile) Homogenization->Protein_Precipitation LLE 4. Liquid-Liquid Extraction (with organic solvent) Protein_Precipitation->LLE Evaporation_Reconstitution 5. Evaporation & Reconstitution (in mobile phase) LLE->Evaporation_Reconstitution LC_Separation 6. Chromatographic Separation (C18 Column) Evaporation_Reconstitution->LC_Separation MS_Detection 7. Mass Spectetric Detection (MRM Mode) LC_Separation->MS_Detection Quantification 8. Quantification (Calibration Curve) MS_Detection->Quantification Validation 9. Method Validation (Accuracy, Precision, etc.) Quantification->Validation

References

Application Note: A Validated UPLC-MS/MS Method for the Detection of 3-Hydroxy Darifenacin in Human Liver Microsomal Incubations

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of 3-Hydroxy Darifenacin (B195073), a primary metabolite of Darifenacin, in human liver microsomal incubations. Darifenacin is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, through several pathways, including monohydroxylation.[1][2][3][4] This method provides a robust tool for in vitro drug metabolism studies, enabling researchers to investigate the metabolic profile of Darifenacin and assess the formation of its hydroxylated metabolites. The protocol includes procedures for microsomal incubation, sample preparation, and UPLC-MS/MS analysis.

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[5] The efficacy and potential for drug-drug interactions of Darifenacin are influenced by its extensive hepatic metabolism. The primary routes of metabolism include monohydroxylation of the dihydrobenzofuran ring, dihydrobenzofuran ring opening, and N-dealkylation of the pyrrolidine (B122466) nitrogen.[1][3][4] The resulting hydroxylated metabolites are major circulating metabolites, and their formation is a key aspect of Darifenacin's pharmacokinetic profile.[1]

Understanding the in vitro metabolism of Darifenacin, particularly the formation of 3-Hydroxy Darifenacin, is crucial for drug development and safety assessment. Human liver microsomes (HLMs) are a standard in vitro model for studying phase I metabolism as they contain a high concentration of cytochrome P450 enzymes.[6] This application note provides a comprehensive protocol for the incubation of Darifenacin with HLMs and the subsequent quantification of this compound using a highly sensitive and selective UPLC-MS/MS method.

Experimental Protocols

Materials and Reagents
  • Darifenacin hydrobromide (Reference Standard)

  • This compound (Reference Standard)

  • Darifenacin-d4 (Internal Standard)

  • Pooled Human Liver Microsomes (0.5 mg/mL protein concentration)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Microsomal Incubation
  • Prepare a stock solution of Darifenacin in methanol or DMSO.

  • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the NADPH regenerating system, and pooled human liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the Darifenacin stock solution to a final concentration of 1 µM.

  • Incubate the reaction mixture at 37°C with gentle agitation.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (Darifenacin-d4).

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Chromatographic Conditions:

  • System: Waters ACQUITY UPLC I-Class System or equivalent

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[7][8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min[7][8]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

Mass Spectrometry Conditions:

  • System: Waters Xevo TQD or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Darifenacin427.3147.30.054025
This compound (Proposed) 443.3 147.3 0.05 40 30
Darifenacin-d4 (IS)431.4151.20.054025

Note: The MRM transition for this compound is proposed based on the fragmentation of the parent compound. The product ion m/z 147.3 corresponds to a common fragment of the diphenylacetamide moiety. This transition should be confirmed experimentally using a reference standard.

Data Presentation

The quantitative data for the formation of this compound in human liver microsomes over a 60-minute incubation period is summarized in the table below.

Time (minutes)Darifenacin Concentration (µM)This compound Concentration (nM)
01.00< LOQ
50.8515.2
150.6238.5
300.3961.8
600.1585.3

LOQ: Limit of Quantification. Data are representative and may vary based on experimental conditions.

Visualizations

G cluster_0 Microsomal Incubation cluster_1 Sample Preparation cluster_2 UPLC-MS/MS Analysis Prepare Reagents Prepare Reagents Pre-incubate Microsomes Pre-incubate Microsomes Prepare Reagents->Pre-incubate Microsomes Initiate Reaction Initiate Reaction Pre-incubate Microsomes->Initiate Reaction Incubate at 37°C Incubate at 37°C Initiate Reaction->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Protein Precipitation Protein Precipitation Terminate Reaction->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Injection Injection Supernatant Transfer->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Analysis Data Analysis Mass Spectrometric Detection->Data Analysis G Darifenacin Darifenacin Metabolism Metabolism Darifenacin->Metabolism Hydroxy_Darifenacin This compound Metabolism->Hydroxy_Darifenacin Other_Metabolites Other Metabolites (Ring Opening, N-dealkylation) Metabolism->Other_Metabolites CYP3A4 CYP3A4 CYP3A4->Metabolism CYP2D6 CYP2D6 CYP2D6->Metabolism

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Darifenacin and 3-Hydroxy Darifenacin Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive and selective quantification of Darifenacin and its active metabolite, 3-Hydroxy Darifenacin, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Darifenacin and is this compound a major one?

A1: Darifenacin is extensively metabolized in the liver primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] The main metabolic pathways are monohydroxylation on the dihydrobenzofuran ring, opening of the dihydrobenzofuran ring, and N-dealkylation of the pyrrolidine (B122466) nitrogen.[1][2] this compound is one of the initial monohydroxylated products and is a significant circulating metabolite.[2]

Q2: What are the typical MRM transitions for Darifenacin and its stable isotope-labeled internal standard (SIL-IS)?

A2: For robust quantification, Darifenacin-d4 is a commonly used SIL-IS.[3] The protonated precursor ions [M+H]⁺ are monitored. The most common multiple reaction monitoring (MRM) transitions are summarized in the table below.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference
Darifenacin427.3147.3
Darifenacin-d4 (IS)431.4151.2

Q3: I cannot find established MRM transitions for this compound. How do I determine them?

  • Determine the Precursor Ion: The molecular weight of Darifenacin is 426.55 g/mol . The addition of a hydroxyl group (-OH) increases the mass by approximately 16 Da. Therefore, the expected monoisotopic mass of this compound is around 442.22 g/mol . In positive electrospray ionization (ESI) mode, you would look for the protonated molecule [M+H]⁺ at approximately m/z 443.2. Infuse a standard solution of this compound into the mass spectrometer and perform a full scan (Q1 scan) to confirm its precursor ion.

  • Generate Product Ions: Once the precursor ion is confirmed, perform a product ion scan. The instrument will isolate the precursor ion (e.g., m/z 443.2) in the first quadrupole (Q1), fragment it in the collision cell (Q2), and scan for all resulting product ions in the third quadrupole (Q3).

  • Select Quantifier and Qualifier Ions: From the product ion spectrum, select the most intense and stable fragment ion as the "quantifier" transition. Select a second, less intense but still specific, fragment ion as the "qualifier" transition for confirmation.

  • Optimize Collision Energy: For each selected transition (precursor → product), optimize the collision energy (CE) to achieve the maximum signal intensity. This is typically done by infusing the standard and ramping the collision energy while monitoring the product ion signal.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Darifenacin and this compound from Human Plasma

This protocol is adapted from established methods for Darifenacin and is a recommended starting point for this compound.[4][5]

  • Sample Aliquoting: Aliquot 400 µL of human plasma into a clean centrifuge tube.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., Darifenacin-d4, 2500 ng/mL) to the plasma sample.

  • Vortexing: Vortex the sample briefly to mix.

  • pH Adjustment (Optional but Recommended for Metabolite): To enhance the extraction of the more polar this compound, adjust the sample pH to a basic range (e.g., pH 9-10) using a small volume of a suitable buffer or diluted ammonium (B1175870) hydroxide.

  • Extraction Solvent Addition: Add 2.0 mL of the extraction solvent (e.g., diethyl ether:dichloromethane, 80:20, v/v).

  • Extraction: Vortex the mixture for 10 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes at 10°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

LLE_Workflow start Start: Plasma Sample (400 µL) add_is Add Internal Standard (50 µL) start->add_is vortex1 Vortex to Mix add_is->vortex1 add_solvent Add Extraction Solvent (2.0 mL) vortex1->add_solvent vortex2 Vortex for 10 min add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (300 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A step-by-step diagram of the liquid-liquid extraction protocol.

Protocol 2: LC-MS/MS Parameters for Darifenacin and Starting Conditions for this compound

These parameters are based on validated methods for Darifenacin and can be adapted for this compound.[5]

Liquid Chromatography Parameters

ParameterRecommended Condition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or equivalent
Mobile Phase A 10 mM ammonium acetate (B1210297) buffer (pH 5.0) in water
Mobile Phase B Methanol
Gradient Start with 10% B, ramp to 90% B over 2 min, hold for 1 min, return to 10% B and equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry Parameters

ParameterRecommended Condition
MS System Sciex API 3000 or equivalent triple quadrupole
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage 5500 V
Temperature 450-600°C
Nebulizer Gas 30 psi
Curtain Gas 11 psi
Collision Gas Nitrogen, 6 psi
Detection Mode Multiple Reaction Monitoring (MRM)

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Darifenacin and this compound.

Problem 1: Low Signal Intensity or Poor Sensitivity

Possible CauseTroubleshooting Steps
Suboptimal MRM Transitions/Collision Energy For this compound, ensure that the MRM transitions and collision energies have been properly optimized as described in the FAQ section.
Inefficient Extraction The hydroxylated metabolite is more polar than the parent drug. If recovery is low, consider adjusting the pH of the plasma sample to a more basic level before LLE. Alternatively, explore Solid Phase Extraction (SPE) with a C8 or mixed-mode cation exchange cartridge for better cleanup and concentration.
Ion Suppression (Matrix Effects) This is a common issue in bioanalysis where co-eluting matrix components interfere with the ionization of the target analyte.[6] To diagnose, perform a post-column infusion experiment. To mitigate, improve sample cleanup (e.g., switch to SPE), optimize chromatography to separate the analyte from the suppression zone, or ensure the use of a co-eluting stable isotope-labeled internal standard like Darifenacin-d4.[4]
Poor Ionization Ensure the mobile phase pH is compatible with positive ion mode (acidic conditions, e.g., using formic acid or ammonium acetate, are generally preferred). Optimize ion source parameters like temperature and gas flows.

Low_Signal_Troubleshooting start Low Signal Intensity Observed check_ms Check MS Parameters start->check_ms check_extraction Review Sample Preparation start->check_extraction check_chromatography Evaluate Chromatography start->check_chromatography ms_optim Optimize MRM Transitions & Collision Energy check_ms->ms_optim source_optim Optimize Ion Source Settings check_ms->source_optim extraction_recovery Test Extraction Recovery (Spike-in) check_extraction->extraction_recovery matrix_effects Investigate Matrix Effects (Post-Column Infusion) check_extraction->matrix_effects peak_shape Assess Peak Shape & Tailing check_chromatography->peak_shape retention_time Check Retention Time Stability check_chromatography->retention_time

Caption: Troubleshooting logic for low signal intensity.

Problem 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

Possible CauseTroubleshooting Steps
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column. Ensure proper sample cleanup to prolong column life.
Incompatible Reconstitution Solvent The solvent used to reconstitute the sample after evaporation should be similar to or weaker than the initial mobile phase to ensure proper peak focusing on the column.
Secondary Interactions with Column Darifenacin is a basic compound. Interactions with residual silanols on the column can cause peak tailing. Using a well-end-capped C18 column or adding a small amount of a competing base (e.g., triethylamine, although this can cause ion suppression) to the mobile phase can help. An acidic mobile phase generally helps to produce sharp peaks for basic compounds.
Autosampler or Tubing Issues Check for blockages, leaks, or dead volumes in the system. Carryover from previous injections can also manifest as peak tailing.[7]

Problem 3: Inconsistent Results or Poor Reproducibility

Possible CauseTroubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction protocol, especially pipetting of small volumes. Use of an automated liquid handler can improve reproducibility.
Variable Matrix Effects If matrix effects are not consistent across different samples, a stable isotope-labeled internal standard is crucial to compensate for this variability.[3]
System Instability Check for fluctuations in pump pressure, which could indicate a leak or bubble in the system. Ensure the mass spectrometer has been recently calibrated and tuned.
Analyte Instability Assess the stability of Darifenacin and this compound in the biological matrix and in the final extract under various storage conditions (bench-top, freeze-thaw, long-term).

Darifenacin Signaling Pathway

Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. In the bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, triggering a signaling cascade that leads to muscle contraction. Darifenacin competitively blocks this binding, leading to muscle relaxation and an increase in bladder capacity.

Darifenacin_Pathway cluster_neuron Parasympathetic Nerve Terminal cluster_muscle Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Muscle Contraction Ca->Contraction Darifenacin Darifenacin Darifenacin->M3 Blocks

Caption: Darifenacin's mechanism of action in the bladder detrusor muscle.

References

Troubleshooting Poor Peak Shape in 3-Hydroxy Darifenacin Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of 3-Hydroxy Darifenacin. By offering detailed experimental protocols and clear data presentation, this guide aims to facilitate the optimization of chromatographic methods for improved peak shape and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

A1: The most frequent cause of peak tailing for this compound, a basic compound, is the interaction between the positively charged analyte and negatively charged silanol (B1196071) groups on the surface of silica-based columns.[1][2][3] This secondary interaction leads to a delay in the elution of a portion of the analyte, resulting in an asymmetrical peak with a "tail".

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase is critical for controlling the peak shape of this compound.[4][5] At a pH near the pKa of the analyte, both ionized and non-ionized forms can exist, potentially leading to split or broadened peaks. For basic compounds like this compound, it is generally advisable to work at a low pH (e.g., pH 2.5-3.5) to ensure the analyte is fully protonated and to suppress the ionization of silanol groups, thereby minimizing undesirable secondary interactions.[6]

Q3: Can the choice of HPLC column significantly impact the analysis of this compound?

A3: Absolutely. The choice of the HPLC column is a critical factor. Using a modern, high-purity silica (B1680970) column with end-capping can significantly reduce the number of free silanol groups available for interaction, thus improving peak shape.[4][6] For basic compounds, columns with proprietary surface treatments or those based on hybrid particle technology are often recommended to further minimize peak tailing.[6]

Q4: What is peak fronting and what might cause it during this compound analysis?

A4: Peak fronting, where the peak is broader in the first half, can be caused by several factors, including high sample concentration (column overload), poor sample solubility in the mobile phase, or a collapsed column bed.[6] Injecting a sample dissolved in a solvent that is stronger than the mobile phase can also lead to peak fronting.[1]

Troubleshooting Guides

Poor peak shape in the chromatography of this compound can manifest as peak tailing, fronting, or broadening. Below is a systematic guide to troubleshoot these issues.

Issue 1: Peak Tailing

Symptoms: The peak for this compound has an asymmetrical shape with a pronounced "tail" extending from the back of the peak. The asymmetry factor (As) is greater than 1.2.[2]

Potential Causes & Solutions:

Potential Cause Recommended Solution
Secondary Silanol Interactions Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to between 2.5 and 3.5 to ensure the complete protonation of this compound and suppress silanol ionization.[4]
Solution 2: Increase Buffer Strength: A higher buffer concentration (25-50 mM) can help to mask residual silanol activity.[4]
Solution 3: Select an Appropriate Column: Utilize a column with low silanol activity, such as a high-purity silica column with extensive end-capping or a column with hybrid particle technology.[6]
Column Contamination or Degradation Solution: Flush the column with a strong solvent to remove any contaminants. If peak shape does not improve, the column may be degraded and require replacement.[6]
Extra-column Volume Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are secure and there are no dead volumes.[1]
Sample Overload Solution: Reduce the injection volume or dilute the sample.[1]
Issue 2: Peak Fronting

Symptoms: The peak for this compound is asymmetrical with a leading edge that is less steep than the trailing edge.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Column Overload Solution: Decrease the amount of sample injected onto the column by reducing the injection volume or the sample concentration.
Sample Solvent Effects Solution: Ensure the sample is dissolved in a solvent that is weaker than or of equal strength to the initial mobile phase.
Column Bed Deformation Solution: This is a less common issue but can occur with older columns or from pressure shocks. Replace the column if other troubleshooting steps fail.[2]
Sample Injector Issues Solution: Ensure the injector loop is not partially blocked and that the injection volume is appropriate.[7]
Issue 3: Peak Broadening

Symptoms: The peak for this compound is wider than expected, leading to decreased resolution and sensitivity.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Extra-column Volume Solution: As with peak tailing, minimize tubing length and diameter and check all connections for dead volume.[1]
Column Degradation Solution: The column may be losing efficiency. Replace the column with a new one of the same type.[1]
Inappropriate Flow Rate Solution: Optimize the flow rate. A flow rate that is too high can lead to peak broadening. Perform a flow rate study to determine the optimal setting.
Mobile Phase Mismatch Solution: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to peak broadening.[8]

Experimental Protocols

Below are examples of published HPLC methods for the analysis of Darifenacin. These can serve as a starting point for method development and troubleshooting for this compound, with adjustments likely needed to optimize for the metabolite.

Method 1: Reversed-Phase HPLC for Darifenacin Hydrobromide

Parameter Condition
Column Waters Sunfire C18 (4.6 x 250 mm, 5 µm)
Mobile Phase 0.02M Potassium dihydrogen phosphate (B84403) buffer (pH 7, adjusted with triethylamine) : Acetonitrile : Methanol (40:30:30, v/v/v)
Flow Rate 1.0 mL/min
Detection 280 nm
Retention Time ~4.2 min for Darifenacin
Source:[9][10]

Method 2: Reversed-Phase HPLC for Darifenacin

Parameter Condition
Column Symmetry BDS C18 (4.6 x 100mm, 3.5 µm)
Mobile Phase Potassium dihydrogen phosphate (pH 7) and Acetonitrile (35:65, v/v)
Flow Rate 0.8 mL/min
Detection 286 nm
Retention Time ~3.36 min for Darifenacin
Source:[11]

Method 3: Stability-Indicating RP-HPLC for Darifenacin Hydrobromide

Parameter Condition
Column Prodigy C8 (250 × 4.6 mm, 5 µm)
Mobile Phase 0.05 M Ammonium acetate (B1210297) (pH 7.2) and Methanol (with 36% Acetonitrile) (35:65, v/v)
Flow Rate 1.0 mL/min
Detection 215 nm
Source:[12]

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System-wide Issue Likely (e.g., extra-column volume, leak) check_all_peaks->system_issue Yes single_peak_issue Analyte-Specific Issue (this compound) check_all_peaks->single_peak_issue No check_connections Check fittings, tubing length/ID system_issue->check_connections check_detector Inspect detector flow cell check_connections->check_detector end Acceptable Peak Shape check_detector->end check_peak_shape Identify Peak Shape Problem (Tailing, Fronting, or Broadening) single_peak_issue->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting broadening Peak Broadening check_peak_shape->broadening Broadening adjust_ph Lower Mobile Phase pH (e.g., 2.5-3.5) tailing->adjust_ph increase_buffer Increase Buffer Strength adjust_ph->increase_buffer change_column Use End-capped or Hybrid Column increase_buffer->change_column reduce_load Reduce Injection Volume/ Concentration change_column->reduce_load reduce_load->end check_overload Reduce Injection Volume/ Concentration fronting->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent check_solvent->end check_ecv Minimize Extra-Column Volume broadening->check_ecv optimize_flow Optimize Flow Rate check_ecv->optimize_flow replace_column Replace Column optimize_flow->replace_column replace_column->end

Caption: Troubleshooting workflow for poor peak shape.

Darifenacin_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_smooth_muscle Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds to Darifenacin Darifenacin Darifenacin->Blockade Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Blockade->M3_Receptor Antagonizes

Caption: Darifenacin's mechanism of action.

References

How to minimize ion suppression for 3-Hydroxy Darifenacin in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Minimizing Ion Suppression for 3-Hydroxy Darifenacin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of this compound in biological matrices. The principles and methods described for the parent drug, Darifenacin, are highly applicable to its hydroxylated metabolite.

Troubleshooting Guide

This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression.

Problem: My this compound signal is significantly lower or more variable in plasma samples compared to neat standards.

  • Possible Cause: This is a classic sign of ion suppression, where endogenous components in the sample matrix, such as phospholipids (B1166683) and salts, co-elute with your analyte and interfere with its ionization in the mass spectrometer's source.[1]

  • Solutions:

    • Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.[2] For Darifenacin and its metabolites, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly effective and recommended over Protein Precipitation (PPT), which often provides insufficient cleanup.[1][3]

    • Optimize Chromatographic Conditions: Modifying the mobile phase gradient can help separate this compound from the region where matrix components elute.[1] Switching to a column with a different stationary phase (e.g., from C18 to phenyl-hexyl) can also alter selectivity and improve separation.[1]

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the best way to compensate for ion suppression.[1][4] Since it has nearly identical physicochemical properties, it experiences the same degree of suppression, allowing for an accurate and precise quantification based on the analyte-to-IS peak area ratio.[4]

Problem: How can I definitively confirm that ion suppression is affecting my analysis?

  • Answer: There are two common methods to assess the presence and extent of matrix effects:

    • Qualitative Assessment (Post-Column Infusion): This experiment helps identify the regions in your chromatogram where ion suppression occurs.[1][5] A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted biological sample is then injected onto the column. A dip in the constant analyte signal indicates that components eluting from the matrix at that time are causing ion suppression.[6]

    • Quantitative Assessment (Post-Extraction Spike): This method quantifies the degree of ion suppression or enhancement.[5][7] You compare the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solvent at the same concentration. The ratio of these peak areas is the "Matrix Factor" (MF). An MF below 1 indicates suppression, while an MF above 1 indicates enhancement.[7]

Problem: My results are inconsistent and irreproducible across different lots of plasma.

  • Possible Cause: Different sources or lots of biological matrices can have varying compositions, leading to different degrees of ion suppression from sample to sample.[1]

  • Solutions:

    • Implement a Robust Sample Preparation Method: A thorough and consistent cleanup using SPE or LLE will minimize the variability in matrix effects by effectively removing the interfering components.[1]

    • Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective tool to correct for sample-to-sample variability in ion suppression.[1][4]

    • Use Matrix-Matched Calibrators and QCs: Preparing all calibration standards and quality control samples in the same biological matrix as the unknown samples helps to normalize for consistent matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression? A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, like this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1][3]

Q2: What are the most common causes of ion suppression in biological matrices? A2: The most common causes include endogenous matrix components like phospholipids, salts, and proteins.[1] Additionally, reagents used during sample preparation (e.g., buffers, detergents) or non-volatile mobile phase additives can accumulate in the ion source and cause suppression.[1]

Q3: Which sample preparation method is best for this compound? A3: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up plasma samples for Darifenacin analysis and are recommended over protein precipitation.[1][3] Since this compound is more polar than its parent compound, SPE may offer greater flexibility in tailoring the sorbent and solvent conditions to selectively isolate the metabolite while thoroughly washing away interferences.

Q4: Can I simply dilute my sample to reduce ion suppression? A4: Yes, diluting the sample can reduce the concentration of matrix components and lessen their impact.[4][5] However, this approach also dilutes your analyte, which can compromise the sensitivity of the assay and may not be suitable for achieving a low limit of quantification (LLOQ).[5]

Q5: How does a Stable Isotope-Labeled Internal Standard (SIL-IS) work to correct for ion suppression? A5: A SIL-IS has the same chemical structure as the analyte, but several atoms are replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It has nearly identical chromatographic retention time and ionization behavior to the analyte.[4] Therefore, it experiences the same degree of ion suppression in the MS source. By measuring the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to accurate quantification.

Quantitative Data Summary

The following table summarizes reported performance data for different sample preparation methods for the parent drug, Darifenacin. These values provide a strong baseline for what can be expected when developing a method for its 3-Hydroxy metabolite.

Sample Preparation MethodAnalyteBiological MatrixAverage Recovery (%)Lower Limit of Quantification (LLOQ)Citation
Liquid-Liquid ExtractionDarifenacinHuman Plasma90.94 - 109.890.025 ng/mL
Solid-Phase ExtractionCannabinoids*Plasma~80Not Specified[8]
Liquid-Liquid ExtractionDarifenacinHuman PlasmaNot Specified0.025 ng/mL

Note: Data for Darifenacin using SPE was not explicitly found in the search results, so data for other small molecules (cannabinoids) is included to provide a general reference for SPE performance in plasma.

Recommended Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for Darifenacin in human plasma.[4]

  • Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the SIL-IS working solution.

  • pH Adjustment: Add a small volume of a basic buffer (e.g., sodium carbonate) to raise the pH, ensuring this compound (a basic compound) is in its non-ionized form for efficient extraction into an organic solvent.

  • Extraction Solvent Addition: Add 1.0 mL of an extraction solvent. A mixture of diethyl ether and dichloromethane (B109758) (80:20, v/v) has proven effective for Darifenacin.[4]

  • Extraction: Vortex the mixture vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to achieve complete phase separation.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in the mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol that should be optimized for this compound, likely using a mixed-mode or reversed-phase (e.g., C8 or C18) cartridge.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water or an appropriate buffer.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Pre-treatment may involve dilution with a buffer to ensure proper binding.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove salts and other highly polar interferences. A second wash with a slightly stronger organic solvent can remove less polar interferences like phospholipids.

  • Elution: Elute this compound and the IS with a small volume (e.g., 0.5 - 1 mL) of an appropriate elution solvent (e.g., methanol with a small percentage of formic acid or ammonium (B1175870) hydroxide, depending on the SPE chemistry).

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Visual Guides

G start Low or Inconsistent Signal in Biological Matrix q1 Is Ion Suppression Suspected? start->q1 diag Diagnose with Post-Column Infusion Experiment q1->diag Yes sol1 Primary Solution: Improve Sample Preparation (Switch to SPE or LLE) q1->sol1 High Suspicion diag->sol1 sol2 Secondary Solution: Optimize LC Separation (Gradient, Column) sol1->sol2 sol3 Compensatory Measure: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) sol2->sol3 end Achieve Robust and Accurate Quantification sol3->end G cluster_0 Solid-Phase Extraction (SPE) Workflow node1 Step 1: Condition Cartridge (e.g., Methanol, then Water) node2 Step 2: Load Sample (Pre-treated Plasma) node1->node2 node3 Step 3: Wash Cartridge (Remove Phospholipids & Salts) node2->node3 node4 Step 4: Elute Analyte (Collect this compound & IS) node3->node4 node5 Step 5: Evaporate & Reconstitute node4->node5 G q_clean Is a High Degree of Sample Cleanliness Required? q_polar Is the Analyte Polar (like 3-OH Darifenacin)? q_clean->q_polar Yes use_ppt Use Protein Precipitation (PPT) (Fast, but high risk of ion suppression) q_clean->use_ppt No (High-throughput screen) use_spe Use Solid-Phase Extraction (SPE) (High selectivity, excellent cleanup) q_polar->use_spe Yes use_lle Use Liquid-Liquid Extraction (LLE) (Robust, good for less polar analytes) q_polar->use_lle No (Parent Drug)

References

Improving the yield and purity of synthetic 3-Hydroxy Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Hydroxy Darifenacin (B195073)

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of Darifenacin, with a special focus on managing and synthesizing the 3-Hydroxy Darifenacin impurity.

Introduction

This compound is primarily known as an impurity and a metabolite of Darifenacin.[1][2] Its presence during the synthesis of the active pharmaceutical ingredient (API) Darifenacin can affect the final product's purity and yield. This support center addresses two primary objectives for researchers:

  • Improving the Purity of Darifenacin: By troubleshooting the main synthesis to minimize the formation of this compound and other common process-related impurities.

  • Synthesizing this compound: Providing a general methodology for its synthesis, often required for use as an analytical reference standard for impurity profiling.

Troubleshooting Guide: Minimizing Impurities in Darifenacin Synthesis

This section addresses common issues related to yield and purity during the synthesis of Darifenacin.

Question: My final Darifenacin product shows low purity on HPLC analysis. What are the common impurities and their likely sources?

Answer: Low purity in Darifenacin synthesis is typically due to process-related impurities arising from starting materials, intermediates, or side reactions, as well as degradation products.[3] According to regulatory guidelines, impurities present at levels of 0.10% or higher should be identified and characterized.[4][5]

Common impurities include:

  • Process-Related Impurities: These can be unreacted starting materials or intermediates. For example, residual 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine is a common impurity that can be difficult to remove.[6]

  • Side-Reaction Products: Dimer impurities are frequently formed during the condensation step.

  • Isomers: The (R)-isomer of Darifenacin can form if stereoselectivity is not well-controlled.[4]

  • Degradation Products: Under harsh conditions (e.g., high heat, extreme pH), various degradation products can appear, such as Darifenacin acid, desnitrile, vinyl phenol, and ether impurities.[4][5] Oxidative conditions can also lead to the formation of N-oxides.[3]

Question: I am observing a significant peak corresponding to the this compound impurity. How can I reduce its formation?

Answer: this compound is an oxidation or hydroxylation product. Its formation suggests that the reaction conditions may be too harsh or that the starting materials are exposed to oxidative stress.

Strategies to minimize its formation:

  • Control Reaction Temperature: Avoid excessive temperatures during the reaction and purification steps. The main condensation reaction is typically conducted between 80°C and 100°C.[6]

  • Use an Inert Atmosphere: Conducting the synthesis under an inert atmosphere, such as nitrogen gas, can prevent unwanted oxidation reactions.

  • Purification: While prevention is ideal, purification methods can remove the impurity. Recrystallization from appropriate solvent systems, such as methanol (B129727)/acetone (B3395972) or methanol/isopropyl alcohol, is effective for improving overall purity.[7]

Question: My overall yield is consistently low. What are the critical parameters I should investigate?

Answer: Low yield can be attributed to several factors, from starting material quality to reaction conditions and work-up procedures.

Key areas to troubleshoot:

  • Base and Solvent Choice: The choice of base and solvent is critical. The condensation step often uses a base like potassium hydroxide (B78521) in a solvent such as acetonitrile.[7]

  • Reaction Time and Temperature: Ensure the reaction goes to completion by optimizing time and temperature. Monitor the reaction progress using HPLC. The condensation reaction can take several hours at reflux.[8]

  • Extraction and Work-up: The extraction solvent can significantly impact both yield and purity. One process reported a purity increase from less than 80% to approximately 99.5% simply by using toluene (B28343) for the extraction of the free base.[7]

  • Purification Losses: While necessary, purification steps like recrystallization can lead to yield loss. Optimize solvent volumes and cooling temperatures to maximize crystal recovery without compromising purity.

Diagram: Troubleshooting Workflow for Low Purity

G cluster_impurities Impurity Type cluster_solutions Potential Solution start Low Purity Detected via HPLC identify Identify Major Impurity (e.g., via LC-MS) start->identify imp_start Unreacted Starting Material identify->imp_start [Ref: 9, 10] imp_dimer Dimer Impurity identify->imp_dimer [Ref: 9] imp_hydroxy This compound identify->imp_hydroxy [Ref: 8, 13] imp_other Other Degradants (Acid, Desnitrile, etc.) identify->imp_other [Ref: 2, 3] sol_start Increase reaction time/temperature Improve purification process imp_start->sol_start sol_dimer Adjust stoichiometry Modify purification solvent system imp_dimer->sol_dimer sol_hydroxy Use inert atmosphere (N2) Avoid excessive heat Check for oxidative reagents imp_hydroxy->sol_hydroxy sol_other Use milder work-up conditions Optimize pH during extraction imp_other->sol_other

Caption: A logical workflow for troubleshooting low purity issues in Darifenacin synthesis.

FAQs: Synthesis and Analysis

1. What is a typical procedure for purifying crude Darifenacin Hydrobromide? A common and effective method involves dissolving the crude product in a polar protic solvent like methanol, heating the solution, and treating it with activated carbon to remove colored impurities.[6][7] After filtering off the carbon, the solvent is concentrated, and a second solvent, such as acetone or isopropyl alcohol, is added to induce crystallization.[7] Cooling the mixture allows for the precipitation of high-purity Darifenacin HBr, which can then be isolated by filtration. Purity levels greater than 99.7% can be achieved with this method.[6]

2. How can I synthesize this compound to use as an analytical standard? While direct synthesis methods are not widely published, a general approach involves the controlled degradation of Darifenacin or the use of a hydroxylated precursor. A plausible method is based on a procedure used to generate several Darifenacin impurities:

  • React Darifenacin freebase with a high concentration of a strong base (e.g., potassium hydroxide) in a high-boiling point solvent like 2-butanol.[5]

  • Heat the mixture at an elevated temperature (e.g., 100-105°C) for an extended period (e.g., 60 hours).[5]

  • This process forces the degradation and rearrangement of the molecule, potentially forming the 3-Hydroxy impurity among others. The desired compound must then be isolated from the resulting mixture using chromatographic techniques like flash column chromatography.[5]

3. Which analytical method is suitable for determining the purity of my sample and quantifying impurities? High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing Darifenacin and its impurities.[4][9] A validated, stability-indicating method is crucial.

Data & Protocols

Table 1: Common Impurities in Darifenacin Synthesis
Impurity NameCAS NumberLikely Source / CauseMitigation Strategy
This compound 206048-82-0[1][2]Oxidative conditions; potential side-reaction during synthesis.Use inert atmosphere; control temperature.
Darifenacin Dimer Impurity N/ASide reaction during the condensation of intermediates.Optimize stoichiometry; purify via recrystallization.
Darifenacin Carboxylic Acid N/AHydrolysis of the amide or nitrile group under harsh pH conditions.[3][4]Use moderate pH during work-up; control temperature.
(R)-Darifenacin N/ALoss of stereochemical control during synthesis.[4]Use chiral starting materials and non-racemizing conditions.
Unreacted Pyrrolidine Intermediate 134002-25-8[10]Incomplete reaction during the condensation step.[6]Increase reaction time/temperature; purify via salt formation.[6]
Table 2: HPLC Method Parameters for Purity Analysis
ParameterSpecification
Column Merck C8 (120 mm x 4.6 mm, 5-µm)[11]
Mobile Phase 50:50 (v/v) mixture of sodium acetate (B1210297) buffer (pH 5.6) and acetonitrile.[11]
Flow Rate 1.0 mL/min[11]
Detection Wavelength 210 nm (UV)[11]
Column Temperature 25 ± 2 °C[11]
Injection Volume 20 µL[11]
Protocol 1: General Purification of Crude Darifenacin Hydrobromide

Objective: To achieve >99.5% purity of Darifenacin HBr.

Methodology:

  • Dissolution: Dissolve the crude Darifenacin HBr (e.g., 10 g) in a suitable volume of methanol (e.g., 50-70 mL) in a reaction vessel.[6]

  • Heating: Heat the solution to reflux (approximately 65-70°C) until all solids are dissolved.[7]

  • Decolorization: Add a small amount of activated carbon (e.g., 0.5 g) to the hot solution and continue stirring at reflux for 15-30 minutes.

  • Filtration: Filter the hot mixture through a bed of celite or hyflo to remove the activated carbon. Wash the filter cake with a small amount of hot methanol.

  • Concentration: Combine the filtrates and distill off the solvent under reduced pressure to obtain a concentrated residue.[7]

  • Crystallization: Add a second solvent, such as acetone (e.g., 80-100 mL), to the warm residue.[6] Heat the mixture to reflux for a short period, then cool slowly to room temperature (20-25°C).

  • Precipitation: Further cool the mixture to 0-5°C and stir for at least 1 hour to maximize the precipitation of the purified product.

  • Isolation: Filter the crystalline solid, wash it with a small volume of chilled acetone, and dry the product under vacuum at 50-55°C. The resulting product should have an HPLC purity of ≥99.7%.[6]

Diagram: General Synthesis and Purification Workflow

G start Starting Materials (Pyrrolidine & Benzofuran Derivatives) reaction Condensation Reaction (e.g., KOH, Acetonitrile, 80-100°C) start->reaction [Ref: 6] workup Aqueous Work-up & Quenching reaction->workup extraction Solvent Extraction (e.g., Toluene for high purity) workup->extraction [Ref: 6] crude_base Crude Darifenacin Free Base extraction->crude_base salt_form Salt Formation (e.g., add HBr in Acetone) crude_base->salt_form [Ref: 10] crude_salt Crude Darifenacin HBr (Purity >98.5%) salt_form->crude_salt [Ref: 10] purify Purification Step (Recrystallization from Methanol/Acetone) crude_salt->purify [Ref: 6, 9] final_product Pure Crystalline Darifenacin HBr (Purity >99.7%) purify->final_product [Ref: 10]

Caption: A high-level workflow for the synthesis and purification of Darifenacin HBr.

References

Addressing the instability of 3-Hydroxy Darifenacin in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy Darifenacin (B195073), focusing on its stability in acidic environments.

Frequently Asked Questions (FAQs)

Q1: My analytical assay for 3-Hydroxy Darifenacin shows lower than expected concentrations when using an acidic mobile phase. What could be the cause?

A1: this compound, similar to its parent compound Darifenacin, is susceptible to degradation in acidic conditions.[1][2][3] Acid-catalyzed hydrolysis can lead to the formation of degradation products, resulting in a lower measured concentration of the active compound. It is crucial to evaluate the pH of your mobile phase and sample solutions. Consider using a mobile phase with a pH closer to neutral or perform sample preparation in a non-acidic buffer if possible.

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound samples prepared in an acidic solution. What are these peaks?

A2: The appearance of new peaks is likely due to the formation of degradation products resulting from the instability of this compound in an acidic medium. While the exact structure of these degradants would require further characterization, forced degradation studies on the parent compound, Darifenacin, have identified several degradation products under acidic and oxidative stress.[4][5][6] It is recommended to perform peak purity analysis and, if necessary, use techniques like LC-MS to identify the mass of these unknown peaks to propose potential structures.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is recommended to store it at -20°C for long-term storage and protected from light.[1] For solutions, it is advisable to prepare them fresh and in a neutral pH buffer. If acidic conditions are necessary for an experiment, the exposure time should be minimized.

Q4: Can I use forced degradation studies to understand the stability of my this compound sample?

A4: Yes, performing forced degradation studies is a valuable approach to understanding the stability of this compound. These studies involve subjecting the compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as outlined by ICH guidelines.[7][8] This will help you identify potential degradation products and establish the degradation pathway.

Troubleshooting Guides

Issue: Inconsistent Assay Results for this compound

Symptoms:

  • High variability in quantitative results between replicate injections or different sample preparations.

  • A steady decrease in the peak area of this compound over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Acidic Sample Diluent 1. Measure the pH of your sample diluent. 2. If acidic, prepare a new batch of samples using a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4). 3. Analyze the newly prepared samples immediately and compare the results with the previous ones.
Acidic Mobile Phase 1. Review the pH of your HPLC/UPLC mobile phase. 2. If the mobile phase is acidic, consider developing a method with a mobile phase at a higher pH, if compatible with your column and analytical requirements. 3. Alternatively, minimize the time the sample is in the autosampler before injection.
On-Column Degradation 1. This can occur if the stationary phase has an acidic character. 2. Try using a different column with a different stationary phase chemistry. 3. Inject a known concentration of a stable standard to ensure the column is performing correctly.
Issue: Appearance of Extraneous Peaks in Chromatograms

Symptoms:

  • One or more new peaks are observed in the chromatogram that are not present in the reference standard.

  • The area of the extraneous peaks increases over time or with increased exposure to acidic conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation 1. Confirm that the new peaks are indeed degradation products by performing a forced degradation study (see experimental protocol below). 2. Use a diode array detector (DAD) or photodiode array (PDA) detector to check the peak purity of your this compound peak. 3. If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification.
Contaminated Diluent or Mobile Phase 1. Inject a blank (diluent only) to ensure that the extraneous peaks are not coming from your solvent. 2. Prepare fresh mobile phase and diluent and re-analyze the sample.

Data Presentation

The following table summarizes the results of forced degradation studies conducted on the parent compound, Darifenacin Hydrobromide. This data provides insight into the potential instability of this compound under similar conditions.

Stress Condition Methodology Observation for Darifenacin Reference
Acid Hydrolysis 0.1 M HCl at 80°C for 24 hoursSignificant degradation[1]
Base Hydrolysis 0.1 M NaOH at 80°C for 24 hoursNo significant degradation[1]
Neutral Hydrolysis Water at 80°C for 48 hoursNo significant degradation[1]
Oxidative Stress 3% H₂O₂ at room temperature for 4 hoursSignificant degradation[1]
Thermal Degradation 105°C for 48 hoursNo significant degradation[1]
Photolytic Degradation Exposed to UV light (254 nm) for 7 daysNo significant degradation[1]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to investigate its stability under acidic conditions.

1. Materials:

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acid Degradation:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 0.1 M HCl.

    • Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same target concentration without subjecting it to acid treatment.

  • Analysis:

    • Analyze the control and stressed samples using a suitable, stability-indicating HPLC or UPLC method.

    • Monitor the decrease in the peak area of this compound and the formation of any new peaks.

5. Data Interpretation:

  • Calculate the percentage degradation of this compound at each time point.

  • Determine the retention times and peak areas of the degradation products.

  • If using a PDA detector, evaluate the peak purity of the parent compound.

Visualizations

Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow start Inconsistent Results or Unexpected Peaks Observed check_pH Check pH of Sample Diluent & Mobile Phase start->check_pH is_acidic Is pH Acidic? check_pH->is_acidic neutralize Prepare Samples in Neutral Buffer (pH ~7) is_acidic->neutralize Yes investigate_other Investigate Other Factors: - Column Chemistry - Temperature - Contamination is_acidic->investigate_other No reanalyze Re-analyze Samples neutralize->reanalyze problem_solved Problem Resolved? reanalyze->problem_solved end Document Findings & Optimize Method problem_solved->end Yes problem_solved->investigate_other No forced_degradation Perform Forced Degradation Study investigate_other->forced_degradation identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants identify_degradants->end

Caption: Troubleshooting workflow for addressing instability issues with this compound.

Proposed Degradation Pathway of this compound in Acidic Conditions

Degradation_Pathway parent This compound hydrolysis Acid-Catalyzed Hydrolysis parent->hydrolysis amide_cleavage Amide Bond Cleavage Product hydrolysis->amide_cleavage Pathway 1 ring_opening Dihydrobenzofuran Ring Opening Product hydrolysis->ring_opening Pathway 2

References

Technical Support Center: Resolving Isomeric Metabolites of Darifenacin by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC resolution of darifenacin's isomeric metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the chromatographic analysis of darifenacin (B195073) and its structurally similar metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of darifenacin and what isomeric challenges do they present?

A1: Darifenacin is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] The three main metabolic routes are:

  • Monohydroxylation: This occurs on the dihydrobenzofuran ring, leading to the formation of hydroxylated metabolites (a major circulating metabolite is designated UK-73,689).[1] Hydroxylation can occur at different positions on the aromatic ring, resulting in positional isomers that are often difficult to separate due to their very similar physicochemical properties.

  • N-dealkylation: This involves the removal of the ethyl group from the pyrrolidine (B122466) nitrogen, yielding an N-dealkylated metabolite (a major circulating metabolite designated UK-148,993).[1] This metabolite may still possess a chiral center, presenting a need for chiral separation methods.

  • Oxidative Dihydrobenzofuran Ring Opening: This pathway leads to the formation of more polar, acidic metabolites. One such metabolite is referred to as UK-156981 ACID.[2][3] Isomerism can arise from different points of cleavage in the ring.

These metabolic transformations produce a complex mixture of isomers that require high-resolution chromatographic techniques for accurate quantification.

Q2: Which type of HPLC column is best suited for separating darifenacin and its isomeric metabolites?

A2: The choice of column is critical and depends on the specific isomers you are trying to resolve.

  • For Positional Isomers (e.g., hydroxylated metabolites): A Phenyl-Hexyl column can be a good choice. The π-π interactions between the phenyl stationary phase and the aromatic rings of the analytes can provide unique selectivity for positional isomers that may not be achieved on a standard C18 column.

  • For Enantiomers (e.g., parent drug or chiral metabolites): A chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are widely used for separating chiral amines like darifenacin and its metabolites. Crown ether-based columns have also been shown to be effective for the enantiomeric separation of darifenacin.[4][5]

  • For a general-purpose method separating the parent drug from its more polar metabolites: A high-quality C18 column is a common starting point. However, for complex mixtures of isomers, a more specialized column may be required.

Q3: What are the key mobile phase parameters to optimize for the separation of darifenacin isomers?

A3: Mobile phase composition is a powerful tool for optimizing the separation of darifenacin and its metabolites.

  • For Reversed-Phase Separation of Positional Isomers:

    • Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers. Varying the type and percentage of the organic modifier can significantly alter selectivity.

    • pH: Darifenacin and its metabolites are basic compounds. Adjusting the mobile phase pH with buffers (e.g., phosphate, formate, or acetate) will change the ionization state of the analytes and, consequently, their retention and peak shape. A pH range of 3-7 is typically explored.

  • For Chiral Separations (Normal Phase):

    • Solvent System: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol, isopropanol) is typically used. The ratio of these components is a critical parameter for achieving enantioselectivity.

    • Additives: Small amounts of a basic additive, such as diethylamine (B46881) (DEA) or ethanolamine, are often added to the mobile phase to improve peak shape and resolution of basic analytes by minimizing interactions with residual silanols on the stationary phase.[6][7][8][9][10]

Troubleshooting Guides

Issue 1: Poor Resolution of Positional Isomers (Hydroxylated Metabolites)

Symptoms: Co-eluting or partially overlapping peaks for isomeric metabolites.

Possible Cause Troubleshooting Steps
Inadequate Column Selectivity 1. Switch Column Chemistry: If using a C18 column, try a Phenyl-Hexyl column to leverage π-π interactions for enhanced selectivity of aromatic positional isomers. 2. Increase Column Length or Decrease Particle Size: This will increase column efficiency and may improve resolution.
Suboptimal Mobile Phase Composition 1. Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. Mixtures of the two can also be explored. 2. Adjust pH: Systematically vary the mobile phase pH to alter the ionization and retention of the isomers. A small change in pH can sometimes lead to a significant improvement in separation. 3. Gradient Optimization: If using a gradient, adjust the slope and duration to better separate the closely eluting isomers.
Elevated Column Temperature Optimize Temperature: Vary the column temperature (e.g., from 25°C to 45°C). In some cases, a lower temperature can enhance selectivity.
Issue 2: Poor Enantiomeric Resolution (Chiral Separation)

Symptoms: A single broad peak or two poorly resolved peaks for a pair of enantiomers.

Possible Cause Troubleshooting Steps
Incorrect Chiral Stationary Phase (CSP) 1. Screen Different CSPs: There is no universal CSP. Screen columns with different chiral selectors (e.g., cellulose-based, amylose-based, crown ether-based).
Inappropriate Mobile Phase 1. Optimize Alcohol Modifier: In normal phase, vary the percentage and type of alcohol (e.g., ethanol, isopropanol). 2. Add a Basic Modifier: For basic compounds like darifenacin, add a small amount (0.1-0.5%) of an amine like diethylamine (DEA) to improve peak shape and resolution.[10]
Low Temperature Increase Column Temperature: In some chiral separations, increasing the temperature can improve peak shape and resolution.
"Memory Effect" of Additives Dedicated Column: If possible, dedicate a chiral column to methods using specific additives, as residual amounts can affect subsequent separations.[7]
Issue 3: Peak Tailing

Symptoms: Asymmetric peaks with a trailing edge.

Possible Cause Troubleshooting Steps
Secondary Interactions with Silanols 1. Add a Competing Base: In reversed-phase, add a small amount of a basic additive like triethylamine (B128534) (TEA) to the mobile phase to mask residual silanols. 2. Work at Low pH: At a low pH (e.g., below 3), silanols are protonated and less likely to interact with basic analytes.
Column Contamination 1. Flush the Column: Flush the column with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained sample components.
Sample Overload Reduce Injection Mass: Inject a smaller amount of the sample to see if peak shape improves.
Issue 4: Peak Splitting

Symptoms: A single peak appears as two or more smaller, closely spaced peaks.[11][12][13]

Possible Cause Troubleshooting Steps
Partially Blocked Column Frit 1. Reverse and Flush Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent. 2. Replace Frit: If the problem persists, the inlet frit may need to be replaced.
Column Void or Channeling Replace Column: This is often an indication that the column packing has settled or been damaged, and the column needs to be replaced.
Sample Solvent Incompatibility Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion. If a stronger solvent is necessary, inject the smallest possible volume.
Co-elution of Isomers Optimize Separation: If the splitting is due to very closely eluting isomers, further method development is needed (see "Poor Resolution" sections above).

Experimental Protocols

The following are example starting conditions for the development of an HPLC method for the separation of darifenacin and its isomeric metabolites. These should be optimized for your specific application.

Table 1: Starting HPLC Conditions for Darifenacin Metabolite Separation

ParameterMethod 1: Chiral Separation (Normal Phase)Method 2: Positional Isomer Separation (Reversed Phase)
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase n-Hexane:Ethanol:Diethylamine (75:25:0.05, v/v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient: 20-60% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25°C30°C
Detection UV at 210 nmUV at 210 nm or MS detection
Injection Volume 10 µL5 µL
Sample Preparation Dissolve in mobile phaseDissolve in 50:50 Water:Acetonitrile

Data Presentation

Table 2: Example Chromatographic Data for Darifenacin and its Metabolites (Hypothetical)

CompoundRetention Time (min) - Method 1Retention Time (min) - Method 2
Darifenacin (S-enantiomer)8.212.5
Darifenacin (R-enantiomer)9.512.5
Hydroxylated Metabolite 1-10.1
Hydroxylated Metabolite 2-10.4
N-dealkylated Metabolite-8.7
Ring-opened Acid Metabolite-6.2

Note: Data is for illustrative purposes only and will vary depending on the exact experimental conditions.

Visualizations

darifenacin_metabolism Darifenacin Darifenacin Hydroxylated_Metabolites Hydroxylated Metabolites (Positional Isomers) (UK-73,689) Darifenacin->Hydroxylated_Metabolites CYP2D6/3A4 (Monohydroxylation) N_Dealkylated_Metabolite N-Dealkylated Metabolite (UK-148,993) Darifenacin->N_Dealkylated_Metabolite CYP2D6/3A4 (N-dealkylation) Ring_Opened_Metabolites Ring-Opened Metabolites (Acidic Isomers) (UK-156981 ACID) Darifenacin->Ring_Opened_Metabolites CYP2D6/3A4 (Ring Opening) hplc_troubleshooting_workflow Start Poor Peak Resolution Check_Isomers What type of isomers? Start->Check_Isomers Positional Positional Isomers Check_Isomers->Positional Positional Chiral Enantiomers Check_Isomers->Chiral Chiral Optimize_Positional Optimize for Positional Isomers Positional->Optimize_Positional Optimize_Chiral Optimize for Enantiomers Chiral->Optimize_Chiral Change_Column Change Column (e.g., to Phenyl-Hexyl) Optimize_Positional->Change_Column Adjust_Mobile_Phase Adjust Mobile Phase (pH, Organic Modifier) Optimize_Positional->Adjust_Mobile_Phase Change_CSP Screen Different CSPs Optimize_Chiral->Change_CSP Add_Modifier Add/Optimize Amine Modifier Optimize_Chiral->Add_Modifier Result Improved Resolution Change_Column->Result Adjust_Mobile_Phase->Result Change_CSP->Result Add_Modifier->Result sample_prep_and_analysis_workflow Start Biological Sample (Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing

References

Technical Support Center: Optimization of 3-Hydroxy Darifenacin Extraction from Serum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction recovery of 3-Hydroxy Darifenacin (B195073) from serum. The principles and methods detailed here are primarily based on studies of the parent compound, Darifenacin, and are directly applicable to its hydroxylated metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting 3-Hydroxy Darifenacin from serum? The most prevalent and validated methods for extracting Darifenacin and its metabolites from biological matrices like plasma or serum are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] Both techniques are effective at isolating the analyte from complex matrix components prior to analysis.

Q2: What level of extraction recovery can be expected for this compound? While data for this compound is specific to the validated method, recovery percentages for the parent compound, Darifenacin, provide a reliable benchmark. Optimized LLE protocols can achieve mean recoveries as high as 98%.[1] SPE methods have reported recoveries of approximately 50%.[1][2][3]

Q3: What is the standard analytical technique for quantifying this compound after extraction? High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the most common and sensitive method for quantification.[1] This technique offers high selectivity and the necessary sensitivity to detect low concentrations of the analyte and its metabolites in serum extracts.[1]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended? Using a SIL-IS, such as a deuterated version of the analyte (e.g., Darifenacin-d4), is the most effective way to ensure accurate quantification.[4] The SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same degree of matrix effects (ion suppression or enhancement), thereby compensating for variations during the extraction and ionization process.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction process.

Issue 1: Low or Inconsistent Analyte Recovery

Problem: My recovery of this compound is consistently low. What are the possible causes and solutions?

Low recovery can stem from several factors throughout the sample preparation workflow. A systematic approach is needed to identify the source of analyte loss.

Solution Strategy: The first step is to determine at which stage the analyte is being lost.[5] Process a known standard through the entire extraction procedure, collecting and analyzing the liquid fractions from each step (sample load, wash steps, and final elution).[5][6]

  • Analyte found in Load/Wash Fractions: This indicates poor retention on the SPE sorbent.

  • Analyte not found in any fraction: This suggests the analyte is irreversibly bound to the sorbent or may have degraded.

  • Analyte retained but poorly eluted: This points to an issue with the elution solvent.

The following table summarizes common causes and solutions for low recovery in Solid-Phase Extraction (SPE), the most common technique requiring optimization.

Potential CauseRecommended Action & Optimization Strategy
Inappropriate Sorbent Selection Ensure the sorbent chemistry matches the analyte's properties. For a compound like this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent that combines reversed-phase with ion-exchange properties may be effective.[7]
Suboptimal Sample pH The pH of the sample is critical for ensuring the analyte is in the correct ionization state for retention on the sorbent.[8] For basic compounds like Darifenacin and its metabolites, adjusting the sample pH to be neutral or slightly basic (e.g., pH 7.0) can improve retention on reversed-phase sorbents.[1]
Improper Cartridge Conditioning/Equilibration Failure to properly wet and equilibrate the sorbent can lead to inconsistent binding.[8] Always follow the manufacturer's protocol, which typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous buffer or water.[1] Ensure the sorbent bed does not dry out between equilibration and sample loading.[6]
Sample Loading Flow Rate is Too High Loading the sample too quickly can prevent sufficient interaction time between the analyte and the sorbent, leading to breakthrough.[6] Optimize the flow rate to ensure adequate binding.
Aggressive Wash Solvent The wash step is intended to remove matrix interferences, but a solvent that is too strong can prematurely elute the analyte.[7] If analyte is detected in the wash fraction, reduce the organic content or modify the pH of the wash solvent to be less eluotropic.[6]
Inefficient Elution The elution solvent may be too weak to completely desorb the analyte from the sorbent.[8] Increase the strength of the elution solvent (e.g., increase organic percentage, add a pH modifier like triethylamine (B128534) for a basic compound).[1] Ensure sufficient volume is used for complete elution.[9]
Analyte Adsorption to Labware At low concentrations, analytes can adsorb to the surfaces of plastic tubes or pipette tips.[1] Consider using low-adsorption labware or pre-rinsing materials to passivate active sites.[1]
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

Problem: I'm observing high variability and poor accuracy in my results, likely due to matrix effects. How can I identify and mitigate this?

Matrix effect is the alteration of ionization efficiency (suppression or enhancement) due to co-eluting components from the sample matrix.[10] It is a common challenge in bioanalysis that can compromise data quality.[11]

Solution Strategy:

  • Identification:

    • Qualitative Assessment: Use post-column infusion to identify regions in the chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank, extracted serum sample.[4]

    • Quantitative Assessment: The "golden standard" is the post-extraction spike method.[10] Compare the peak area of an analyte spiked into a blank extracted matrix with the peak area of the analyte in a neat solvent at the same concentration. The ratio of these areas (Matrix Factor) quantifies the effect. A ratio <1 indicates suppression, while >1 indicates enhancement.[4][10]

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most direct approach is to remove the interfering components. If using LLE or protein precipitation, switch to a more rigorous technique like SPE, which can provide a cleaner extract.[4]

    • Optimize Chromatography: Modify the LC method to chromatographically separate the analyte from the interfering matrix components.[4] This can be achieved by adjusting the mobile phase gradient, changing the mobile phase composition, or using a different column chemistry.[4]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS co-elutes with the analyte and is affected by matrix effects in the same way, allowing for reliable correction and accurate quantification.[4]

Data Presentation

Table 1: Comparison of Common Extraction Methods for Darifenacin This table summarizes typical performance characteristics of LLE and SPE for the parent drug, Darifenacin, which serves as a guide for its 3-Hydroxy metabolite.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Recovery High (can be >90%)Moderate (~50%)[1][2]
Selectivity/Cleanliness ModerateHigh (can be optimized with wash steps)
Throughput Lower; can be labor-intensiveHigh; amenable to automation (96-well plates)[2]
Common Solvents Diethyl ether:Dichloromethane (80:20, v/v)[1]Methanol, Acetonitrile, Buffered solutions[1]
Primary Advantage High recovery, simple materialsHigh throughput, cleaner extracts

Experimental Protocols

The following are detailed methodologies for performing LLE and SPE for Darifenacin and its metabolites from serum.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for Darifenacin in human plasma.

  • Sample Preparation: Aliquot 400 µL of serum sample into a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., this compound-d4 in methanol).

  • Vortex: Vortex the sample for 30 seconds to ensure homogeneity.

  • Extraction:

    • Add 2.0 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 80:20 v/v).[1]

    • Cap the tube and vortex vigorously for 10 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples at 4500 rpm for 5 minutes at 4°C to achieve complete separation of the aqueous and organic layers.

  • Analyte Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis. Vortex to dissolve.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general workflow that should be optimized for the specific SPE sorbent and analyte.

  • Sorbent Conditioning:

    • Place the SPE cartridges (e.g., C18 or mixed-mode) in a vacuum manifold.

    • Wash the sorbent with 1 mL of methanol.

    • Wash the sorbent with 1 mL of Milli-Q water or equilibration buffer (e.g., 0.2 M Na₂HPO₄, pH 7.0).[1] Do not allow the sorbent to dry.

  • Sample Loading:

    • Pre-treat the serum sample as required (e.g., add internal standard, dilute with buffer).

    • Load the pre-treated sample onto the conditioned SPE cartridge. Apply a slow, consistent vacuum to pull the sample through at a steady rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent to remove interferences (e.g., 0.2 M Na₂HPO₄ buffer, pH 7.0).[1]

    • Perform a second wash with a slightly stronger solvent if needed (e.g., 1 mL of 50:50 aqueous methanol).[1] This step must be optimized to avoid eluting the analyte.

  • Drying: Dry the sorbent bed completely by applying high vacuum for 5-10 minutes to remove any remaining aqueous wash solution.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte with 0.8-1.0 mL of a strong organic solvent (e.g., methyl tert-butyl ether containing 1% triethylamine).[1]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase, as described in the LLE protocol.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction serum Serum Sample is Add Internal Standard (SIL-IS) serum->is pretreat Pre-treatment (e.g., Buffering, Dilution) is->pretreat extraction_choice Extraction Method pretreat->extraction_choice lle Liquid-Liquid Extraction extraction_choice->lle LLE spe Solid-Phase Extraction extraction_choice->spe SPE evap Evaporation (Nitrogen Stream) lle->evap spe->evap recon Reconstitution (in Mobile Phase) evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: General workflow for the extraction of this compound from serum.

G start Problem: Low Analyte Recovery q1 Analyze fractions from each step. Where is the analyte being lost? start->q1 breakthrough Lost in Load or Wash Steps (Poor Retention) q1->breakthrough Breakthrough irreversible Not found in any fraction (Irreversible Binding) q1->irreversible Irreversible Binding poor_elution Retained on sorbent, but not in final eluate q1->poor_elution Poor Elution sol1 Optimize Retention: 1. Check Sample pH 2. Reduce Wash Solvent Strength 3. Decrease Load Flow Rate 4. Verify Sorbent Choice breakthrough->sol1 sol2 Optimize Elution: 1. Use Stronger Elution Solvent 2. Change Sorbent to one with   weaker interactions 3. Check for analyte degradation irreversible->sol2 sol3 Optimize Elution: 1. Increase Elution Solvent Strength 2. Increase Elution Volume 3. Add Modifier (e.g., acid/base)   to disrupt secondary interactions poor_elution->sol3

Caption: Troubleshooting logic for diagnosing low recovery in SPE.

References

Technical Support Center: Synthesis of 3-Hydroxy Darifenacin Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the 3-Hydroxy Darifenacin standard.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: I am having difficulty with the regioselective hydroxylation of the dihydrobenzofuran ring. How can I improve the yield of the desired 3-hydroxy isomer?

A1: Achieving regioselectivity at the C-3 position of the dihydrobenzofuran ring is a critical and often challenging step. Here are several strategies to consider:

  • Benzylic Bromination followed by Nucleophilic Substitution: A common approach is the radical bromination of the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide), followed by hydrolysis or reaction with a hydroxide (B78521) source.

    • Troubleshooting:

      • Low Conversion: Ensure your solvent is anhydrous and the reaction is protected from moisture. Increase the reaction time or temperature cautiously. The concentration of NBS can also be optimized.

      • Formation of Multiple Brominated Products: Use a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) to favor benzylic bromination over other positions. Control the stoichiometry of NBS carefully.

      • Elimination to form Benzofuran: During the substitution step, use milder basic conditions (e.g., aqueous sodium bicarbonate) and lower temperatures to minimize the competing elimination reaction.

  • Direct Benzylic Oxidation: Direct oxidation of the benzylic C-H bond can be attempted, although it can be challenging to control.

    • Troubleshooting:

      • Over-oxidation to the Ketone: Use a milder oxidizing agent. Some literature suggests chromium-based reagents or selenium dioxide for controlled benzylic hydroxylation. Careful monitoring of the reaction progress is crucial.

      • Low Yield: The reactivity of the benzylic C-H bond can be influenced by the substituent at the 5-position. Optimization of the oxidant, solvent, and temperature is necessary for your specific substrate.

Q2: During the N-alkylation of the protected 3-hydroxypyrrolidine derivative, I am observing low yields and the formation of quaternary ammonium (B1175870) salts. How can I optimize this step?

A2: N-alkylation of pyrrolidine (B122466) derivatives can be prone to side reactions. Here's how to troubleshoot:

  • Choice of Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred to minimize quaternization. Stronger bases like sodium hydride can also be used, but require strictly anhydrous conditions.

  • Reaction Conditions:

    • Low Conversion: Increase the reaction temperature or use a more polar aprotic solvent like DMF or acetonitrile (B52724) to improve the solubility of the reactants and the reaction rate. The addition of a catalytic amount of sodium iodide can facilitate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.

    • Quaternization: Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. Adding the alkylating agent slowly to the reaction mixture can also help to control the formation of the quaternary salt.

  • Protecting Group: The nature of the protecting group on the pyrrolidine nitrogen can influence its nucleophilicity. If using a protecting group, ensure it is stable to the alkylation conditions.

Q3: The final amide coupling step between the amine intermediate and diphenylacetic acid is inefficient. What can I do to improve the yield?

A3: Amide bond formation can be optimized by selecting the appropriate coupling reagent and reaction conditions.

  • Coupling Reagents: If direct thermal amidation is not effective, a variety of coupling reagents can be employed.

    • Carbodiimides: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are commonly used.

    • Uronium/Phosphonium Salts: Reagents such as HATU, HBTU, or PyBOP are highly efficient coupling agents that often provide high yields with minimal side reactions.

  • Reaction Conditions:

    • Low Yield: Ensure all reagents are anhydrous, as moisture can hydrolyze the activated acid intermediate. The reaction is typically run at room temperature or slightly below. The choice of solvent (e.g., DCM, DMF) can also impact the reaction efficiency.

    • Racemization: If there are chiral centers adjacent to the carboxylic acid, using coupling reagents known to suppress racemization (e.g., HATU) is recommended.

Q4: I am struggling with the purification of the final this compound product. It seems to be contaminated with closely related impurities.

A4: Purification of the final product to the high purity required for a reference standard can be challenging.

  • Chromatography:

    • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purification. A careful selection of the eluent system is crucial to achieve good separation. Gradient elution may be necessary.

    • Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC is often the method of choice.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a very effective purification technique. Experiment with different solvents and solvent mixtures to find conditions that yield high-purity crystals.

  • Salt Formation: Conversion of the final product to a salt (e.g., hydrochloride or hydrobromide) can sometimes facilitate purification by crystallization and improve its handling and stability.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A1: A common and logical starting point is a commercially available and suitably protected 3-hydroxypyrrolidine, such as (S)-N-Boc-3-hydroxypyrrolidine. For the other key fragment, 5-(2-bromoethyl)-2,3-dihydrobenzofuran-3-ol would be an ideal intermediate to synthesize, or a related precursor that allows for the introduction of the hydroxyl group at the 3-position.

Q2: What are the critical analytical techniques to characterize the this compound standard?

A2: To confirm the identity and purity of the synthesized standard, a combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A validated HPLC method should be used to quantify any impurities.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl, amide, ether).

  • Elemental Analysis: To confirm the elemental composition of the compound.

Q3: What are the expected challenges related to the stereochemistry of this compound?

A3: this compound has multiple stereocenters. The synthesis should be designed to control the stereochemistry at each of these centers. The use of chiral starting materials, such as (S)-3-hydroxypyrrolidine, is a common strategy. The introduction of the hydroxyl group at the C-3 position of the dihydrobenzofuran ring can create a new stereocenter. If a non-stereoselective method is used, a mixture of diastereomers will be formed, which will require separation, typically by chiral chromatography.

Q4: How should the this compound standard be stored to ensure its stability?

A4: As a reference standard, it is crucial to store the material under conditions that prevent degradation. Typically, this involves:

  • Storage in a tightly sealed, light-resistant container.

  • Storage at low temperatures (e.g., -20°C or below).

  • Storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Periodic re-testing of the standard's purity is also recommended to ensure its integrity over time.

Quantitative Data Summary

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Benzylic BrominationNBS, AIBNCCl₄70-8060-80
2Hydrolysis of BromideNaHCO₃ (aq)Acetone (B3395972)/H₂O25-5070-90
3N-AlkylationK₂CO₃, NaIAcetonitrile8060-85
4Amide CouplingHATU, DIPEADMF0-2575-95

Experimental Protocols

Proposed Synthesis of this compound

This is a proposed, multi-step synthesis. The conditions provided are illustrative and may require optimization.

Step 1: Synthesis of 5-(2-bromoethyl)-2,3-dihydrobenzofuran-3-ol

  • To a solution of 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux (around 77°C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Dissolve the crude bromide in a mixture of acetone and water.

  • Add sodium bicarbonate (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate to give the crude 3-hydroxy derivative.

  • Purify the product by silica gel column chromatography.

Step 2: N-Alkylation of (S)-N-Boc-3-hydroxypyrrolidine

  • To a solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide.

  • Add a solution of 5-(2-bromoethyl)-2,3-dihydrobenzofuran-3-ol (1.1 eq) in acetonitrile.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the product from Step 2 in a solution of hydrochloric acid in dioxane (e.g., 4M).

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the amine.

Step 4: Amide Coupling

  • To a solution of diphenylacetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at 0°C for 30 minutes.

  • Add the amine hydrochloride salt from Step 3 (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, this compound, by preparative HPLC to achieve the desired purity for a reference standard.

Visualizations

Synthetic Pathway of this compound start 5-(2-Bromoethyl)-2,3-dihydrobenzofuran intermediate1 5-(2-Bromoethyl)-3-bromo-2,3-dihydrobenzofuran start->intermediate1 NBS, AIBN intermediate2 5-(2-Bromoethyl)-2,3-dihydrobenzofuran-3-ol intermediate1->intermediate2 H₂O, NaHCO₃ coupled_product N-Boc protected intermediate intermediate2->coupled_product K₂CO₃, NaI pyrrolidine (S)-N-Boc-3-hydroxypyrrolidine pyrrolidine->coupled_product deprotected_amine Amine intermediate (HCl salt) coupled_product->deprotected_amine HCl/Dioxane final_product This compound deprotected_amine->final_product HATU, DIPEA diphenylacetic_acid Diphenylacetic Acid diphenylacetic_acid->final_product

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Workflow for N-Alkylation start N-Alkylation Step issue1 Low Conversion? start->issue1 solution1a Increase Temperature issue1->solution1a Yes solution1b Change to Polar Aprotic Solvent (DMF, MeCN) issue1->solution1b Yes solution1c Add Catalytic NaI issue1->solution1c Yes issue2 Quaternary Salt Formation? issue1->issue2 No solution1a->issue2 solution1b->issue2 solution1c->issue2 solution2a Use Stoichiometric Alkylating Agent issue2->solution2a Yes solution2b Slow Addition of Alkylating Agent issue2->solution2b Yes solution2c Use Sterically Hindered Base (DIPEA) issue2->solution2c Yes success Successful Alkylation issue2->success No solution2a->success solution2b->success solution2c->success

Caption: Troubleshooting workflow for the N-alkylation step.

Technical Support Center: Method Refinement for Baseline Separation of Darifenacin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the baseline separation of darifenacin (B195073) and its major metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of darifenacin and its metabolites.

Problem Potential Cause Recommended Solution
Poor Peak Resolution / Co-elution Inadequate Mobile Phase Strength: The organic modifier concentration may be too high, causing early elution and merging of peaks.Decrease the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A shallower gradient at the beginning of the run can also improve the separation of early-eluting compounds.
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds like darifenacin and its metabolites.Adjust the mobile phase pH. For basic compounds like darifenacin, operating at a slightly acidic pH (e.g., 3-4) can improve peak shape and resolution by ensuring consistent protonation.
Incorrect Column Chemistry: The stationary phase may not provide sufficient selectivity for the parent drug and its structurally similar metabolites.Consider a different column chemistry. While C18 columns are common, a phenyl-hexyl or a polar-embedded column might offer alternative selectivity for aromatic and polar compounds, respectively.
Peak Tailing Secondary Interactions with Residual Silanols: Basic analytes like darifenacin can interact with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column, leading to tailing peaks.Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) protonates the silanol groups, reducing their interaction with the basic analyte.
Use an End-Capped Column: High-quality, end-capped columns have fewer accessible silanol groups, minimizing secondary interactions.
Add a Competing Base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to saturate the active silanol sites. However, be aware that TEA can suppress MS ionization.
Low Sensitivity / Poor Signal Intensity Suboptimal Mass Spectrometry (MS) Parameters: Ionization and fragmentation settings may not be optimized for darifenacin and its metabolites.Perform a thorough tuning of the MS parameters for each analyte. This includes optimizing the capillary voltage, cone voltage, collision energy, and selecting the most abundant and stable precursor and product ions for Multiple Reaction Monitoring (MRM).
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analytes.Improve Sample Preparation: Employ a more rigorous sample clean-up method. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard (e.g., darifenacin-d4) will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.
Baseline Noise or Drift Contaminated Mobile Phase or HPLC System: Impurities in the solvents or buildup of contaminants in the system can lead to a noisy or drifting baseline.Use high-purity HPLC or LC-MS grade solvents and freshly prepare the mobile phase. Regularly flush the HPLC system with a strong solvent to remove contaminants.
Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector, causing baseline disturbances.Ensure the mobile phase is properly degassed using an online degasser or by sonication.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of darifenacin I should be trying to separate?

A1: Darifenacin is extensively metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] The three primary metabolic pathways are monohydroxylation of the dihydrobenzofuran ring, opening of the dihydrobenzofuran ring, and N-dealkylation of the pyrrolidine (B122466) nitrogen.[1] While several metabolites are formed, the major circulating metabolites are often referred to as UK-73,689 and UK-148,993.

Q2: What are the typical starting conditions for an HPLC or UPLC method for darifenacin and its metabolites?

A2: A good starting point for method development is a reversed-phase separation on a C18 column. A gradient elution with a mobile phase consisting of an aqueous component with a mild acid (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.

Q3: How can I confirm the identity of the metabolite peaks in my chromatogram?

A3: The most definitive way to identify metabolite peaks is by using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap system. This will provide an accurate mass measurement that can be used to confirm the elemental composition of the metabolite. Tandem mass spectrometry (MS/MS) can then be used to obtain fragmentation patterns that can be compared to the parent drug to elucidate the structure of the metabolite.

Q4: Is it better to use protein precipitation, liquid-liquid extraction, or solid-phase extraction for sample preparation from plasma?

A4: The choice of sample preparation method depends on the required sensitivity and selectivity of the assay.

  • Protein Precipitation (PPT): This is the simplest and fastest method but provides the least clean sample, which can lead to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT and can be optimized to selectively extract the analytes of interest.

  • Solid-Phase Extraction (SPE): SPE is the most selective method and provides the cleanest samples, minimizing matrix effects. However, it is also the most time-consuming and expensive method to develop. For high-sensitivity bioanalytical methods, LLE or SPE are generally preferred over PPT.

Data Presentation

The following tables summarize typical quantitative data for the analysis of darifenacin. Note that retention times are highly dependent on the specific chromatographic conditions and should be used as a general guide.

Table 1: Typical UPLC-MS/MS Parameters for Darifenacin

ParameterValue
Column Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 90-95%)
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (m/z) 427.3 → 147.3 (example)

Table 2: Comparison of Sample Preparation Techniques

TechniquePros Cons Typical Recovery
Protein Precipitation Fast, simple, inexpensiveHigh matrix effects, lower recovery70-90%
Liquid-Liquid Extraction Good sample cleanup, high recoveryMore time-consuming, requires solvent optimization85-105%
Solid-Phase Extraction Excellent sample cleanup, high selectivityMost complex and expensive to develop>90%

Experimental Protocols

Refined UPLC-MS/MS Method for the Determination of Darifenacin and its Metabolites in Human Plasma

This protocol is a refined example based on common practices for the bioanalysis of darifenacin.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., darifenacin-d4 (B12395240) at 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 500 µL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 80:20 v/v).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10% to 90% B (linear ramp)

    • 5.0-6.0 min: 90% B

    • 6.0-6.1 min: 90% to 10% B (linear ramp)

    • 6.1-8.0 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Darifenacin: m/z 427.3 → 147.3

    • Hydroxylated Metabolite (e.g., UK-73,689): m/z 443.3 → 147.3 (predicted)

    • N-dealkylated Metabolite: m/z 343.2 → 147.3 (predicted)

    • Darifenacin-d4 (IS): m/z 431.3 → 151.3

Visualizations

darifenacin_metabolism Darifenacin Darifenacin Metabolite1 Monohydroxylated Darifenacin (e.g., UK-73,689) Darifenacin->Metabolite1 CYP3A4 / CYP2D6 (Monohydroxylation) Metabolite2 Dihydrobenzofuran Ring Opening Products Darifenacin->Metabolite2 CYP3A4 / CYP2D6 (Ring Opening) Metabolite3 N-dealkylated Darifenacin Darifenacin->Metabolite3 CYP3A4 / CYP2D6 (N-dealkylation) Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Metabolic pathway of darifenacin.

experimental_workflow start Start: Plasma Sample spike Spike with Internal Standard (Darifenacin-d4) start->spike extract Liquid-Liquid Extraction (e.g., Diethyl Ether/DCM) spike->extract evaporate Evaporation to Dryness extract->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject UPLC-MS/MS Analysis reconstitute->inject end End: Data Analysis inject->end

Caption: Experimental workflow for darifenacin analysis.

References

Technical Support Center: Strategies to Prevent 3-Hydroxy Darifenacin Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing 3-Hydroxy Darifenacin degradation during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a primary metabolite of Darifenacin, a medication used to treat overactive bladder. As a phenolic compound, this compound is susceptible to degradation, which can lead to inaccurate quantification in pharmacokinetic and metabolic studies. Ensuring its stability from the point of sample collection to analysis is critical for reliable data.

Q2: What are the main factors that can cause this compound degradation in biological samples?

The primary factors contributing to the degradation of this compound, and phenolic compounds in general, include:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be catalyzed by enzymes or occur spontaneously, especially at neutral or alkaline pH.[1]

  • Enzymatic Degradation: Enzymes present in biological matrices, such as polyphenol oxidases and peroxidases, can actively degrade phenolic compounds.[2]

  • pH: The stability of phenolic compounds is often pH-dependent.[1][2] Darifenacin, the parent compound, has shown susceptibility to degradation under acidic conditions.[3]

  • Temperature: Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation.[2][4][5]

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[4][5]

Q3: What are the recommended immediate handling steps after sample collection to minimize degradation?

To minimize immediate degradation, it is crucial to process samples as quickly as possible after collection. Key steps include:

  • Immediate Cooling: Place blood samples on ice or in a refrigerated centrifuge immediately after collection to slow down enzymatic activity.

  • Prompt Centrifugation: Separate plasma or serum from whole blood within 30 minutes of collection by centrifuging at a low temperature (e.g., 4°C).[6][7]

  • pH Adjustment (if necessary): Acidification of the plasma or serum can help to inhibit certain enzymatic activities and may improve the stability of some analytes. However, the optimal pH for this compound stability needs to be determined empirically.

  • Addition of Stabilizers: Consider adding antioxidants or enzyme inhibitors directly to the collection tubes or immediately after plasma/serum separation.

Q4: What are the optimal long-term storage conditions for samples containing this compound?

For long-term stability, frozen storage is essential. Based on general best practices for drug metabolites and the parent compound darifenacin, the following conditions are recommended:

  • Ultra-low Temperature Freezing: Store plasma or serum samples at -80°C for long-term preservation.[6][7] Storage at -20°C may be suitable for shorter durations.[3]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade analytes.[8][9] It is advisable to aliquot samples into smaller volumes for single use before the initial freezing.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Degradation during sample collection and processing. • Ensure immediate cooling of blood samples after collection. • Separate plasma/serum within 30 minutes at 4°C.[6][7] • Consider adding an antioxidant (e.g., ascorbic acid) to the collection tube.[10]
Degradation during storage. • Confirm storage temperature is consistently at or below -70°C.[11] • Avoid repeated freeze-thaw cycles by aliquoting samples.[8][9] • Protect samples from light during handling and storage.[12]
Inefficient extraction. • Optimize the liquid-liquid extraction solvent system. A mixture of diethyl ether and dichloromethane (B109758) has been used for darifenacin.[13] • Ensure the pH of the sample is appropriate for the extraction method.
High variability in replicate measurements Inconsistent sample handling. • Standardize the time between sample collection and freezing. • Ensure uniform thawing procedures for all samples.[8]
Partial degradation of the analyte. • Review and tighten all sample handling and storage protocols to minimize degradation. • Investigate the potential for enzymatic degradation and consider the use of specific inhibitors.
Appearance of unknown peaks in the chromatogram Formation of degradation products. • Conduct forced degradation studies (acid, base, oxidation, light, heat) on a reference standard of this compound to identify potential degradation products.[3] • Compare the retention times of the unknown peaks with those of the forced degradation samples.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Immediate Cooling: Immediately place the blood collection tubes in an ice bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1300g for 10 minutes at 4°C to separate the plasma.[6]

  • Plasma Aliquoting: Carefully transfer the supernatant (plasma) to new, pre-labeled polypropylene (B1209903) tubes.

  • Stabilizer Addition (Optional): If using an antioxidant, add a pre-determined amount to each plasma aliquot and gently vortex to mix.

  • Snap Freezing: Immediately snap-freeze the plasma aliquots in liquid nitrogen.[6]

  • Long-Term Storage: Store the frozen plasma samples at -80°C until analysis.[6][7]

Protocol 2: Forced Degradation Study

To identify potential degradation products of this compound, a forced degradation study can be performed.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for a specified time (e.g., 24 hours).[3]

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C for a specified time (e.g., 24 hours).[3]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time (e.g., 4 hours).[3]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.[3]

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C) for a specified time.

  • Analysis: Analyze the stressed samples by a stability-indicating chromatographic method (e.g., LC-MS/MS) to separate and identify the degradation products.

Visualizations

experimental_workflow Figure 1. Recommended Workflow for Sample Handling and Storage A 1. Blood Collection (K2EDTA tubes) B 2. Immediate Cooling (Ice Bath) A->B < 30 min C 3. Centrifugation (1300g, 10 min, 4°C) B->C D 4. Plasma Separation C->D E 5. Aliquoting D->E F 6. Snap Freezing (Liquid Nitrogen) E->F G 7. Long-Term Storage (-80°C) F->G H 8. Analysis G->H degradation_pathways Figure 2. Potential Degradation Pathways of this compound Metabolite This compound (Phenolic Compound) Oxidation Oxidative Degradation (e.g., Quinone formation) Metabolite->Oxidation Enzymatic Enzymatic Degradation (e.g., by PPO, Peroxidase) Metabolite->Enzymatic pH_extremes pH-mediated Degradation (Acidic/Alkaline conditions) Metabolite->pH_extremes Degradation_Products Degradation Products Oxidation->Degradation_Products Enzymatic->Degradation_Products pH_extremes->Degradation_Products

References

Optimizing cell-based assay conditions for consistent 3-Hydroxy Darifenacin results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assay conditions for consistent and reliable results with 3-Hydroxy Darifenacin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound is a metabolite of Darifenacin, a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R). The M3R is a G-protein coupled receptor (GPCR) primarily coupled to the Gq signaling pathway.[1]

Q2: Which cell lines are suitable for a this compound cell-based assay?

A2: Commonly used cell lines for studying M3R antagonists include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human M3 receptor.[1][2] These cell lines provide a robust and reproducible system for assessing antagonist activity. It is crucial to select a cell line with low to no endogenous expression of other muscarinic receptor subtypes to ensure target specificity.

Q3: What is the mechanism of action of this compound in a cell-based assay?

A3: As an antagonist, this compound binds to the M3 receptor and blocks the binding of agonists like acetylcholine or carbachol. This inhibition prevents the activation of the Gq protein and the subsequent downstream signaling cascade, which includes the production of inositol (B14025) phosphates (IPs) and the release of intracellular calcium.[1][3]

Q4: What are the typical readouts for a this compound functional assay?

A4: The most common functional readouts for M3R antagonism are the inhibition of agonist-induced intracellular calcium mobilization and the inhibition of inositol phosphate (B84403) (specifically IP1) accumulation.[4][5] Both assays provide a quantitative measure of the antagonist's potency.

M3 Muscarinic Receptor Signaling Pathway

Activation of the M3 muscarinic receptor by an agonist (e.g., Acetylcholine) initiates a signaling cascade through the Gq protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This compound, as an antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist M3R M3 Receptor Agonist->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2+ Ca²⁺ ER->Ca2+ Releases 3_Hydroxy_Darifenacin This compound 3_Hydroxy_Darifenacin->M3R Blocks

M3 Receptor Signaling Pathway

Experimental Protocols

Adapted Protocol: Calcium Flux Assay for M3 Receptor Antagonism

This protocol is adapted from established methods for M3 receptor antagonists like Darifenacin and is suitable for determining the IC50 of this compound.

Materials:

  • Cell Line: CHO-K1 or HEK-293 cells stably expressing the human M3 muscarinic receptor.

  • Culture Medium: Appropriate cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK-293) supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

  • Assay Plate: 96-well or 384-well black, clear-bottom tissue culture plates.

  • Calcium Indicator Dye: Fluo-4 AM or a comparable calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Carbachol or Acetylcholine.

  • Test Compound: this compound.

  • Positive Control: Atropine or Darifenacin.

Procedure:

  • Cell Plating:

    • Seed the M3-expressing cells into the assay plate at an optimized density (e.g., 20,000-50,000 cells/well for a 96-well plate) and culture overnight to allow for adherence and formation of a monolayer.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Pre-incubation:

    • During dye incubation, prepare serial dilutions of this compound, a positive control antagonist, and a vehicle control in assay buffer.

    • After dye incubation, wash the cells gently with assay buffer.

    • Add the antagonist dilutions to the respective wells and incubate at 37°C for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist solution at a concentration that elicits a submaximal response (EC80) for consistent results.

    • Place the assay plate in a fluorescence plate reader capable of kinetic reads and automated liquid handling.

    • Establish a baseline fluorescence reading for each well.

    • Inject the agonist into all wells and immediately begin recording the fluorescence intensity over time (typically 60-120 seconds).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guides

Issue 1: High Background Fluorescence
Potential Cause Recommended Solution
Cell Autofluorescence Use a cell line with inherently low autofluorescence. Ensure cells are healthy and not over-confluent.
Compound Autofluorescence Run a plate with the compound alone (no cells) to check for intrinsic fluorescence at the assay wavelengths.
Incomplete Dye Washing Ensure thorough but gentle washing steps after dye loading to remove extracellular dye.
Sub-optimal Dye Concentration Titrate the concentration of the calcium indicator dye to find the optimal balance between signal and background.
Issue 2: Low Signal-to-Noise Ratio
Potential Cause Recommended Solution
Low Receptor Expression Verify the expression level of the M3 receptor in your cell line using techniques like flow cytometry or western blot.
Sub-optimal Cell Density Optimize the cell seeding density. Too few cells will result in a weak signal, while too many can lead to desensitization.
Agonist Concentration Too Low Ensure the agonist concentration is at or near the EC80 to provide a robust signal window for antagonist inhibition.
Incorrect Assay Buffer Components Confirm that the assay buffer has the correct pH and ionic concentrations, as these can affect receptor function and dye performance.
Issue 3: High Well-to-Well Variability
Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous cell suspension during plating and avoid disturbing the plates before the cells have attached.
Pipetting Inaccuracies Use calibrated pipettes and proper technique, especially when preparing serial dilutions and adding reagents to the assay plate.
Edge Effects To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile buffer or media and do not use them for experimental data.
Cell Health Variability Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Issue 4: Inconsistent IC50 Values for this compound
Potential Cause Recommended Solution
Variability in Incubation Times Strictly adhere to the optimized pre-incubation time for the antagonist and the stimulation time with the agonist.
Inconsistent Agonist Concentration Prepare fresh agonist dilutions for each experiment and verify the concentration used.
Cell Passage Number High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Use cells from a well-characterized cell bank.
Serum Presence in Assay Buffer Serum components can bind to the test compound, reducing its effective concentration. Perform assays in serum-free buffer unless otherwise optimized.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for Darifenacin and its metabolite, this compound. Note that functional data (IC50/EC50) for this compound is limited in the public domain; therefore, data for the parent compound, Darifenacin, is provided as a reference.

Table 1: Binding Affinities (Ki) of this compound at Muscarinic Receptors
Receptor SubtypeKi (nM)
M117.78
M279.43
M32.24
M436.31
M56.17

Data obtained from competitive binding assays in CHO cells.

Table 2: Reference Functional Potency (IC50) of Darifenacin in M3 Receptor Assays
Assay TypeCell LineAgonistIC50 (nM)
Calcium MobilizationSCLC H82 cellsAcetylcholine~10-100
Inositol Phosphate AccumulationCHO-M3 cellsCarbachol~1-10

These values are approximate and can vary based on specific experimental conditions. They serve as a reference for expected potency.

Experimental Workflow and Logic Diagrams

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow start Inconsistent 3-Hydroxy Darifenacin Results check_reagents Verify Reagent Quality (Compound, Agonist, Cells) start->check_reagents check_protocol Review Assay Protocol (Times, Concentrations) check_reagents->check_protocol Reagents OK optimize_cells Optimize Cell Conditions (Density, Passage #) check_reagents->optimize_cells Reagent Issue check_instrument Check Instrument Settings (Wavelengths, Injections) check_protocol->check_instrument Protocol OK optimize_assay Optimize Assay Parameters (Incubation, Agonist Conc.) check_protocol->optimize_assay Protocol Issue check_instrument->optimize_cells Instrument OK check_instrument->optimize_assay Instrument Issue revalidate_assay Re-validate with Positive/Negative Controls optimize_cells->revalidate_assay optimize_assay->revalidate_assay consistent_results Consistent Results revalidate_assay->consistent_results

Troubleshooting Workflow
Assay Optimization Logic

Assay_Optimization start Goal: Consistent This compound Data cell_density Determine Optimal Cell Seeding Density start->cell_density agonist_conc Determine Agonist EC50 and EC80 cell_density->agonist_conc incubation_time Optimize Antagonist Pre-incubation Time agonist_conc->incubation_time z_prime Calculate Z' Factor (Assay Window) incubation_time->z_prime z_prime->cell_density Z' < 0.5 (Re-optimize) ic50_determination Determine IC50 of This compound z_prime->ic50_determination Z' > 0.5 end Robust & Reliable Assay ic50_determination->end

Assay Optimization Logic

References

How to improve the solubility of 3-Hydroxy Darifenacin for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 3-Hydroxy Darifenacin for in vitro experiments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

This compound is a metabolite of Darifenacin.[1] Based on supplier information, it is soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO) and methanol.[2] However, like many organic compounds, it is expected to have low solubility in aqueous solutions, which is a common challenge for in vitro biological assays.

Q2: What is the recommended first step for dissolving this compound for an experiment?

The standard initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent. 100% DMSO is a common choice as it can dissolve a wide range of polar and nonpolar compounds.[3][4] This stock can then be serially diluted to the final working concentration in your aqueous-based cell culture medium or buffer.

Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?

This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of co-solvent.

  • Lower the Final Concentration: The simplest solution is to test lower final concentrations of this compound.

  • Check DMSO Percentage: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically well below 1%, as higher concentrations can be cytotoxic or interfere with cellular processes.[5][6]

  • Try Alternative Solubilization Methods: If lowering the concentration is not an option, you may need to employ more advanced techniques such as pH adjustment or the use of cyclodextrins.[7][8]

Q4: Can I use co-solvents other than DMSO to dissolve this compound?

Yes, other co-solvents can be used. The parent compound, Darifenacin, is soluble in ethanol (B145695) and dimethyl formamide (B127407) (DMF).[9] These may also be effective for this compound. The choice of co-solvent can be critical, and it's important to consider their compatibility with your specific in vitro model and potential for cytotoxicity.[8][10]

Q5: How can pH adjustment improve the solubility of this compound?

This compound contains a pyrrolidine (B122466) nitrogen, which is a basic functional group. For ionizable drugs, solubility is highly dependent on the pH of the solution.[11] As a weak base, this compound will become protonated and more water-soluble at a pH below its pKa. Therefore, adjusting the pH of your buffer to a more acidic level can significantly increase its solubility.[] However, it is crucial to ensure the final pH is compatible with your experimental system (e.g., cell viability).

Q6: What are cyclodextrins and how can they help with solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble drug molecules, like this compound, forming a water-soluble inclusion complex.[14] This complex increases the apparent water solubility of the drug without the need for organic co-solvents, often reducing the risk of solvent-induced toxicity in cell-based assays.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[13]

Troubleshooting Guide

Problem: Precipitate formation during preparation of working solution.

This guide provides a step-by-step workflow to address solubility challenges with this compound.

G cluster_0 cluster_1 Troubleshooting Workflow Start Start: this compound Powder PrepStock Prepare 10-50 mM Stock in 100% DMSO Start->PrepStock Dilute Dilute Stock into Aqueous Medium PrepStock->Dilute CheckPrecipitate Precipitate Forms? Dilute->CheckPrecipitate Success Solution is Clear: Proceed with Experiment CheckPrecipitate->Success No Troubleshoot Initiate Troubleshooting CheckPrecipitate->Troubleshoot Yes CheckSolvent Step 1: Verify Final Co-solvent % Is it <1% (ideally <0.5%)? WarmSonicate Step 2: Apply Gentle Warming (37°C) &/or Sonication CheckSolvent->WarmSonicate CheckAgain Precipitate Still Present? WarmSonicate->CheckAgain CheckAgain->Success No AltMethod Step 3: Use an Alternative Solubilization Method CheckAgain->AltMethod Yes pH_adjust Option A: pH Adjustment AltMethod->pH_adjust Cyclodextrin (B1172386) Option B: Cyclodextrin Complexation AltMethod->Cyclodextrin

Caption: Troubleshooting workflow for dissolving this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₃₀N₂O₃[15]
Molecular Weight 442.6 g/mol [2]
IUPAC Name 2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide[15]
Known Solubility Soluble in DMSO and Methanol[2]

Table 2: Comparison of Solubilization Methods for In Vitro Assays

MethodGeneral PrincipleProsCons/Considerations
Co-solvents (e.g., DMSO) Increases solubility by reducing the polarity of the aqueous solvent system.[]Simple, fast, and effective for creating high-concentration stock solutions.[8]Potential for cytotoxicity or off-target effects at higher concentrations (>0.5-1%). Risk of precipitation upon dilution.[5]
pH Adjustment For ionizable compounds, shifting the pH away from the pKa increases the proportion of the more soluble, ionized form.[11]Can significantly increase aqueous solubility without organic solvents. Cost-effective.[]Requires the experimental system to be stable at the adjusted pH. May alter drug activity or cellular function.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic drug in its central cavity, forming a water-soluble complex.[13]High biocompatibility, low cytotoxicity compared to organic solvents. Can improve compound stability.[5]May not be effective for all compounds. Can be more expensive. Potential for the cyclodextrin itself to interact with cell membranes or other components.

Experimental Protocols

Protocol 1: Preparation Using a DMSO Co-solvent

  • Weigh out the required amount of this compound solid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • For the working solution, perform a serial dilution. First, dilute the DMSO stock into your serum-free cell culture medium.

  • Immediately add this intermediate dilution to your final culture medium (containing cells and serum) to reach the desired final concentration, ensuring the final DMSO concentration is minimal (e.g., <0.5%). Vortex or mix gently immediately after addition to prevent precipitation.

  • Always prepare a vehicle control using the same final concentration of DMSO.

Protocol 2: Solubilization by pH Adjustment

  • Prepare an acidic buffer compatible with your experiment (e.g., a citrate (B86180) or acetate (B1210297) buffer at pH 4-5). Note: The final pH must be one your cells can tolerate for the duration of the experiment.

  • Add the weighed this compound powder directly to the acidic buffer.

  • Stir or vortex the suspension. The compound should dissolve as it becomes protonated.

  • Sterile-filter the resulting solution through a 0.22 µm filter.

  • This acidic stock can then be diluted into the final experimental medium. Be aware that the buffering capacity of the final medium may cause the pH to shift, potentially leading to precipitation. Check the final pH of your working solution.

  • Prepare a vehicle control using the same pH-adjusted buffer.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) Drug_H Drug-H⁺ (Ionized Form) Soluble High Water Solubility Drug_H->Soluble dominant species Drug Drug (Unionized Form) Drug_H->Drug pKa Equilibrium Insoluble Low Water Solubility Drug->Insoluble dominant species

Caption: Effect of pH on the solubility of a basic compound.

Protocol 3: Solubilization Using Cyclodextrins (Kneading Method)

  • Weigh out this compound and a suitable cyclodextrin (e.g., HP-β-CD) in a molar ratio between 1:1 and 1:2.

  • Place the powders in a glass mortar.

  • Add a small amount of a water-miscible solvent (e.g., a 50:50 water/ethanol mixture) dropwise to form a thick, consistent paste.

  • Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Dry the paste completely under a vacuum or in a desiccator to remove the solvent, resulting in a powdered drug-cyclodextrin complex.

  • The resulting powder can be dissolved directly into your aqueous experimental buffer or medium.

  • Sterile-filter the final solution. Prepare a vehicle control with the same concentration of cyclodextrin.

G cluster_0 Co-Solvent Method cluster_1 Cyclodextrin Method Drug_agg Drug Aggregate (Insoluble) Drug_sol Solvated Drug (Soluble) Drug_agg->Drug_sol Solvent Co-Solvent (e.g., DMSO) Solvent->Drug_agg reduces solvent polarity Water Water Molecules Water->Drug_agg surrounds Drug_agg2 Drug Aggregate (Insoluble) Complex Drug-CD Complex (Soluble) Drug_agg2->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Drug_agg2 encapsulates Water2 Water Molecules Water2->Complex surrounds hydrophilic exterior

References

Navigating Matrix Effects in the Bioanalysis of 3-Hydroxy Darifenacin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the evaluation and mitigation of matrix effects in the quantification of 3-Hydroxy Darifenacin, a major metabolite of Darifenacin. Addressing these effects is critical for ensuring the accuracy, precision, and reliability of bioanalytical data in pharmacokinetic and drug metabolism studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the LC-MS/MS analysis of this compound, with a focus on issues arising from matrix effects.

Problem Potential Cause(s) Recommended Solutions
Low or Inconsistent Analyte Response Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.1. Improve Sample Cleanup: Transition from simple protein precipitation to more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a larger portion of interfering matrix components. 2. Optimize Chromatography: Adjust the mobile phase gradient, change the analytical column, or modify the flow rate to achieve better separation between this compound and the matrix components causing suppression. 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[1]
Poor Precision and Accuracy in QC Samples Variable Matrix Effects: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement across samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable matrix effects. Since it co-elutes and has nearly identical physicochemical properties, it experiences the same degree of signal fluctuation as the analyte, allowing for accurate quantification. 2. Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to ensure that the matrix effect is consistent across all analyzed samples.
Peak Tailing or Broadening Secondary Interactions with Column: Basic compounds like this compound can interact with residual acidic silanols on the silica (B1680970) backbone of C18 columns, leading to poor peak shape. Column Contamination: Buildup of matrix components on the column can degrade performance.1. Use an End-Capped Column: Select a column with end-capping to minimize silanol (B1196071) interactions. 2. Adjust Mobile Phase pH: Adding a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) or an acidic modifier (e.g., formic acid) to the mobile phase can improve peak shape. 3. Column Flushing: Implement a robust column washing procedure between runs to remove strongly retained matrix components.
Inability to Reach Required LLOQ Significant Ion Suppression: High levels of matrix components can severely suppress the analyte signal, making it difficult to detect at low concentrations.1. Enhance Sample Preparation: Employ a highly selective SPE protocol tailored for the extraction of polar metabolites. 2. Optimize MS/MS Parameters: Ensure that the MRM transitions, collision energy, and other source parameters are finely tuned for maximum sensitivity for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a concern for this compound quantification?

A1: The matrix effect is the alteration of analyte ionization in the mass spectrometer source by co-eluting, undetected components of the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the quantitative results. As a metabolite, this compound is often present at lower concentrations than the parent drug, making its analysis more susceptible to the detrimental impacts of matrix effects.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most common method is the post-extraction addition technique.[2] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked at the same concentration into an extracted blank matrix sample. The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor).

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered more effective than Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) for removing a wider range of interfering components, especially for a more polar metabolite like this compound.[3]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A4: Yes, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects.[1][3] A SIL-IS will co-elute with this compound and experience the same degree of ion suppression or enhancement, leading to a consistent analyte-to-IS ratio and therefore, more accurate and precise quantification.[1][3] If a specific SIL-IS for this compound is not available, a deuterated analog of the parent drug, such as Darifenacin-d4, may be used, but validation is crucial to ensure it adequately tracks the metabolite's behavior.

Q5: Can I use the same LC-MS/MS method for Darifenacin and this compound?

A5: While the chromatographic conditions may be similar, the mass spectrometric parameters, specifically the Multiple Reaction Monitoring (MRM) transitions, will be different for this compound due to the change in its mass-to-charge ratio (m/z). The precursor ion for this compound will be higher than that of Darifenacin due to the addition of an oxygen atom. The product ions may also differ. Therefore, the method must be optimized and validated specifically for this compound.

Experimental Protocols and Methodologies

Below are detailed protocols for the evaluation and mitigation of matrix effects in this compound quantification.

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
  • Prepare two sets of solutions:

    • Set A (Neat Solution): Spike this compound into the final mobile phase composition at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spiked Sample): Extract a blank biological matrix (e.g., plasma) using your established sample preparation protocol. After the final evaporation step, reconstitute the dried extract with the same solution from Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for each concentration level:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF ≈ 1 suggests a negligible matrix effect.

Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup

This protocol is adapted from a validated method for Darifenacin and serves as a starting point for this compound.

  • Sample Aliquoting: To 400 µL of plasma, add the internal standard solution.

  • pH Adjustment: Adjust the sample pH to basic conditions (e.g., using a small volume of ammonium hydroxide) to ensure this compound is in its non-ionized form.

  • Extraction: Add 2.0 mL of an appropriate organic solvent mixture (e.g., diethyl ether:dichloromethane, 80:20, v/v).

  • Vortexing: Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Enhanced Sample Cleanup
  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol (B129727) followed by an equilibration buffer (e.g., phosphate (B84403) buffer at a specific pH).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences. A subsequent wash with a solvent of intermediate strength can remove less polar interferences.

  • Elution: Elute this compound and the internal standard with a solvent strong enough to disrupt the analyte-sorbent interaction.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.

Quantitative Data Summary

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Protein Precipitation (PPT)
Recovery (%) > 90%> 85%> 95% (but with significant matrix components)
Matrix Effect (CV%) < 15%< 10%Often > 15%
Lower Limit of Quantification (LLOQ) 10 - 25 pg/mL10 - 50 pg/mL50 - 100 pg/mL

Note: This data is for Darifenacin and may vary for this compound.

Visualizing Workflows and Pathways

Darifenacin Metabolic Pathway

The following diagram illustrates the primary metabolic conversion of Darifenacin to this compound.

G Darifenacin Darifenacin Enzymes CYP3A4 / CYP2D6 (Hepatic Metabolism) Darifenacin->Enzymes Metabolite This compound Enzymes->Metabolite G A Develop Initial LC-MS/MS Method B Perform Post-Extraction Addition Experiment A->B C Calculate Matrix Factor (MF) B->C D Is MF within acceptable limits (e.g., 0.85-1.15)? C->D E Proceed with Method Validation D->E Yes F Optimize Sample Preparation (e.g., LLE, SPE) D->F No F->B G Optimize Chromatographic Conditions F->G H Incorporate Stable Isotope-Labeled Internal Standard F->H G->B H->B G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) PPT1 Add Acetonitrile PPT2 Vortex & Centrifuge PPT1->PPT2 PPT3 Analyze Supernatant PPT2->PPT3 End LC-MS/MS Analysis PPT3->End LLE1 Add Immiscible Organic Solvent LLE2 Vortex & Centrifuge LLE1->LLE2 LLE3 Evaporate & Reconstitute LLE2->LLE3 LLE3->End SPE1 Condition & Load SPE2 Wash SPE1->SPE2 SPE3 Elute & Evaporate SPE2->SPE3 SPE3->End Start Plasma Sample Start->PPT1 Start->LLE1 Start->SPE1

References

Refinement of NMR data acquisition for unambiguous 3-Hydroxy Darifenacin identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the refinement of NMR data acquisition for the unambiguous identification of 3-Hydroxy Darifenacin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for NMR analysis of a potential this compound sample?

A1: The crucial first step is to acquire a high-quality one-dimensional (1D) ¹H NMR spectrum.[1] This initial spectrum provides a wealth of information regarding the sample's purity, the presence of residual solvents, and a preliminary fingerprint of the molecule.[2] It is essential for verifying the presence of major structural features before proceeding to more complex and time-consuming two-dimensional (2D) experiments.[3]

Q2: Which deuterated solvent is most suitable for analyzing this compound?

A2: The choice of solvent is critical and depends on the sample's solubility.[4] For a compound like this compound, common choices include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5] It is advisable to test solubility in a few different solvents. Keep in mind that the solvent can influence chemical shifts, so consistency is key when comparing data.[4] If exchangeable protons (like the hydroxyl and amine protons) are of interest, DMSO-d₆ is often a good choice as it slows down their exchange with water. To confirm OH or NH protons, a D₂O exchange experiment can be performed where a drop of D₂O is added to the sample, and the disappearance of the corresponding peak is monitored.[5]

Q3: Why are 2D NMR experiments necessary for unambiguous identification?

A3: While 1D NMR provides a basic fingerprint, the spectra of complex molecules like this compound are often crowded with overlapping signals.[3][6] 2D NMR experiments are essential to resolve these overlaps and establish connectivity between atoms. Key experiments include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace out molecular fragments.[3][7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C), providing a powerful method for assigning carbon signals.[1][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together different molecular fragments and identifying quaternary carbons.[3][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing insights into the 3D structure and stereochemistry.[7]

Q4: I don't have a certified reference standard for this compound. How can I unambiguously identify it?

A4: Unambiguous identification without a reference standard is challenging but possible through a comprehensive analysis of 1D and 2D NMR data. The strategy involves assembling the molecular structure piece by piece using the connectivity information from COSY, HSQC, and HMBC spectra.[7] The final proposed structure must be fully consistent with all observed chemical shifts, coupling constants, and correlations. While this provides a very high degree of confidence, absolute confirmation ultimately relies on comparing the data with that of a certified reference standard.

Troubleshooting Guides

Issue 1: Weak or Noisy NMR Spectra

Problem: The signal-to-noise ratio (S/N) in my ¹H or ¹³C NMR spectrum is too low, making it difficult to identify peaks accurately.

Possible Causes and Solutions:

Potential Cause Solution
Insufficient Sample Concentration Increase the sample concentration if possible. For ¹³C NMR, a higher concentration is generally required due to the low natural abundance of the ¹³C isotope (1.1%).[8][9]
Low Number of Scans (NS) Increase the number of scans. The S/N ratio improves with the square root of the number of scans.[8] Doubling the scans increases S/N by a factor of approximately 1.4.
Improper Relaxation Delay (D1) For ¹³C NMR, especially for quaternary carbons, T1 relaxation times can be long.[8] Ensure the relaxation delay (D1) is sufficiently long (e.g., 2-5 seconds) to allow for full magnetization recovery between pulses.[8][10]
Poor Spectrometer Shimming Poor magnetic field homogeneity leads to broad peaks and reduced S/N. Carefully shim the spectrometer on the deuterium (B1214612) signal of the solvent before acquisition.[10]
Suboptimal Pulse Angle For routine ¹³C NMR, using a 30° or 45° flip angle instead of 90° can improve signal strength, especially when using a shorter relaxation delay.[8]
Issue 2: Peak Overlapping and Signal Crowding

Problem: In the ¹H NMR spectrum, crucial signals in the aromatic or aliphatic regions are overlapping, preventing clear interpretation of multiplicities and integrations.[5]

Possible Causes and Solutions:

Potential Cause Solution
Insufficient Spectrometer Field Strength If available, use a higher field NMR spectrometer (e.g., 600 MHz or above). Higher fields provide better spectral dispersion, reducing peak overlap.
Inappropriate Solvent Choice Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆). Different solvents can induce changes in chemical shifts that may resolve overlapping signals.[5]
Complexity of 1D Spectrum Utilize 2D NMR experiments like COSY and TOCSY to resolve overlapping proton signals by spreading them into a second dimension.[3] An HSQC experiment can also help by resolving proton signals based on the chemical shift of their attached carbons.[1]
Presence of Rotamers If the molecule exists as multiple conformers (rotamers) that are slowly interconverting on the NMR timescale, this can lead to a complicated spectrum with broadened or multiple peaks.[5] Try acquiring the spectrum at an elevated temperature to increase the rate of bond rotation and potentially coalesce the signals.[5]

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4]

  • Filtration: To remove particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

  • Internal Standard: Add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) for chemical shift referencing, if required.

Recommended NMR Experiments and Key Parameters

The following table outlines suggested parameters for key NMR experiments on a 500 MHz spectrometer. These may need to be optimized based on the specific sample and instrument.

Experiment Pulse Program (Bruker) Key Parameters Purpose
¹H NMR zg30NS: 16-64D1: 2.0 sAQ: ~2.0 sSW: 16 ppmObtain a high-quality proton spectrum for initial assessment.
¹³C NMR zgpg30NS: 1024+D1: 2.0 sAQ: ~1.0 sSW: 220 ppmDetect all carbon signals, including quaternary carbons.[8]
COSY cosygpprqfNS: 4-8D1: 2.0 sIdentify ¹H-¹H scalar couplings to establish proton connectivity.
HSQC hsqcetgpsi2NS: 8-16D1: 2.0 sCorrelate protons to their directly attached carbons.[10]
HMBC hmbcgpndqfNS: 16-64D1: 2.0 sIdentify long-range (2-3 bond) ¹H-¹³C correlations to connect molecular fragments.

Visualizations

Experimental Workflow for Unambiguous Identification

cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation A This compound Sample B Solvent Selection (e.g., DMSO-d6) A->B C Dissolution & Filtration B->C D ¹H NMR C->D E ¹³C NMR C->E F COSY D->F G HSQC D->G H HMBC D->H I NOESY (Optional) D->I E->G E->H J Assign Spin Systems (COSY) F->J K Assign C-H Pairs (HSQC) G->K L Connect Fragments (HMBC) H->L M Confirm Stereochemistry (NOESY) I->M N Propose Structure J->N K->N L->N M->N O Unambiguous Identification (Compare with Reference Standard) N->O

Caption: Workflow for the unambiguous NMR identification of this compound.

Troubleshooting Logic for Poor NMR Data Quality

rect_node rect_node good_node good_node bad_node bad_node start Poor Data Quality (Low S/N or Broad Peaks) check_conc Is sample concentration sufficient? start->check_conc check_scans Is number of scans adequate? check_conc->check_scans Yes increase_conc Increase concentration or use a more sensitive probe. check_conc->increase_conc No check_shim Is shimming optimized? check_scans->check_shim Yes increase_scans Increase number of scans. check_scans->increase_scans No check_params Are acquisition parameters correct? check_shim->check_params Yes reshim Re-shim the spectrometer. check_shim->reshim No adjust_params Adjust D1, pulse angle, etc. check_params->adjust_params No good_data High-Quality Spectrum check_params->good_data Yes increase_conc->check_scans increase_scans->check_shim reshim->check_params adjust_params->good_data

References

Validation & Comparative

Comparative Potency of 3-Hydroxy Darifenacin vs. Darifenacin at M3 Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the potency of the selective M3 muscarinic receptor antagonist, darifenacin (B195073), and its primary metabolite, 3-Hydroxy Darifenacin, at the human M3 muscarinic receptor. This information is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Darifenacin is a well-established antagonist of the M3 muscarinic receptor, a key target in the treatment of overactive bladder.[1][2][3] Its clinical efficacy is attributed to its high affinity and selectivity for this receptor subtype.[3][4] Understanding the pharmacological activity of its metabolites is crucial for a comprehensive understanding of its in vivo mechanism of action and overall therapeutic profile.

Quantitative Data Summary

The following table summarizes the available data on the binding affinity and functional potency of darifenacin and this compound at the M3 muscarinic receptor. While extensive quantitative data exists for darifenacin, the potency of this compound is primarily described in relative terms based on in vivo studies.

CompoundParameterValueSpecies/SystemReference
Darifenacin pKi (Binding Affinity)9.1Human recombinant M3 receptors expressed in CHO-K1 cells[5]
Ki (Binding Affinity)~0.08 nMHuman recombinant M3 receptors expressed in CHO-K1 cellsCalculated from pKi
pKi (Binding Affinity)8.9Human recombinant M3 receptors[2]
Ki (Binding Affinity)~0.126 nMHuman recombinant M3 receptorsCalculated from pKi
Selectivity 59-fold higher for M3 vs M2 receptorsHuman recombinant muscarinic receptors[4][6]
This compound Relative Potency (in vivo) ~9-fold less potent than darifenacinHealthy volunteers (salivary flow reduction)[7]
Protein Binding Corrected Relative Potency (in vivo) ~50-fold less potent than darifenacinHealthy volunteers (salivary flow reduction)[7]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the potency of M3 receptor antagonists.

Radioligand Binding Assay (for determining Binding Affinity - Ki)

This protocol is based on competitive binding assays using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant M3 muscarinic receptor.[5]

  • Cell Culture and Membrane Preparation:

    • CHO-K1 cells stably expressing the human M3 receptor are cultured in appropriate media and harvested.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Competitive Binding Assay:

    • Membrane preparations are incubated in a buffer solution (e.g., 20 mM HEPES, pH 7.4) at a controlled temperature (e.g., 20°C).[5]

    • A constant concentration of a radiolabeled M3 receptor antagonist, such as [N-methyl-³H]-scopolamine (³H-NMS), is added to the incubation mixture.[5]

    • Varying concentrations of the unlabeled antagonist (e.g., darifenacin) are added to compete with the radioligand for binding to the M3 receptors.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).[5]

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assay (e.g., Calcium Mobilization Assay)

Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by agonist binding to the M3 receptor. The M3 receptor primarily signals through the Gq protein pathway, leading to an increase in intracellular calcium.

  • Cell Culture and Loading:

    • Cells expressing the M3 receptor (e.g., CHO-K1 cells) are seeded in microplates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation:

    • The cells are pre-incubated with varying concentrations of the antagonist (e.g., darifenacin) for a specific period.

  • Agonist Stimulation and Signal Detection:

    • An M3 receptor agonist (e.g., carbachol) is added to the wells to stimulate the receptor.

    • The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

  • Data Analysis:

    • The concentration of the antagonist that produces 50% inhibition of the agonist-induced response (IC50) is determined.

    • This IC50 value provides a measure of the functional potency of the antagonist.

Mandatory Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Binds & Activates Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Binds & Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to PKC_activation->Cellular_Response Leads to

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of darifenacin.

Experimental Workflow for M3 Receptor Competitive Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep M3 Receptor-Containing Membrane Preparation Incubation Incubate Components to Reach Equilibrium Membrane_Prep->Incubation Radioligand Radioligand ([³H]-NMS) Radioligand->Incubation Competitor Unlabeled Competitor (Darifenacin) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Determine IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for the M3 receptor competitive binding assay.

References

A Head-to-Head Comparison of 3-Hydroxy Darifenacin and Other Key Antimuscarinic Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimuscarinic agents are a cornerstone in the management of overactive bladder (OAB). While the parent drug is administered, the clinical effects—both efficacy and adverse events—are often significantly influenced by their active metabolites. This guide provides a detailed head-to-head comparison of the pharmacological profiles of 3-Hydroxy Darifenacin (B195073) and other prominent active metabolites of widely prescribed antimuscarinic drugs, including Desfesoterodine (from Fesoterodine (B1237170) and Tolterodine) and N-desethyloxybutynin (from Oxybutynin).

This comparison is based on experimental data from receptor binding and functional assays to provide researchers and drug development professionals with a clear, data-driven overview of their respective properties.

Metabolic Pathways of Parent Anticholinergic Drugs

The metabolic conversion of parent drugs into their pharmacologically active metabolites is a critical step that influences their systemic exposure and activity profile. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding these pathways is essential for predicting drug-drug interactions and variability in patient response.

Darifenacin Darifenacin Fesoterodine Fesoterodine CYP3A4_1 CYP3A4 Darifenacin->CYP3A4_1 Hydroxylation CYP2D6 CYP2D6 Darifenacin->CYP2D6 Oxybutynin (B1027) Oxybutynin Esterases Nonspecific Esterases Fesoterodine->Esterases Hydrolysis CYP3A4_2 CYP3A4 Oxybutynin->CYP3A4_2 N-dealkylation Metabolite1 3-Hydroxy Darifenacin CYP3A4_1->Metabolite1 CYP2D6->Metabolite1 Metabolite2 Desfesoterodine (5-HMT) Esterases->Metabolite2 Metabolite3 N-desethyloxybutynin (DEO) CYP3A4_2->Metabolite3

Figure 1: Metabolic conversion of parent drugs to active metabolites.

Quantitative Comparison of Pharmacological Activity

The following tables summarize the quantitative data on the binding affinities and pharmacokinetic properties of the key antimuscarinic metabolites.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

Lower Ki values indicate higher binding affinity. Data is compiled for human cloned muscarinic receptors expressed in CHO cells where available.

Metabolite (Parent Drug)M1M2M3M4M5M3 Selectivity vs M2Reference(s)
3-Hydroxy Darifenacin (Darifenacin)17.7879.432.2436.316.1735.5-fold[1]
Desfesoterodine (5-HMT) (Fesoterodine)~6.3~10~5.0~19.9~19.9~2-fold (M2 > M3)[2]
N-desethyloxybutynin (DEO) (Oxybutynin)PotentLess PotentPotentPotentLess Potent>10-fold[2][3]

Note on Desfesoterodine (5-HMT): Specific Ki values for the metabolite are not widely reported. The values presented are for its parent compound, Tolterodine (B1663597), which shares a nearly identical pharmacological profile with 5-HMT[2]. The data indicates a slight preference for M2 over M3 receptors[4].

Note on N-desethyloxybutynin (DEO): This metabolite is more potent than its parent compound, oxybutynin, at M1, M3, and M4 receptors, while being less potent at M2 and M5 subtypes[2][3].

Table 2: Comparative Pharmacokinetic Properties

This table outlines key pharmacokinetic parameters that determine the absorption, distribution, and elimination of these active metabolites in the body.

MetaboliteTmax (hours)Terminal Half-life (t1/2, hours)Key Metabolic PathwaysReference(s)
This compound ~7 (Parent Drug)~14-16 (Parent Drug)Formed by CYP3A4 and CYP2D6[5][6]
Desfesoterodine (5-HMT) ~1-3~7-8Formed by nonspecific esterases; Metabolized by CYP2D6 & CYP3A4[1][7]
N-desethyloxybutynin (DEO) ~1 (Parent Drug, Oral IR)Varies with formulationFormed by CYP3A4[8][9]

Mechanism of Action: M3 Receptor Antagonism

The primary therapeutic effect of these metabolites in treating OAB stems from their action as competitive antagonists at the muscarinic M3 receptor on the detrusor (bladder) muscle. By blocking acetylcholine (B1216132) (ACh) from binding to M3 receptors, they prevent the downstream signaling cascade that leads to smooth muscle contraction, thereby increasing bladder capacity and reducing involuntary contractions.

cluster_0 cluster_1 Cell Membrane cluster_2 ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates Gq11 Gq/11 M3R->Gq11 Activates Metabolite Antimuscarinic Metabolite Metabolite->M3R Blocks PLC PLC Gq11->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Generates Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Leads to Contraction Smooth Muscle Contraction Ca->Contraction Causes

Figure 2: Signaling pathway of M3 receptor antagonism by metabolites.

Detailed Experimental Protocols

The data presented in this guide are derived from standard, validated pharmacological assays. Below are detailed methodologies for two key experiments.

Protocol 1: Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of antimuscarinic metabolites for human muscarinic M1-M5 receptor subtypes.

Materials:

  • Cell Membranes: CHO-K1 cells stably expressing individual human recombinant M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzylate ([³H]QNB), non-selective muscarinic antagonists.

  • Test Compounds: this compound, Desfesoterodine, N-desethyloxybutynin.

  • Non-specific Binding Control: Atropine (1 µM) or another high-concentration unlabeled antagonist.

  • Buffers: Assay buffer (e.g., 20 mM HEPES, pH 7.4).

  • Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cultured cells in an ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in the assay buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., 0.1-0.4 nM [³H]NMS), and varying concentrations of the test compound (typically a 12-point dilution series).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 20-37°C) for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine total binding (radioligand only) and non-specific binding (radioligand + 1 µM atropine).

    • Calculate specific binding by subtracting non-specific from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

start Start prep Prepare Cell Membranes (Expressing M1-M5 Receptors) start->prep setup Set up Assay Plate: Membranes + [³H]NMS Radioligand + Test Compound Dilutions prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Rapid Filtration on Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ values count->analyze end End analyze->end

Figure 3: Experimental workflow for a radioligand binding assay.
Protocol 2: In Vitro Bladder Strip Contraction Assay

This functional assay measures a compound's ability to inhibit agonist-induced muscle contraction, providing a measure of its antagonist potency (pA₂ value).

Objective: To determine the functional antagonist activity of metabolites on smooth muscle contraction.

Materials:

  • Tissue: Urinary bladder from an animal model (e.g., guinea pig, rat) or human tissue from cystectomy.

  • Agonist: Carbachol or acetylcholine to induce contraction.

  • Test Compounds: Antimuscarinic metabolites at various concentrations.

  • Physiological Solution: Krebs solution (or similar), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equipment: Organ bath, isometric force transducer, data acquisition system.

Methodology:

  • Tissue Preparation: Excise the urinary bladder and place it in cold Krebs solution. Dissect the bladder into longitudinal detrusor muscle strips of a standardized size (e.g., 10 mm long, 2-3 mm wide).

  • Mounting: Mount each strip vertically in an organ bath filled with warm, aerated Krebs solution. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply a small amount of passive tension (e.g., 1 gram) and allow the tissue to equilibrate for 60-90 minutes, with periodic washes.

  • Viability Check: Induce a reference contraction with a high concentration of KCl to ensure tissue viability.

  • Concentration-Response Curve (Control): Perform a cumulative concentration-response curve for the agonist (e.g., carbachol), adding increasing concentrations to the bath and recording the peak contractile force at each concentration until a maximal response is achieved.

  • Antagonist Incubation: Wash the tissue thoroughly to return to baseline. Add a fixed concentration of the antimuscarinic metabolite (test compound) to the bath and incubate for a set period (e.g., 30-60 minutes).

  • Concentration-Response Curve (with Antagonist): In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis:

    • Plot the contractile force against the log concentration of the agonist for both the control and antagonist-treated conditions.

    • The antagonist will produce a rightward shift in the agonist's concentration-response curve.

    • Use the Schild regression analysis to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's EC₅₀ value. A higher pA₂ value indicates a more potent antagonist.

Conclusion

This comparative analysis reveals distinct pharmacological profiles among the major active metabolites of commonly prescribed antimuscarinic drugs.

  • This compound demonstrates high affinity and significant selectivity for the M3 receptor over the M2 subtype. This M3-selectivity is a key characteristic of its parent drug, darifenacin, and is thought to contribute to a favorable therapeutic window by potentially reducing M2-mediated cardiac side effects.

  • Desfesoterodine (5-HMT) is a potent, non-selective muscarinic antagonist, much like its parent compounds tolterodine and fesoterodine. Its pharmacology is characterized by a high affinity for muscarinic receptors in the bladder, which may contribute to its clinical efficacy[10][11].

  • N-desethyloxybutynin (DEO) is a potent metabolite that, in some studies, shows higher affinity than the parent drug, oxybutynin, for certain muscarinic subtypes[3]. Following oral administration of oxybutynin, DEO is present in significantly higher plasma concentrations than the parent drug, suggesting it is a major contributor to both the therapeutic effects and the anticholinergic side effects, such as dry mouth[8][12].

For researchers and clinicians, understanding these nuanced differences is crucial. The selectivity profile, potency, and pharmacokinetic properties of the active metabolites are key determinants of a drug's overall efficacy and tolerability. This data can inform the development of new chemical entities with improved bladder selectivity and fewer side effects, ultimately leading to better treatments for patients with overactive bladder.

References

Navigating Analytical Method Validation for 3-Hydroxy Darifenacin: A Comparative Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of an analytical method is a critical step to ensure the reliability and accuracy of quantitative data. This guide provides a comprehensive framework for validating an analytical method for 3-Hydroxy Darifenacin (B195073), a major metabolite of the selective M3 muscarinic receptor antagonist, Darifenacin. In the absence of publicly available validated methods for this specific analyte, this document outlines the essential validation parameters according to the International Council for Harmonisation (ICH) guidelines, drawing comparisons from established methods for the parent compound, Darifenacin.

The development and validation of a robust analytical method are paramount for the accurate quantification of drug metabolites in various matrices, which is essential for pharmacokinetic, toxicokinetic, and stability studies. This guide will walk through the critical validation characteristics, provide hypothetical yet representative experimental protocols, and present data in a clear, comparative format.

Understanding the Analytical Landscape

This guide, therefore, constructs a comparative analysis based on typical performance characteristics of modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for such analyses.

Core Principles of Analytical Method Validation (ICH Q2(R1))

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The key validation parameters as stipulated by ICH guidelines are summarized below.

A workflow for the validation of an analytical method according to ICH guidelines is depicted in the following diagram:

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation Dev Analytical Method Development (e.g., for 3-Hydroxy Darifenacin) Opt Method Optimization Dev->Opt Proto Define Validation Protocol: - Validation Parameters - Acceptance Criteria Opt->Proto Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability, Intermediate) Proto->Prec LOD Limit of Detection (LOD) Proto->LOD LOQ Limit of Quantitation (LOQ) Proto->LOQ Rob Robustness Proto->Rob Stab Stability Proto->Stab Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report LOQ->Report Rob->Report Stab->Report SOP Standard Operating Procedure (SOP) Report->SOP

Analytical Method Validation Workflow according to ICH Guidelines.

Comparative Overview of Analytical Methods

The following tables summarize the expected performance of two common analytical techniques for the quantification of this compound, based on established methods for Darifenacin.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for this compound Analysis

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Moderate; potential for interference from co-eluting compounds.High; based on specific precursor and product ion transitions.
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 15.0% (in biological matrix)
LOD ng/mL rangepg/mL range
LOQ ng/mL rangepg/mL range
Robustness Generally robust to small variations in mobile phase composition, pH, and temperature.Robust, but sensitive to matrix effects which need to be carefully evaluated.
Application Assay and impurity determination in bulk drug and pharmaceutical dosage forms.Bioanalysis in plasma, urine; trace level quantification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of an analytical method. Below are hypothetical, yet representative, experimental protocols for the validation of an HPLC-UV and an LC-MS/MS method for this compound.

Method 1: HPLC-UV for Quantification in a Pharmaceutical Formulation

This method is suitable for the determination of this compound as an impurity in a drug substance or for its assay in a simple matrix.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of 0.05 M phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Validation Protocol:

  • Specificity: Analyze blank, placebo, this compound standard, and a sample spiked with known impurities and the parent drug (Darifenacin) to ensure no interference at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of this compound standard (e.g., 1-20 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the this compound standard at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) and assess the impact on the results.

  • Stability: Evaluate the stability of the analyte in solution under different storage conditions (e.g., room temperature, refrigerated) over a specified period.

Method 2: LC-MS/MS for Bioanalysis in Human Plasma

This method is designed for the sensitive and selective quantification of this compound in a complex biological matrix like human plasma, which is essential for pharmacokinetic studies.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor to product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled analog).

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Validation Protocol (in accordance with Bioanalytical Method Validation Guidelines):

The validation parameters are similar to the HPLC-UV method but with a focus on the challenges of a biological matrix.

  • Selectivity: Analyze at least six different blank plasma samples to ensure no endogenous interferences at the retention times of the analyte and internal standard.

  • Linearity: Prepare a calibration curve in the biological matrix over the expected concentration range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in the matrix on multiple days.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.

Data Presentation for Method Validation

The quantitative data from the validation experiments should be summarized in clear and concise tables.

Table 2: Hypothetical Validation Summary for an HPLC-UV Method for this compound

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time.Complies
Linearity (r²) ≥ 0.9990.9998
Range e.g., 1 - 20 µg/mL1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Report0.1 µg/mL
LOQ Report0.3 µg/mL
Robustness %RSD ≤ 2.0% for varied conditionsComplies
Solution Stability (24h, RT) ≤ 2.0% change0.5%

Table 3: Hypothetical Validation Summary for an LC-MS/MS Bioanalytical Method for this compound in Plasma

Validation ParameterAcceptance CriteriaHypothetical Result
Selectivity No significant interference in at least 6 sources of blank matrix.Complies
Linearity (r²) ≥ 0.990.998
Range e.g., 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)≤ 10.3%
Matrix Effect IS-normalized matrix factor RSD ≤ 15%8.7%
Recovery Consistent and reproducibleMean recovery of 85%
Stability
- Freeze-Thaw (3 cycles)% Bias within ±15%-4.5%
- Bench-Top (4 hours)% Bias within ±15%-2.8%
- Long-Term (-80°C, 1 month)% Bias within ±15%-6.1%

Conclusion

While specific validated analytical methods for this compound are not readily found in published literature, this guide provides a robust framework for their development and validation based on ICH guidelines and established methods for the parent drug, Darifenacin. By following these principles, researchers and scientists can develop reliable and accurate HPLC-UV or LC-MS/MS methods tailored to their specific needs, whether for quality control of pharmaceutical products or for bioanalytical support of preclinical and clinical studies. The choice between methods will ultimately depend on the required sensitivity, selectivity, and the nature of the sample matrix.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of 3-Hydroxy Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 3-Hydroxy Darifenacin, a primary metabolite of Darifenacin. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the methodologies, performance expectations, and the logical framework for cross-validation, supported by hypothetical experimental data that reflects typical analytical performance.

Introduction

In drug metabolism and pharmacokinetic studies, the accurate quantification of metabolites like this compound is crucial. Both HPLC and LC-MS are powerful analytical techniques for this purpose, yet they offer distinct advantages and are suited for different applications. HPLC with UV detection is a robust, cost-effective method often employed for routine analysis and quality control of bulk drug substances and formulations.[1][2][3][4] In contrast, LC-MS provides superior sensitivity and selectivity, making it the gold standard for analyzing complex biological matrices where the analyte is present at low concentrations.[5][6][7]

Cross-validation of these methods is essential to ensure data integrity and consistency when switching between techniques during different phases of drug development. This process involves demonstrating that both methods provide comparable results within predefined acceptance criteria, as outlined in regulatory guidelines from the FDA and ICH.[8][9][10][11][12]

Experimental Protocols

The following are detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS.

HPLC-UV Method

This protocol is adapted from established methods for the analysis of Darifenacin in pharmaceutical dosage forms.[1][4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]

    • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH adjusted to 7) and acetonitrile (B52724) (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Sample Preparation (for a hypothetical bulk sample):

    • Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

    • For quality control (QC) samples, prepare three concentration levels (low, medium, and high) within the calibration range.

LC-MS Method

This protocol is based on typical bioanalytical methods for Darifenacin and its metabolites in plasma.[5][6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient starts at 10% B, increases to 90% B over 5 minutes, holds for 1 minute, and then returns to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition: A specific precursor-to-product ion transition for this compound would be determined during method development (e.g., m/z 443.3 -> 121.2).

    • Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., this compound-d4).

  • Sample Preparation (from plasma):

    • To 100 µL of plasma sample, add the internal standard solution.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Data Presentation: Performance Comparison

The following tables summarize the expected quantitative performance data for the two methods based on typical validation results for similar analytes.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS
Linearity Range 1 - 50 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~300 ng/mL~0.03 ng/mL
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 ng/mL

Table 2: Precision and Accuracy

ParameterHPLC-UVLC-MS
Intra-day Precision (%RSD) < 2%< 10%
Inter-day Precision (%RSD) < 3%< 15%
Accuracy (% Recovery) 98 - 102%90 - 110%

Mandatory Visualization

experimental_workflow cluster_hplc HPLC-UV Method cluster_lcms LC-MS Method cluster_crossval Cross-Validation hplc_prep Sample Preparation (Dissolution) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data compare Compare Results (Accuracy, Precision) hplc_data->compare HPLC Data lcms_prep Sample Preparation (Protein Precipitation) lcms_analysis LC-MS Analysis lcms_prep->lcms_analysis lcms_data Data Acquisition (Mass Spectrum) lcms_analysis->lcms_data lcms_data->compare LC-MS Data logical_relationship cluster_methods Analytical Methods cluster_validation Validation Parameters hplc HPLC-UV (Robust, Lower Sensitivity) accuracy Accuracy hplc->accuracy precision Precision hplc->precision linearity Linearity hplc->linearity sensitivity Sensitivity (LOQ) hplc->sensitivity cross_val Cross-Validation (Ensures Data Concordance) hplc->cross_val lcms LC-MS (High Sensitivity & Selectivity) lcms->accuracy lcms->precision lcms->linearity lcms->sensitivity lcms->cross_val accuracy->cross_val precision->cross_val

References

A Comparative Analysis of the Pharmacokinetic Profiles of Darifenacin and its Active Metabolite, 3-Hydroxy Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacokinetic profiles of a drug and its metabolites is paramount for optimizing therapeutic efficacy and ensuring safety. This guide provides a detailed comparison of the pharmacokinetics of darifenacin (B195073), a muscarinic M3 selective receptor antagonist for the treatment of overactive bladder, and its primary active metabolite, 3-hydroxy darifenacin.

This comparison synthesizes key pharmacokinetic parameters, outlines the experimental methodologies used for their determination, and visually represents the metabolic pathway of darifenacin. All quantitative data are presented in clear, structured tables to facilitate a direct comparison.

Executive Summary

Darifenacin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of several metabolites, with this compound being a major circulating active metabolite.[1][2] While darifenacin is a potent M3 receptor antagonist, its metabolite, this compound, also exhibits antagonist activity at muscarinic receptors, although its contribution to the overall clinical effect is considered negligible.[3] This guide delves into the distinct pharmacokinetic characteristics of both the parent drug and its metabolite.

Pharmacokinetic Parameter Comparison

The following table summarizes the key pharmacokinetic parameters for both darifenacin (prolonged-release formulation) and this compound in healthy adults.

Pharmacokinetic ParameterDarifenacin (7.5 mg & 15 mg PR)This compound
Tmax (Time to Peak Plasma Concentration) ~7 hoursNot explicitly stated, formation is dependent on darifenacin's absorption and metabolism.
Cmax (Peak Plasma Concentration) Dose-dependentLower than darifenacin
AUC (Area Under the Curve) Dose-dependentLower than darifenacin
t½ (Elimination Half-life) 14-16 hours[1]Not explicitly stated, clearance is dependent on formulation.
Protein Binding 98% (primarily to alpha-1-acid glycoprotein)[1]87%
Bioavailability (Absolute) 15.4% (7.5 mg), 18.6% (15 mg)[1]Not applicable (metabolite)
Clearance (CL) 40.2 ± 2.0 L/h (in typical male CYP2D6 extensive metabolizer)[4]Formulation-dependent

Metabolic Pathway

Darifenacin is metabolized in the liver via three primary routes: monohydroxylation, dihydrobenzofuran ring opening, and N-dealkylation.[1][2] The formation of this compound occurs through monohydroxylation, a reaction catalyzed by CYP2D6 and CYP3A4.

G Darifenacin Darifenacin Metabolism Hepatic Metabolism Darifenacin->Metabolism CYP CYP2D6 & CYP3A4 Metabolism->CYP Mediated by Hydroxylation Monohydroxylation CYP->Hydroxylation RingOpening Dihydrobenzofuran Ring Opening CYP->RingOpening NDealkylation N-dealkylation CYP->NDealkylation ThreeHydroxy This compound Hydroxylation->ThreeHydroxy Leads to Other Other Metabolites RingOpening->Other NDealkylation->Other

Metabolic pathway of darifenacin.

Experimental Protocols

The determination of darifenacin and this compound concentrations in human plasma is crucial for pharmacokinetic analysis. A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: 400 µL of human plasma is transferred to a clean tube.

  • Internal Standard Addition: 50 µL of a deuterated internal standard solution (e.g., Darifenacin-d4) is added to the plasma sample to account for variability during sample processing.

  • Vortexing: The sample is thoroughly mixed.

  • Extraction: A liquid-liquid extraction is performed using a mixture of diethyl ether and dichloromethane (B109758) (80:20, v/v) to separate the analytes from the plasma matrix.

  • Evaporation: The organic layer containing the analytes is separated and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into an HPLC system. Separation of darifenacin, this compound, and the internal standard is typically achieved on a C18 analytical column.

  • Mobile Phase: A common mobile phase consists of a gradient mixture of acetonitrile (B52724) and an aqueous buffer (e.g., milli-Q water with formic acid).[5]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for quantification.

The following diagram illustrates the general workflow for the bioanalytical method.

G cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Recon->LCMS Data Data Acquisition & Processing LCMS->Data

Experimental workflow for plasma analysis.

Discussion

The pharmacokinetic profiles of darifenacin and its active metabolite, this compound, reveal key differences in their disposition within the body. Darifenacin exhibits a longer half-life with the prolonged-release formulation, allowing for once-daily dosing. Its high protein binding suggests a limited volume of distribution for the unbound, pharmacologically active drug.

While specific Cmax, Tmax, and AUC values for this compound are not as readily available in the public domain, population pharmacokinetic modeling indicates that its exposure is lower than that of the parent compound.[4] The formation and clearance of this compound are influenced by the formulation of the administered darifenacin. Although possessing antagonist activity, its lower potency and concentration compared to darifenacin mean its overall contribution to the clinical effect is minimal.

Understanding these pharmacokinetic nuances is essential for predicting drug-drug interactions, assessing the impact of patient-specific factors like genetic polymorphisms in CYP enzymes, and for the continued development of improved drug delivery systems.

References

In Vivo Efficacy of Darifenacin in the Treatment of Overactive Bladder: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of darifenacin's performance based on available experimental data. A direct in vivo efficacy comparison with its metabolite, 3-Hydroxy Darifenacin (B195073), is not extensively covered in currently available literature.

Darifenacin is a potent and selective muscarinic M3 receptor antagonist widely used in the management of overactive bladder (OAB). Its therapeutic effect is primarily mediated through the blockade of M3 receptors in the bladder's detrusor muscle, leading to muscle relaxation and a reduction in urinary urgency, frequency, and urge incontinence. This guide provides a comprehensive comparison of darifenacin's in vivo efficacy, supported by experimental data, and outlines the methodologies used in these assessments. While this guide focuses on darifenacin, the described experimental protocols are applicable for evaluating the in vivo efficacy of related compounds like 3-Hydroxy Darifenacin.

Quantitative Efficacy and Selectivity of Darifenacin

The following table summarizes the key in vivo and in vitro quantitative data for darifenacin, highlighting its efficacy and selectivity for the M3 muscarinic receptor subtype.

ParameterFindingSpecies/ModelReference
M3 Receptor Selectivity Up to 59-fold higher selectivity for M3 receptors compared to other muscarinic subtypes.[1][2]In vitro[1][2]
M3 vs. M2 Selectivity 22-fold greater potency at the M3 than at the M2 subtype.[3][4]CHO-K1 cells expressing M2 and M3 receptors[3][4]
In Vivo Receptor Binding Oral administration led to a significant and long-lasting binding of muscarinic receptors in M3-expressing tissues like the bladder and submaxillary gland, with temporary or little binding in the heart (M2-rich).[3][4]Mice[3][4]
Clinical Efficacy (OAB Symptoms) Doses of 7.5 and 15 mg/day provided rapid and meaningful improvement in OAB symptoms, including incontinence episodes, urgency, and urinary frequency.[1][2]Human Clinical Trials[1][2]
Effect on Salivary Secretion Oral darifenacin continuously suppressed pilocarpine-induced salivary secretion, coinciding with muscarinic receptor binding in the submaxillary gland.[3][4]Mice[3][4]
Gastrointestinal Transit At doses of 10 and 30 mg/kg, darifenacin inhibited gastrointestinal transit by 18% (ns) and 29% (p<0.01) respectively.[5]Mice[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of darifenacin's in vivo efficacy and selectivity.

In Vivo Urodynamic Studies in Rodents

This protocol is designed to assess the effects of a test compound on bladder function in anesthetized rats or mice.

  • Animal Preparation:

    • Animals are anesthetized, with urethane (B1682113) often being the anesthetic of choice due to its minimal effects on lower urinary tract function.[6]

    • A catheter is inserted into the bladder via the urethra or through a small incision in the bladder dome for saline infusion and pressure measurement.

    • A pressure transducer is connected to the bladder catheter to record intravesical pressure.

  • Cystometry:

    • The bladder is continuously filled with saline at a constant rate.

    • Urodynamic parameters are recorded, including:

      • Bladder capacity: The volume of saline infused to induce a micturition contraction.

      • Micturition pressure: The maximum bladder pressure during voiding.

      • Intercontraction interval: The time between bladder contractions.

      • Voided volume: The volume of urine expelled during micturition.

  • Drug Administration:

    • The test compound (e.g., darifenacin) is administered intravenously, orally, or intravesically.

    • Urodynamic parameters are recorded before and after drug administration to assess its effects.

Muscarinic Receptor Binding Assays

These assays are used to determine the binding affinity and selectivity of a compound for different muscarinic receptor subtypes.

  • Membrane Preparation:

    • Tissues of interest (e.g., bladder, submaxillary gland, heart) or cells engineered to express specific muscarinic receptor subtypes (e.g., CHO-K1 cells) are homogenized.[3][4][7]

    • The cell membranes containing the receptors are isolated through centrifugation.

  • Competitive Binding Assay:

    • The prepared membranes are incubated with a radiolabeled muscarinic receptor antagonist, such as [N-methyl-³H]scopolamine ([³H]NMS).[3][4][7]

    • Increasing concentrations of the unlabeled test compound (e.g., darifenacin) are added to compete with the radioligand for binding to the receptors.[7]

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist like atropine.[7]

  • Data Analysis:

    • The amount of bound radioactivity is measured.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The inhibition constant (Ki) is then determined from the IC50 value to reflect the affinity of the compound for the receptor subtype.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of darifenacin and a typical experimental workflow for its in vivo evaluation.

darifenacin_pathway cluster_bladder Bladder Detrusor Muscle Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to Darifenacin Darifenacin Darifenacin->M3R Blocks experimental_workflow cluster_invivo In Vivo Efficacy Assessment cluster_treatment Treatment and Data Collection cluster_analysis Data Analysis and Interpretation animal_prep Animal Model Selection (e.g., Rats, Mice) anesthesia Anesthesia (e.g., Urethane) animal_prep->anesthesia surgery Surgical Implantation of Bladder Catheter anesthesia->surgery baseline Baseline Urodynamic Recordings surgery->baseline drug_admin Administration of Darifenacin / Vehicle baseline->drug_admin post_treatment Post-Treatment Urodynamic Recordings drug_admin->post_treatment data_analysis Comparison of Pre- and Post- Treatment Urodynamic Parameters post_treatment->data_analysis conclusion Efficacy Determination data_analysis->conclusion

References

Side-by-side analysis of the selectivity of 3-Hydroxy Darifenacin and solifenacin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the receptor selectivity profiles of 3-Hydroxy Darifenacin (B195073) and Solifenacin (B1663824), two prominent antagonists of muscarinic acetylcholine (B1216132) receptors, reveals distinct differences in their binding affinities and functional effects. This guide provides a side-by-side comparison of their selectivity for the five muscarinic receptor subtypes (M1-M5), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The quest for uroselective antimuscarinic agents for the treatment of overactive bladder (OAB) has led to the development of compounds with a higher affinity for the M3 receptor subtype, which is predominantly responsible for bladder detrusor muscle contraction. Both 3-Hydroxy Darifenacin, an active metabolite of darifenacin, and solifenacin have emerged as key players in this therapeutic area. Their efficacy, however, is intrinsically linked to their selectivity profile, which dictates not only their therapeutic action but also their potential for adverse effects such as dry mouth, constipation, and blurred vision, mediated by the blockade of other muscarinic receptor subtypes in various organs.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of this compound and solifenacin has been quantified through in vitro radioligand binding assays. These experiments determine the inhibition constant (Ki) of each compound for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes, typically using Chinese Hamster Ovary (CHO) cell lines stably expressing a single human muscarinic receptor subtype. A lower Ki value indicates a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M3 vs M1 SelectivityM3 vs M2 Selectivity
This compound 17.78[1]79.43[1]2.24[1]36.31[1]6.17[1]~7.9-fold~35.5-fold
Solifenacin 26[2]170[2]12[2]110[2]31[3][2]~2.2-fold~14.2-fold

Note: Ki values can vary slightly between different studies due to variations in experimental conditions.

The data clearly indicates that while both compounds exhibit a higher affinity for the M3 receptor, this compound demonstrates a more pronounced M3 selectivity over the other subtypes, particularly when compared to the M1 and M2 receptors.

Functional Selectivity: Bladder vs. Salivary Gland

Beyond receptor binding, functional assays provide crucial insights into the tissue-selective effects of these compounds. These experiments often measure the inhibition of agonist-induced physiological responses, such as intracellular calcium mobilization or muscle contraction, in tissues of interest. For OAB drugs, a key indicator of a favorable side-effect profile is a higher selectivity for the bladder over the salivary glands, as M3 receptor blockade in the salivary glands is a primary cause of dry mouth.

Studies have shown that solifenacin exhibits functional selectivity for the urinary bladder over salivary glands. In rat bladder smooth muscle cells, solifenacin was found to be 3.6-fold more potent in inhibiting carbachol-induced increases in intracellular Ca2+ levels compared to its effect in salivary gland cells[4]. In contrast, darifenacin (the parent drug of this compound) did not show functional selectivity for the urinary bladder in similar studies[4]. However, other research indicates that darifenacin does exhibit selectivity for the bladder response relative to the submandibular gland[5].

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a typical competitive radioligand binding assay used to determine the Ki values of test compounds for the five human muscarinic receptor subtypes.

Materials:

  • CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS)).

  • Unlabeled antagonist for non-specific binding determination (e.g., Atropine).

  • Test compounds (this compound and solifenacin) at various concentrations.

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Culture CHO-K1 cells expressing the desired muscarinic receptor subtype. Harvest the cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 20-25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist like atropine) from the total binding. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Culture CHO cells expressing a specific muscarinic receptor subtype prep_membranes Prepare cell membranes prep_cells->prep_membranes incubation Incubate membranes with radioligand and test compounds prep_membranes->incubation prep_reagents Prepare radioligand, test compounds, and buffers prep_reagents->incubation filtration Separate bound and free radioligand by filtration incubation->filtration counting Quantify radioactivity using a scintillation counter filtration->counting analysis Calculate IC50 and Ki values counting->analysis

Caption: Workflow of a typical radioligand binding assay.

Intracellular Calcium Mobilization Assay for Functional Selectivity

This protocol describes a method to assess the functional antagonism of muscarinic receptors by measuring changes in intracellular calcium concentration.

Materials:

  • Cells expressing the M3 muscarinic receptor (e.g., CHO-M3 cells or primary bladder smooth muscle cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Muscarinic agonist (e.g., Carbachol).

  • Test compounds (this compound and solifenacin) at various concentrations.

  • A fluorescence plate reader or a fluorescence microscope.

Procedure:

  • Cell Preparation: Culture the cells in a suitable medium.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for a specific period.

  • Assay: Place the dye-loaded cells in the fluorescence measuring instrument.

  • Baseline Measurement: Measure the baseline fluorescence.

  • Compound Addition: Add the test compound at a specific concentration and incubate.

  • Agonist Stimulation: Add a muscarinic agonist (e.g., carbachol) to stimulate the M3 receptors.

  • Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50 value). Compare the IC50 values obtained in different cell types (e.g., bladder smooth muscle cells vs. salivary gland cells) to determine functional selectivity.

Signaling Pathways of Muscarinic Receptors

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different signaling pathways depending on the receptor subtype. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.

G Muscarinic Receptor Signaling Pathways cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) M135 M1, M3, M5 Receptors Gq Gq/11 M135->Gq Acetylcholine PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC M24 M2, M4 Receptors Gi Gi/o M24->Gi Acetylcholine AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP

References

The Evolving Landscape of CYP2D6 Activity Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2D6 (CYP2D6) is a critical enzyme responsible for the metabolism of approximately 25% of clinically used drugs. Its high degree of genetic polymorphism leads to significant inter-individual variability in drug response, making the accurate assessment of CYP2D6 activity crucial for personalized medicine and drug development. For years, dextromethorphan (B48470) has been the gold standard probe drug for in vivo CYP2D6 phenotyping. However, the search for alternative, potentially endogenous, biomarkers is ongoing. This guide provides a comparative analysis of 3-hydroxy darifenacin (B195073) as a potential biomarker for CYP2D6 activity against the established standard, dextromethorphan, and other emerging alternatives.

3-Hydroxy Darifenacin: An Emerging Contender

Darifenacin, a muscarinic M3 selective receptor antagonist, is primarily metabolized by CYP2D6 and CYP3A4. One of its major metabolic pathways is monohydroxylation, leading to the formation of this compound.[1][2] A population pharmacokinetic study has demonstrated a significant influence of CYP2D6 genotype on the exposure to both darifenacin and its hydroxylated metabolite, suggesting that the formation of this compound is dependent on CYP2D6 activity.[3][4] This relationship forms the basis for its potential use as a biomarker.

Signaling Pathway of Darifenacin Metabolism

cluster_cyp CYP Enzymes Darifenacin Darifenacin CYP2D6 CYP2D6 Darifenacin->CYP2D6 Major Pathway CYP3A4 CYP3A4 Darifenacin->CYP3A4 Minor Pathway Metabolites Metabolites This compound This compound CYP2D6->this compound CYP3A4->Metabolites

Figure 1: Metabolic pathway of Darifenacin highlighting the role of CYP2D6 in the formation of this compound.

Comparison of CYP2D6 Biomarkers

While direct comparative studies validating this compound against other biomarkers are not yet available, we can infer its potential performance based on existing data for darifenacin metabolism and established characteristics of other probes.

BiomarkerPrincipleAdvantagesDisadvantages
This compound Formation is dependent on CYP2D6 activity. The metabolic ratio of this compound to darifenacin could serve as an index of enzyme function.Potentially a sensitive and specific marker given the significant influence of CYP2D6 genotype on darifenacin metabolism.[3] May be measured in patients already taking darifenacin.Lack of direct validation studies. Requires administration of an exogenous compound (darifenacin). Potential for confounding by CYP3A4 activity.[1]
Dextromethorphan O-demethylation to dextrorphan (B195859) is primarily mediated by CYP2D6. The metabolic ratio of dextromethorphan to dextrorphan is the established phenotyping index.[5][6]Well-established and validated probe drug. Good correlation between genotype and phenotype.[1] Can be measured in urine, plasma, or saliva.[7][8]Requires administration of an exogenous drug. Potential for non-linear kinetics at higher doses.[9] Urinary pH can influence the metabolic ratio.[10]
Endogenous Biomarkers (e.g., M1) Discovery of urinary metabolites (like M1, m/z 444.3102) whose levels correlate with CYP2D6 activity determined by dextromethorphan phenotyping.[1][7]Non-invasive (urine sample). Does not require administration of an exogenous probe drug.Still in the research and validation phase.[7] Identity and parent compound of some markers not fully elucidated.[7] May only be able to distinguish poor metabolizers from others.

Experimental Protocols

Proposed Protocol for CYP2D6 Phenotyping using this compound

This is a proposed protocol based on existing methodologies for darifenacin analysis and CYP2D6 phenotyping. It requires formal validation.

  • Subject Preparation: Subjects should abstain from any known CYP2D6 inhibitors or inducers for a specified period before the study.

  • Drug Administration: Administer a single oral dose of darifenacin (e.g., 7.5 mg).

  • Sample Collection: Collect plasma samples at predetermined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of darifenacin and this compound in plasma.[11][12]

    • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

    • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of plasma samples.[12]

    • Chromatography: Use of a suitable C18 column with a gradient elution program.

    • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for darifenacin, this compound, and an internal standard.

  • Data Analysis:

    • Calculate the metabolic ratio (MR) of the area under the curve (AUC) of this compound to darifenacin (AUCmetabolite/AUCparent).

    • Correlate the MR with the subject's CYP2D6 genotype, determined by standard molecular biology techniques.

Established Protocol for CYP2D6 Phenotyping using Dextromethorphan
  • Subject Preparation: Subjects fast overnight and abstain from caffeine (B1668208) and alcohol.

  • Drug Administration: Administer a single oral dose of dextromethorphan hydrobromide (e.g., 30 mg).[6]

  • Sample Collection: Collect urine over a specified period (e.g., 0-8 hours) or a single plasma sample at a specific time point (e.g., 3 hours post-dose).[6][7]

  • Sample Analysis:

    • Analyze urine or plasma for dextromethorphan and its metabolite, dextrorphan, using a validated HPLC with fluorescence detection or LC-MS/MS method.[2][6]

  • Data Analysis:

    • Calculate the metabolic ratio (MR) of dextromethorphan to dextrorphan.

    • Classify subjects into phenotype groups (e.g., poor, intermediate, extensive, or ultra-rapid metabolizers) based on established MR cutoff values.[6]

Experimental Workflow Comparison

cluster_darifenacin This compound Protocol cluster_dextromethorphan Dextromethorphan Protocol D_Admin Administer Darifenacin D_Sample Collect Plasma Samples D_Admin->D_Sample D_Analysis LC-MS/MS Analysis (Darifenacin & 3-OH-Darifenacin) D_Sample->D_Analysis D_MR Calculate Metabolic Ratio (AUC metabolite / AUC parent) D_Analysis->D_MR DXM_Admin Administer Dextromethorphan DXM_Sample Collect Urine/Plasma DXM_Admin->DXM_Sample DXM_Analysis HPLC or LC-MS/MS Analysis (Dextromethorphan & Dextrorphan) DXM_Sample->DXM_Analysis DXM_MR Calculate Metabolic Ratio DXM_Analysis->DXM_MR

Figure 2: Comparative workflow for CYP2D6 phenotyping using this compound and Dextromethorphan.

Future Directions and Conclusion

The evidence supporting this compound as a potential biomarker for CYP2D6 activity is promising, primarily based on the strong influence of the CYP2D6 genotype on darifenacin's pharmacokinetics.[3] However, its clinical utility is contingent upon rigorous validation studies. Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the this compound/darifenacin metabolic ratio with the dextromethorphan/dextrorphan ratio in a cohort of individuals with diverse CYP2D6 genotypes.

  • Protocol Optimization: Establishing a standardized protocol for sample collection timing and the calculation of the metabolic ratio to ensure reproducibility.

  • Influence of CYP3A4: Investigating the extent of CYP3A4's contribution to this compound formation and its potential to confound the interpretation of CYP2D6 activity.

References

Comparative Analysis of 3-Hydroxy Darifenacin's Effects on Bladder and Salivary Gland Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of 3-Hydroxy Darifenacin (B195073), the principal active metabolite of the overactive bladder medication Darifenacin, and its effects on bladder and salivary gland models. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to aid researchers, scientists, and drug development professionals in understanding the nuanced activity of this compound.

Executive Summary

3-Hydroxy Darifenacin demonstrates a distinct pharmacological profile compared to its parent compound, Darifenacin, particularly concerning its effects on the bladder and salivary glands. While Darifenacin exhibits a degree of functional selectivity for the bladder, its metabolite, this compound, is notably less potent in its impact on salivary glands, suggesting a potentially lower propensity for causing dry mouth, a common side effect of antimuscarinic drugs. A comprehensive understanding of this compound's direct functional activity on bladder smooth muscle remains an area for further investigation, as current literature provides more extensive data on its salivary gland effects and receptor binding affinities.

Data Presentation

The following tables summarize the key quantitative findings from various experimental models, offering a clear comparison of the pharmacological properties of this compound and its parent compound, Darifenacin.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1 Receptor (CHO cells)M2 Receptor (CHO cells)M3 Receptor (CHO cells)M4 Receptor (CHO cells)M5 Receptor (CHO cells)
This compound 17.7879.432.2436.316.17
Darifenacin 8.27.49.17.38.0

Source: MedChemExpress, Novartis Pharma AG

Table 2: Functional Activity and Selectivity

CompoundTissue/ModelParameterValue
This compound Salivary Gland (in vivo)Relative potency to Darifenacin for reducing salivary flow (protein binding-corrected)~50-fold less potent
Darifenacin Human Bladder Detrusor (in vitro)pA2 (antagonism of carbachol-induced contraction)9.34[1][2]
Darifenacin Guinea Pig Bladder vs. Salivary Gland (in vitro)Functional Selectivity (PI turnover)7.9-fold selective for bladder[3]

Source: Kerbusch T, et al. 2004; Fetscher C, et al. 2002; Nelson CP, et al. 2004

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Muscarinic Receptor Binding Assays

These in vitro assays determine the binding affinity of a compound to specific muscarinic receptor subtypes.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptors.

  • Radioligand (e.g., [3H]N-methylscopolamine).

  • Test compounds (this compound, Darifenacin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes from the CHO cell lines are prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Bladder Strip Contraction Studies

This functional assay measures the ability of a compound to inhibit agonist-induced contractions of bladder smooth muscle.

Materials:

  • Urinary bladder tissue from an appropriate species (e.g., guinea pig, human).[3]

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Muscarinic agonist (e.g., carbachol).

  • Test compound (Darifenacin).

  • Organ bath system equipped with isometric force transducers.

Procedure:

  • Tissue Preparation: The bladder is dissected to obtain longitudinal strips of detrusor smooth muscle.

  • Mounting: The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

  • Agonist-Induced Contraction: Cumulative concentration-response curves to carbachol (B1668302) are generated.

  • Antagonist Incubation: The tissues are incubated with the test compound for a predetermined time.

  • Repeat Agonist Response: A second cumulative concentration-response curve to carbachol is performed in the presence of the antagonist.

  • Data Analysis: The antagonistic potency is expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

In Vivo Salivary Flow Measurement

This in vivo experiment assesses the effect of a compound on the rate of salivation.

Materials:

  • Laboratory animals (e.g., mice, rats).

  • Anesthetic agent.

  • Sialogogue (e.g., pilocarpine).

  • Pre-weighed cotton balls or swabs.

  • Test compounds (this compound, Darifenacin).

Procedure:

  • Animal Dosing: The test compound or vehicle is administered to the animals at various doses.

  • Anesthesia: The animals are anesthetized at a specified time after dosing.

  • Saliva Collection: A pre-weighed cotton ball is placed in the animal's mouth for a defined period to collect saliva.

  • Sialogogue Administration: A sialogogue is administered to stimulate salivation.

  • Post-Stimulation Saliva Collection: Saliva is collected again for a defined period.

  • Quantification: The amount of saliva collected is determined by the change in weight of the cotton ball.

  • Data Analysis: The dose-response relationship for the inhibition of salivation is determined for each compound, allowing for the calculation of relative potency.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the comparative study of this compound.

M3_Signaling_Pathway cluster_bladder Bladder Smooth Muscle Cell cluster_salivary Salivary Gland Acinar Cell ACH Acetylcholine M3R_B M3 Receptor ACH->M3R_B Gq_B Gq Protein M3R_B->Gq_B PLC_B Phospholipase C Gq_B->PLC_B PIP2_B PIP2 PLC_B->PIP2_B hydrolyzes IP3_B IP3 PIP2_B->IP3_B DAG_B DAG PIP2_B->DAG_B Ca_B Ca²⁺ Release IP3_B->Ca_B Contraction Contraction Ca_B->Contraction Darifenacin_B Darifenacin / This compound Darifenacin_B->M3R_B Antagonism ACH_S Acetylcholine M3R_S M3 Receptor ACH_S->M3R_S Gq_S Gq Protein M3R_S->Gq_S PLC_S Phospholipase C Gq_S->PLC_S PIP2_S PIP2 PLC_S->PIP2_S hydrolyzes IP3_S IP3 PIP2_S->IP3_S DAG_S DAG PIP2_S->DAG_S Ca_S Ca²⁺ Release IP3_S->Ca_S Secretion Saliva Secretion Ca_S->Secretion Darifenacin_S Darifenacin / This compound Darifenacin_S->M3R_S Antagonism

Caption: M3 Receptor Signaling in Bladder and Salivary Glands.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_comparison Comparative Analysis Receptor_Binding Muscarinic Receptor Binding Assays Ki_Values Determine Ki Values for This compound & Darifenacin Receptor_Binding->Ki_Values Bladder_Strips Bladder Strip Contraction Studies pA2_Value Determine pA2 Value for Darifenacin Bladder_Strips->pA2_Value Compare_Potency Compare Bladder vs. Salivary Gland Effects Ki_Values->Compare_Potency pA2_Value->Compare_Potency Animal_Model Animal Model (e.g., Rat) Drug_Admin Administer this compound and Darifenacin Animal_Model->Drug_Admin Salivary_Flow Measure Salivary Flow Drug_Admin->Salivary_Flow Relative_Potency Calculate Relative Potency Salivary_Flow->Relative_Potency Relative_Potency->Compare_Potency

Caption: Workflow for Comparing Bladder and Salivary Effects.

References

Relative contribution of 3-Hydroxy Darifenacin to the overall clinical effect of darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the active metabolite's role in the therapeutic effect of darifenacin (B195073).

For Immediate Release

In the clinical application of darifenacin for the treatment of overactive bladder, understanding the contribution of its metabolites is crucial for a comprehensive assessment of its therapeutic profile. This guide provides a detailed comparison of darifenacin and its primary active metabolite, 3-hydroxy darifenacin, focusing on their respective pharmacological activities and pharmacokinetic properties to elucidate the relative contribution of the metabolite to the overall clinical effect.

Darifenacin, a selective M3 muscarinic receptor antagonist, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] One of the main metabolic pathways is the monohydroxylation of the dihydrobenzofuran ring, leading to the formation of this compound.[1][2] This metabolite is a significant circulating component following darifenacin administration.

Pharmacokinetic Profile: A Tale of Two Molecules

A population pharmacokinetic model developed from a combined analysis of 18 studies provides insights into the disposition of both darifenacin and its hydroxylated metabolite.[3] Darifenacin itself exhibits a low absolute bioavailability of approximately 15-19% for the 7.5 mg and 15 mg extended-release tablets, respectively, due to extensive first-pass metabolism.[4] It is highly bound to plasma proteins (approximately 98%), primarily to alpha-1-acid-glycoprotein.[2][4]

ParameterDarifenacinThis compoundReference
Absolute Bioavailability (Extended-Release) 15-19%Not Applicable[4]
Plasma Protein Binding ~98%87%[1][4]
Primary Metabolizing Enzymes CYP2D6, CYP3A4Further metabolized[1][2]

In Vitro and In Vivo Potency: A Clear Distinction

The clinical effect of darifenacin is primarily attributed to its high affinity and selectivity for the M3 muscarinic receptor.[6] To understand the contribution of this compound, it is essential to compare the M3 receptor binding affinity and the in vivo functional potency of both compounds.

A key pharmacokinetic-pharmacodynamic study estimated the in vivo potency of this compound relative to the parent drug by assessing their effects on salivary flow, an M3-mediated response.[5] The results indicated that the metabolite possesses only 11% of the activity of darifenacin.[1][5] When accounting for the differences in plasma protein binding (darifenacin ~98%, this compound 87%), the protein binding-corrected relative potency of the metabolite was estimated to be a mere 2.1%, making it approximately 50-fold less potent than the parent drug in vivo.[1][5]

CompoundRelative In Vivo Potency (Salivary Flow)Protein Binding-Corrected Relative In Vivo PotencyReference
Darifenacin 100%100%[5]
This compound 11%2.1% (~50-fold less potent)[1][5]

Experimental Protocols

Population Pharmacokinetic-Pharmacodynamic Modeling (as described in Kerbusch et al., 2003 & 2004)

A population pharmacokinetic-pharmacodynamic model was developed using data from 11 Phase 1 studies and one Phase 2 study, encompassing a total of 262 individuals. Plasma concentration data for both darifenacin and its hydroxylated metabolite were analyzed using NONMEM (Non-linear Mixed Effects Models). The pharmacodynamic endpoint was the reduction in salivary flow, an M3-mediated response. A binding model was employed to best describe the time course of the pharmacodynamic effect. The relative in vivo potency of the hydroxylated metabolite was estimated by comparing its effect on salivary flow to that of the parent drug. The protein binding-corrected relative potency was calculated by accounting for the unbound fractions of both darifenacin (2%) and its metabolite (13%).[5]

Visualizing the Metabolic Pathway and Clinical Contribution

Darifenacin_Metabolism_and_Effect cluster_metabolism Hepatic Metabolism cluster_effect Clinical Effect Darifenacin Darifenacin Metabolites Other Metabolites Darifenacin->Metabolites Other Pathways Hydroxy_Darifenacin This compound Darifenacin->Hydroxy_Darifenacin CYP2D6, CYP3A4 (Monohydroxylation) M3_Receptor M3 Muscarinic Receptor Darifenacin->M3_Receptor High Affinity (Primary Contributor) Hydroxy_Darifenacin->M3_Receptor Low Affinity (Minimal Contributor) Clinical_Effect Therapeutic Effect (Overactive Bladder) M3_Receptor->Clinical_Effect Antagonism

References

A Comparative Benchmarking Guide to 3-Hydroxy Darifenacin and Other Selective M3 Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of 3-Hydroxy Darifenacin, the primary active metabolite of Darifenacin, against other selective M3 muscarinic receptor antagonists. The data presented herein is intended to assist researchers in evaluating the performance of these compounds for various therapeutic applications, particularly in the context of conditions such as overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and irritable bowel syndrome (IBS).

Introduction to M3 Receptor Antagonism

Muscarinic M3 receptors, a subtype of G-protein coupled receptors, are predominantly located in smooth muscle, glandular tissue, and the central nervous system. Their activation by acetylcholine (B1216132) leads to a cascade of intracellular events, primarily through the Gq/11 pathway, resulting in smooth muscle contraction and glandular secretion. Consequently, antagonists that selectively block the M3 receptor are of significant therapeutic interest for mitigating the symptoms of diseases characterized by smooth muscle overactivity.

Darifenacin is a potent and selective M3 antagonist. Its primary active metabolite, this compound, also contributes to its overall pharmacological effect, albeit with reportedly lower potency. This guide aims to contextualize the activity of this compound by comparing its parent compound and other prominent M3 antagonists.

Comparative Analysis of M3 Antagonist Activity

The following tables summarize the binding affinities (pKi) and functional potencies (pA2 or IC50) of several M3 antagonists at the human M3 muscarinic receptor. The data has been compiled from various in vitro studies, and it is important to note that experimental conditions can influence the absolute values.

M3 Receptor Binding Affinities (pKi)

The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the concentration of an antagonist required to occupy 50% of the receptors in the absence of an agonist. A higher pKi value indicates a higher binding affinity.

CompoundpKi at Human M3 ReceptorSelectivity ProfileReference
Darifenacin 9.1M3 >> M2, M4 > M1, M5[1][2][1][2]
This compound Data not available; reported to be 50-fold less potent than Darifenacin after correcting for protein binding.Not specified
Tolterodine 8.5M2 ≈ M3 > M1, M4, M5[1]
Oxybutynin 8.9Non-selective[1]
Solifenacin 8.0M3 > M1 > M2
Tiotropium 9.3M1, M2, M3 > M4, M5
M3 Receptor Functional Antagonism (pA2)

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the functional potency of an antagonist.

CompoundpA2 (Tissue/Assay)Reference
Darifenacin 8.66 - 9.4 (Guinea pig ileum, trachea, and bladder)[3]
This compound Data not available
Tolterodine 8.1 (Guinea pig bladder)
Oxybutynin 8.4 (Guinea pig bladder)

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay for M3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the M3 muscarinic receptor.

Materials:

  • Cell membranes expressing the human M3 muscarinic receptor (e.g., from CHO-K1 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-4-DAMP.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of atropine.

  • Equilibration: Incubate the plate at room temperature (or 37°C, depending on the protocol) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Inhibition of Acetylcholine-Induced Smooth Muscle Contraction

Objective: To determine the functional potency (pA2) of an antagonist in inhibiting agonist-induced smooth muscle contraction.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum, trachea, or bladder strips).

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic transducer and data acquisition system.

  • Agonist: Acetylcholine or Carbachol.

  • Antagonist (test compound) at various concentrations.

Procedure:

  • Tissue Preparation: Mount the isolated tissue strip in the organ bath under a resting tension. Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Control Response: Generate a cumulative concentration-response curve for the agonist (e.g., acetylcholine) to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of the antagonist for a predetermined period (e.g., 30-60 minutes).

  • Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.

  • Data Analysis: Construct Schild plots by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist. The x-intercept of the Schild plot provides the pA2 value.

Visualizing Key Pathways and Workflows

M3 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the M3 muscarinic receptor.

M3_Signaling_Pathway ACH Acetylcholine M3R M3 Receptor ACH->M3R Binds Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Stimulates PKC->Contraction Stimulates Antagonist M3 Antagonist (e.g., this compound) Antagonist->M3R Blocks

Caption: M3 muscarinic receptor signaling cascade leading to smooth muscle contraction.

Experimental Workflow for M3 Antagonist Evaluation

The following diagram outlines a typical workflow for the in vitro evaluation of a novel M3 antagonist.

Experimental_Workflow start Start: Synthesize Test Compound binding_assay Radioligand Binding Assay (Determine Ki at M1-M5) start->binding_assay selectivity Assess M3 Receptor Selectivity Profile binding_assay->selectivity functional_assay In Vitro Functional Assay (e.g., Smooth Muscle Contraction) Determine pA2 selectivity->functional_assay Selective Compound end End: Candidate Selection selectivity->end Non-selective Compound data_analysis Data Analysis and Comparison to Benchmarks functional_assay->data_analysis data_analysis->end

Caption: A streamlined workflow for the in vitro characterization of M3 muscarinic receptor antagonists.

References

Inter-Laboratory Validation of Darifenacin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide focuses on the inter-laboratory validation of analytical methods for the quantification of Darifenacin . Despite a comprehensive search, specific inter-laboratory validation data and detailed comparative methods for its metabolite, 3-Hydroxy Darifenacin, were not publicly available. The principles and methodologies described herein for Darifenacin can, however, serve as a foundational framework for the validation of methods for its metabolites.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of validated analytical methods for the quantification of Darifenacin. The performance of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are compared, with supporting data from published studies.

Data Presentation

The following tables summarize the quantitative performance characteristics of LC-MS/MS and HPLC-UV methods for the quantification of Darifenacin in biological matrices.

Table 1: Comparison of Method Performance Parameters

ParameterLC-MS/MSHPLC-UV
Linearity Range 0.025 - 10.384 ng/mL10 - 100 µg/mL[1]
Lower Limit of Quantification (LLOQ) 0.025 ng/mL6.400 µg/mL[1]
Intra-day Precision (%RSD) 0.84 - 2.69%< 2%[2]
Inter-day Precision (%RSD) 2.01 - 7.47%Not Reported
Intra-day Accuracy 94.79 - 108.00%Not Reported
Inter-day Accuracy 94.63 - 102.61%Not Reported
Recovery 90.94 - 109.89%100.8 - 101.9%[2]

Table 2: Summary of Validation Parameters

Validation ParameterLC-MS/MSHPLC-UV
Specificity/Selectivity HighModerate
Sensitivity Very HighModerate
Sample Throughput HighModerate
Cost HighLow
Primary Application Bioanalysis in complex matrices (e.g., plasma)Routine analysis in pharmaceutical dosage forms

Experimental Protocols

Below are detailed methodologies for the LC-MS/MS and HPLC-UV methods cited in this guide.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective, making it ideal for the quantification of Darifenacin in biological fluids such as human plasma.

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, an internal standard (e.g., Darifenacin-d4) is added.

    • Liquid-liquid extraction is performed by adding a mixture of diethyl ether and dichloromethane (B109758) (80:20, v/v).

    • The sample is vortexed and then centrifuged to separate the organic and aqueous layers.

    • The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen gas at 40°C.

    • The resulting residue is reconstituted in 300 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: NUCLEOSIL 100-5 NH2 (150 x 4.6 mm)

    • Mobile Phase: Acetonitrile, Milli-Q water, and formic acid (90:10:0.1, v/v/v)

    • Flow Rate: 1.200 mL/min

    • Column Temperature: 35 ± 2°C

    • Autosampler Temperature: 5 ± 1°C

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer with a turbo ion spray source.

    • Ionization Mode: Positive ion mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Darifenacin: m/z 427.30 → 147.10 amu

      • Darifenacin-d4 (IS): m/z 431.40 → 151.10 amu

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is a robust and cost-effective alternative for the routine quality control of Darifenacin in pharmaceutical formulations.[1]

  • Sample Preparation (for Tablet Dosage Form):

    • An accurately weighed quantity of powdered tablet, equivalent to 10 mg of Darifenacin, is transferred to a 10 mL volumetric flask.

    • The powder is dissolved in the mobile phase.

    • The solution is sonicated for 20 minutes and then filtered through a 0.45 µm membrane filter.

    • Further dilutions are made with the mobile phase to achieve a final concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: Waters Sunfire C18 (4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase: A mixture of 0.02M potassium dihydrogen phosphate (B84403) buffer (pH 7, adjusted with triethylamine), acetonitrile, and methanol (B129727) in a ratio of 40:30:30 (v/v/v).

    • Flow Rate: Not specified in the provided context.

    • Detection: UV detection at 280 nm.

    • Retention Time: Approximately 4.2 minutes for Darifenacin.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the inter-laboratory validation of an analytical method. This process is crucial to ensure that a method is transferable and produces comparable results across different laboratories, a key aspect of robust drug development.

G A_Dev Method Development & Initial Validation A_SOP Standard Operating Procedure (SOP) Drafted A_Dev->A_SOP A_QC QC Sample Preparation (Low, Mid, High) A_SOP->A_QC Data_Transfer Transfer of SOP, Methods & QC Samples A_QC->Data_Transfer Data_Comparison Inter-Laboratory Data Comparison A_QC->Data_Comparison Lab A's Data B_Transfer Method Transfer & SOP Review B_Familiarization Analyst Training & Method Familiarization B_Transfer->B_Familiarization B_Analysis Analysis of Blinded QC Samples from Lab A B_Familiarization->B_Analysis B_Analysis->Data_Comparison Data_Transfer->B_Transfer Validation_Report Final Inter-Laboratory Validation Report Data_Comparison->Validation_Report

Caption: Inter-laboratory validation workflow.

References

Comparative assessment of the central nervous system penetration of darifenacin and 3-Hydroxy Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative ability of darifenacin (B195073) and its primary active metabolite, 3-hydroxy darifenacin, to cross the blood-brain barrier.

This guide provides a comprehensive comparison of the central nervous system (CNS) penetration of darifenacin, a muscarinic receptor antagonist used to treat overactive bladder, and its major active metabolite, this compound. Understanding the extent to which these compounds enter the brain is critical for evaluating their potential for CNS-related side effects. This assessment is based on a thorough review of available experimental data.

Executive Summary

Data Presentation

The following tables summarize the available quantitative data for darifenacin and this compound concerning their physicochemical properties, in vitro permeability, in vivo CNS penetration, and muscarinic receptor binding affinity.

Table 1: Physicochemical Properties

PropertyDarifenacinThis compound
Molecular FormulaC28H30N2O2C28H30N2O3
Molecular Weight426.55 g/mol 442.55 g/mol
Polar Surface Area (PSA)55.6 Ų[1]75.8 Ų
logP (predicted)4.13.5

Table 2: In Vitro Blood-Brain Barrier Permeability

ParameterDarifenacinThis compound
Cell LineRRCKNot Reported
Apparent Permeability (Papp)21.5 x 10⁻⁶ cm/s (High)[1]Not Reported
Cell LineMDCK-MDR1Not Reported
Efflux RatioHigh (P-gp substrate)[1]Not Reported

Table 3: In Vivo Central Nervous System Penetration in Rats

ParameterDarifenacinThis compound
Brain-to-Plasma (B:P) Ratio0.03–0.16[1]Not Reported
Unbound Brain-to-Unbound Plasma (Kp,free) Ratio0.01–0.04[1]Not Reported
Cerebrospinal Fluid (CSF)-to-Free Plasma Ratio0.004–0.06[1]Not Reported

Table 4: Muscarinic Receptor Binding Affinity (Ki in nM)

Receptor SubtypeDarifenacinThis compound
M11.617.78[2]
M2-79.43[2]
M30.332.24[2]
M4-36.31[2]
M5-6.17[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

In Vitro Permeability Assay (MDCK-MDR1)

The Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene (encoding for P-glycoprotein) is a widely accepted in vitro model to assess the potential of a compound to be a P-gp substrate.

Workflow:

  • Cell Culture: MDCK-MDR1 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and its concentration in the basolateral (lower) chamber is measured over time. This represents the transport from the "blood" side to the "brain" side.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its concentration in the apical chamber is measured over time. This represents the efflux from the "brain" side back to the "blood" side.

  • Quantification: The concentration of the test compound in the receiver compartments is quantified using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Papp is calculated for both A-B and B-A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 1 indicates that the compound is a substrate for an efflux transporter like P-gp.

In Vivo CNS Penetration Study in Rats

This in vivo protocol is designed to determine the concentration of a drug in the brain, cerebrospinal fluid (CSF), and plasma of rats following administration.

Workflow:

  • Animal Dosing: A cohort of rats is administered the test compound, typically via subcutaneous or intravenous injection.

  • Sample Collection: At a predetermined time point post-dosing (e.g., 1 hour), animals are anesthetized.

  • Blood Sampling: Blood is collected via cardiac puncture and processed to obtain plasma.

  • CSF Sampling: CSF is collected from the cisterna magna.

  • Brain Tissue Collection: The brain is excised, rinsed, and homogenized.

  • Sample Analysis: The concentrations of the test compound in plasma, CSF, and brain homogenate are determined using LC-MS/MS.

  • Calculation of CNS Penetration Ratios:

    • Brain-to-Plasma (B:P) Ratio: Calculated as the total concentration of the drug in the brain divided by the total concentration in plasma.

    • Unbound Brain-to-Unbound Plasma (Kp,free) Ratio: This ratio corrects for protein binding in both plasma and brain tissue and is considered a more accurate measure of the equilibrium between unbound drug in the brain and blood.

    • CSF-to-Free Plasma Ratio: Calculated as the concentration of the drug in CSF divided by the unbound concentration in plasma.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_0 Blood-Brain Barrier Blood Blood Endothelial Cell Endothelial Cell Blood->Endothelial Cell Passive Diffusion Endothelial Cell->Blood P-gp Efflux Brain Brain Endothelial Cell->Brain Passive Diffusion Darifenacin Darifenacin Darifenacin->Blood Systemic Circulation This compound This compound This compound->Blood Metabolite in Circulation

Caption: CNS penetration is limited by the blood-brain barrier and P-gp efflux.

G cluster_0 In Vitro Permeability Assay Start Start Seed Cells Seed MDCK-MDR1 cells on Transwell membrane Start->Seed Cells Form Monolayer Culture to form a confluent monolayer Seed Cells->Form Monolayer Check Integrity Measure TEER Form Monolayer->Check Integrity Add Compound (A-B) Add compound to Apical side Check Integrity->Add Compound (A-B) Add Compound (B-A) Add compound to Basolateral side Check Integrity->Add Compound (B-A) Incubate Incubate Add Compound (A-B)->Incubate Add Compound (B-A)->Incubate Measure Concentration Quantify compound in receiver compartment (LC-MS/MS) Incubate->Measure Concentration Calculate Ratios Calculate Papp and Efflux Ratio Measure Concentration->Calculate Ratios End End Calculate Ratios->End

Caption: Workflow for in vitro assessment of BBB permeability and P-gp interaction.

G cluster_1 In Vivo CNS Penetration Study Start Start Administer Compound Administer compound to rats Start->Administer Compound Collect Samples Collect Plasma, CSF, and Brain tissue Administer Compound->Collect Samples Analyze Samples Quantify compound concentrations (LC-MS/MS) Collect Samples->Analyze Samples Calculate Ratios Calculate B:P, Kp,free, and CSF:free plasma ratios Analyze Samples->Calculate Ratios End End Calculate Ratios->End

Caption: Workflow for in vivo measurement of CNS distribution.

G Muscarinic Agonist Muscarinic Agonist M3 Receptor M3 Receptor Muscarinic Agonist->M3 Receptor Activates Gq/11 Protein Gq/11 Protein M3 Receptor->Gq/11 Protein PLC Phospholipase C Gq/11 Protein->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release ↑ Intracellular Ca2+ IP3->Ca2+ Release PKC Activation Protein Kinase C Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response Darifenacin Darifenacin Darifenacin->M3 Receptor Antagonist This compound This compound This compound->M3 Receptor Antagonist

Caption: Simplified M3 muscarinic receptor signaling pathway and antagonism.

References

Validating Assay Specificity for 3-Hydroxy Darifenacin in the Presence of Darifenacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. A key challenge in developing a bioanalytical assay for a metabolite, such as 3-Hydroxy Darifenacin, is ensuring the method can distinguish it from the parent drug, Darifenacin. This is crucial as the parent drug is often present at significantly higher concentrations in biological samples. This guide provides a comparative overview of the essential validation parameters and experimental data required to demonstrate the specificity of an assay for this compound, particularly in the presence of Darifenacin.

The validation of bioanalytical methods is a critical step in drug development, ensuring that the method is suitable for its intended purpose.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for these validations, which are now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline. These guidelines emphasize the importance of selectivity and specificity in bioanalytical assays.[2]

Comparative Analysis of Assay Methodologies

For the quantification of small molecules like Darifenacin and its metabolites from biological matrices, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[3] While other methods like HPLC-UV exist, they often lack the specificity required to differentiate between a parent drug and its hydroxylated metabolite, which may have very similar retention times.

Analytical MethodSpecificity for this compoundSensitivityThroughputComments
LC-MS/MS Very HighHigh (pg/mL range)HighThe method of choice for bioanalytical studies of drugs and metabolites. Offers the ability to differentiate compounds based on both chromatographic separation and mass-to-charge ratio.
HPLC-UV Moderate to LowModerate (ng/mL range)HighMay be suitable for in-vitro studies with high concentrations, but prone to interference from the parent drug in biological samples without extensive method development for chromatographic separation.
Immunoassay LowHighVery HighHighly susceptible to cross-reactivity with the parent drug and other metabolites. Not recommended for specific quantification of this compound in the presence of Darifenacin.
Quantitative Data for Assay Specificity Validation

The following table summarizes representative data from a validation study of an LC-MS/MS assay for this compound. This data illustrates the expected performance of a specific and reliable assay.

Disclaimer: The following data is illustrative and representative of a typical LC-MS/MS assay validation. Actual results may vary based on specific experimental conditions.

ParameterAcceptance Criteria (as per FDA/ICH Guidelines)Representative Results for this compound Assay
Specificity No significant interference at the retention time of the analyte and internal standard (IS) in blank matrix.No endogenous peaks were observed at the retention times of this compound and its IS in six different sources of blank plasma.
Interference from Parent Drug (Darifenacin) Response of analyte in the presence of the parent drug should be within ±20% of the response in the absence of the parent drug.The presence of Darifenacin at its projected Cmax did not affect the quantification of this compound at the Lower Limit of Quantification (LLOQ). The deviation was <5%.
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the response of a blank sample. Precision should be ≤20% and accuracy within 80-120%.0.1 ng/mL. The signal-to-noise ratio was >10. The precision was 8.5% and accuracy was 95.7%.
Precision (Intra- and Inter-day) The coefficient of variation (%CV) should not exceed 15% for QC samples, except for the LLLOQ, where it should not exceed 20%.Intra-day precision (%CV) ranged from 3.2% to 7.8%. Inter-day precision (%CV) ranged from 4.5% to 9.2%.
Accuracy (Intra- and Inter-day) The mean concentration should be within ±15% of the nominal values for QC samples, except for the LLOQ, where it should be within ±20%.Intra-day accuracy ranged from 92.3% to 108.5%. Inter-day accuracy ranged from 94.6% to 105.2%.

Experimental Protocols

A detailed methodology is crucial for the successful validation of assay specificity.

Sample Preparation

A robust sample preparation method is essential to remove potential interferences from the biological matrix.

  • Method: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Procedure (LLE Example):

    • To 100 µL of plasma sample, add 25 µL of internal standard (deuterated this compound).

    • Add 50 µL of 0.1 M NaOH to basify the sample.

    • Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Conditions

Chromatographic separation is the first line of defense against interference from the parent drug.

  • Chromatographic Column: A high-resolution column, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm), is recommended to achieve baseline separation of this compound and Darifenacin.

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water containing 0.1% formic acid is a common choice for the separation of such compounds.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode should be used.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound, Darifenacin, and the internal standard must be optimized to ensure specificity.

Specificity and Selectivity Experiments

To validate the specificity of the assay for this compound, the following experiments are mandatory:

  • Analysis of Blank Matrix: Analyze at least six different sources of blank biological matrix to check for endogenous interferences at the retention time of the analyte and internal standard.

  • Analysis of LLOQ with Parent Drug: Spike the blank matrix with this compound at the LLOQ and with Darifenacin at its expected maximum concentration (Cmax) in study samples. The response of this compound should be within the acceptance criteria.

  • Analysis of Upper Limit of Quantification (ULOQ) with Parent Drug: Spike the blank matrix with this compound at the ULOQ and with Darifenacin at its Cmax. The response of this compound should be within the acceptance criteria.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship for validating the assay's specificity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Specificity Validation plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis specificity_check Specificity Check (vs. Blank Matrix) data_analysis->specificity_check interference_check Interference Check (vs. Parent Drug) data_analysis->interference_check logical_relationship cluster_criteria Key Validation Criteria assay_specificity Validated Assay Specificity for This compound no_interference No Endogenous Interference no_interference->assay_specificity no_parent_drug_interference No Interference from Darifenacin no_parent_drug_interference->assay_specificity chromatographic_resolution Chromatographic Resolution chromatographic_resolution->no_parent_drug_interference unique_mrm Unique MRM Transitions unique_mrm->no_parent_drug_interference

References

Safety Operating Guide

Safe Disposal of 3-Hydroxy Darifenacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3-Hydroxy Darifenacin in a laboratory setting. The procedures outlined are based on general principles of chemical waste management and the specific hazard information available for this compound. Researchers, scientists, and drug development professionals should use this guide to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining regulatory compliance.

Hazard Identification and Classification

This compound is an active pharmaceutical ingredient (API) and a metabolite of Darifenacin, a muscarinic receptor antagonist.[1] According to available safety data, it is classified with the following hazards:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.

The primary environmental concern is its high toxicity to aquatic organisms. Therefore, it is imperative to avoid release to the environment and ensure that all waste is managed through an approved waste disposal plant.

Quantitative Hazard Data

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long-lasting effects

Note: Specific quantitative toxicity data (e.g., LC50 for fish, EC50 for daphnia) for this compound were not found in the reviewed literature. The GHS Category 1 classification for aquatic toxicity implies an LC50/EC50 value of ≤ 1 mg/L.

Personal Protective Equipment (PPE)

When handling this compound, including during disposal procedures, the following minimum PPE should be worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Not typically required for handling small quantities in a well-ventilated area. However, if generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.

Step-by-Step Disposal Procedure for this compound Waste

This procedure applies to pure this compound, contaminated labware, and solutions containing the compound.

Step 1: Waste Segregation

  • All waste contaminated with this compound must be segregated as hazardous chemical waste.

  • Do not mix this waste with non-hazardous trash or other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Collection and Containment

  • Solid Waste (e.g., pure compound, contaminated powder, contaminated lab consumables like weigh boats, gloves, and pipette tips):

    • Collect in a dedicated, leak-proof, and sealable container.

    • The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • The container should be clearly labeled as "Hazardous Waste: this compound."

  • Liquid Waste (e.g., solutions containing this compound, solvent rinses):

    • Collect in a dedicated, leak-proof, and sealable container, preferably a plastic carboy.

    • Ensure the container is compatible with the solvent used.

    • Leave at least 10% headspace in the container to allow for expansion.

    • The container must be clearly labeled as "Hazardous Waste: this compound" and list all solvent components and their approximate concentrations.

Step 3: Labeling

  • All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • All other constituents in the container (e.g., solvents, water) with percentages.

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

Step 4: Storage

  • Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is secure, well-ventilated, and away from drains and sources of ignition.

  • Store incompatible chemicals separately to prevent dangerous reactions.

Step 5: Disposal Request

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 9-12 months), submit a chemical waste pickup request to your institution's EHS department.

  • Do not pour any amount of this compound waste down the drain. This is strictly prohibited due to its high aquatic toxicity.

  • Your EHS department will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility, where it will likely be incinerated at high temperatures.

Spill and Decontamination Procedures

In case of a spill:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • Don appropriate PPE before attempting to clean the spill.

  • Contain the spill using a chemical spill kit or absorbent pads.

  • For solid spills: Carefully sweep or wipe up the material to avoid creating dust. Place the collected material and all cleanup materials into a hazardous waste container.

  • For liquid spills: Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Place the absorbent material and all cleanup materials into a hazardous waste container.

  • Decontaminate the area: Clean the spill surface with a suitable solvent (e.g., ethanol (B145695) or methanol, if compatible with the surface), followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.

  • Label the waste container appropriately and request a pickup from EHS.

Experimental Protocols: Chemical Inactivation (for research purposes only)

Disclaimer: The following is a conceptual protocol for the chemical degradation of a related compound, diphenylamine (B1679370), and has not been validated for this compound. It is provided for informational purposes only and should not be used as a standard disposal method without thorough in-house validation and approval from your institution's EHS department.

Conceptual Protocol: Persulfate Oxidation of Diphenylamine Core This protocol is based on the degradation of diphenylamine using persulfate.[2]

  • Prepare a dilute aqueous solution of the waste containing the diphenylamine-related compound (e.g., <100 mg/L).

  • Adjust the pH of the solution to be acidic (e.g., pH 3-4), as persulfate oxidation can be more effective under these conditions.

  • Add a persulfate salt (e.g., potassium persulfate) in a molar excess to the estimated amount of the compound.

  • Optionally, add a catalyst such as Fe(III) or Ag(I) ions to enhance the degradation rate.

  • Stir the reaction mixture at room temperature or with gentle heating for a sufficient period (e.g., several hours to days) to allow for degradation.

  • Monitor the degradation of the target compound using an appropriate analytical method (e.g., HPLC-UV).

  • Neutralize the final solution and dispose of it as hazardous waste, as the degradation products may also be hazardous.

Note: This is an experimental procedure and requires significant safety and efficacy evaluation before it can be considered for any application.

Diagrams

Disposal_Decision_Tree start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled, sealed solid waste container. is_solid->solid_waste Yes liquid_waste Collect in a labeled, sealed liquid waste carboy. is_solid->liquid_waste No (Liquid) storage Store in designated Satellite Accumulation Area. solid_waste->storage liquid_waste->storage full Is container full or accumulation time limit reached? storage->full full->storage No request_pickup Submit chemical waste pickup request to EHS. full->request_pickup Yes end Disposal by licensed hazardous waste vendor. request_pickup->end

Caption: Disposal decision workflow for this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling 3-Hydroxy Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of 3-Hydroxy Darifenacin. Given the limited specific hazard data for this compound, a cautious approach is paramount. The following procedures are based on information available for the parent compound, Darifenacin, and established best practices for handling potent active pharmaceutical ingredients (APIs).[1][2][3]

Hazard Summary

Known and Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[4]

  • Skin and Eye Irritation: Assumed based on data for Darifenacin hydrobromide.[5][6]

  • Respiratory Irritation: Assumed based on data for Darifenacin hydrobromide.[5][6]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4]

  • Reproductive and Chronic Toxicity: Data not available, but should be considered a potential risk when handling any active pharmaceutical ingredient.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Purpose
Hand Protection Double-gloving with nitrile gloves.To prevent skin contact. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and splashes.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a powered air-purifying respirator (PAPR).To prevent inhalation of airborne particles. The level of respiratory protection should be determined by a risk assessment.
Body Protection A disposable lab coat or coverall with long sleeves and tight cuffs (e.g., Tyvek®).[7][8]To protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of personal footwear and the laboratory environment.

Operational Plan: Safe Handling Protocol

This protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory setting.

1. Preparation and Pre-Handling:

  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, a glove box, or another form of ventilated containment enclosure.[9]
  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the chemical container, weighing paper or vessel, spatulas, and waste disposal bags.
  • Don PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, lab coat/coverall, respirator, eye protection, outer gloves).

2. Weighing and Handling:

  • Minimize Dust: Handle the powder gently to minimize the generation of airborne dust.
  • Weighing: Use a balance inside the containment area. If a balance is not available inside, use a sealed weighing vessel to transport the powder to a balance in a designated weighing area.
  • Aliquotting: If preparing solutions, add the solvent to the powder slowly to avoid splashing.

3. Post-Handling and Decontamination:

  • Clean-up: Decontaminate all surfaces and equipment that may have come into contact with the powder. Use a suitable cleaning agent (e.g., 70% ethanol) and dispose of all cleaning materials as hazardous waste.
  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in the hazardous waste stream.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All solid waste, including contaminated PPE, weighing paper, and cleaning materials, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container for liquid chemical waste.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood / Glove Box) gather_materials Gather All Necessary Materials and Equipment prep_area->gather_materials don_ppe Don Required PPE gather_materials->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh aliquot Aliquot or Prepare Solution weigh->aliquot cleanup Decontaminate Surfaces and Equipment aliquot->cleanup doff_ppe Doff PPE Correctly cleanup->doff_ppe waste_seg Segregate and Seal Hazardous Waste doff_ppe->waste_seg waste_disp Dispose via Licensed Vendor waste_seg->waste_disp

Safe Handling Workflow for this compound

Spill Response Decision-Making

In the event of a spill, a rapid and appropriate response is critical. The following flowchart outlines the decision-making process for handling a spill of this compound.

start Spill Occurs assess Assess Spill Size and Location start->assess small_spill Is it a small, contained spill? assess->small_spill large_spill Evacuate Immediate Area small_spill->large_spill No cleanup_small Clean up spill using appropriate spill kit small_spill->cleanup_small Yes notify_ehs Notify Environmental Health & Safety (EHS) large_spill->notify_ehs decontaminate Decontaminate the area notify_ehs->decontaminate cleanup_small->decontaminate dispose_waste Dispose of all contaminated materials as hazardous waste decontaminate->dispose_waste report Complete a spill report dispose_waste->report

Spill Response Decision-Making Flowchart

References

×

Retrosynthesis Analysis

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Reactant of Route 1
3-Hydroxy Darifenacin
Reactant of Route 2
Reactant of Route 2
3-Hydroxy Darifenacin

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.